Dianhydromannitol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis[(2R)-oxiran-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
AAFJXZWCNVJTMK-KVTDHHQDSA-N |
Isomeric SMILES |
C1[C@@H](O1)[C@H]([C@@H]([C@H]2CO2)O)O |
Canonical SMILES |
C1C(O1)C(C(C2CO2)O)O |
Synonyms |
dianhydromannitol |
Origin of Product |
United States |
Foundational & Exploratory
Dianhydromannitol fundamental properties and characteristics
An In-depth Technical Guide on the Core Fundamental Properties and Characteristics of Dianhydromannitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, characteristics, and applications of this compound, with a focus on two primary isomers: 1,4:3,6-dianhydro-D-mannitol (Isomannide) and 1,2:5,6-dianhydro-D-mannitol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction
This compound is a bicyclic organic compound derived from the dehydration of D-mannitol, a sugar alcohol.[1][2] The isomers of this compound, particularly Isomannide, are of significant interest due to their rigid, chiral structures, making them valuable building blocks in various chemical syntheses.[2][3] They serve as key starting materials in the production of biodegradable polymers, pharmaceuticals, and chiral ligands for asymmetric synthesis.[3][4] This guide will primarily focus on the well-characterized 1,4:3,6-dianhydro-D-mannitol (Isomannide) and also provide available information on the 1,2:5,6-dianhydro-D-mannitol isomer.
Chemical and Physical Properties
The fundamental properties of the two this compound isomers are summarized below. These properties are crucial for their application in various fields.
1,4:3,6-Dianhydro-D-mannitol (Isomannide)
Isomannide is a white, crystalline solid that is sparingly soluble in water.[5] It is recognized for its thermal stability and serves as a versatile chiral building block.[1][6]
Table 1: Physicochemical Properties of 1,4:3,6-Dianhydro-D-mannitol (Isomannide)
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₄ | [1][7] |
| Molecular Weight | 146.14 g/mol | [1][7] |
| CAS Number | 641-74-7 | [8] |
| Appearance | White to off-white crystalline powder | [5][9] |
| Melting Point | 80-88 °C | [1] |
| Boiling Point | 372 °C at 760 mmHg | [1][7] |
| 150 °C at 12 mmHg | [1] | |
| Density | 1.475 g/cm³ (25 °C) | [7] |
| Optical Rotation [α]25/D | +89° (c=3 in H₂O) | [8] |
| Water Solubility | Sparingly soluble/Very soluble (reports vary) | [5][7] |
| Vapor Pressure | 4.7E-7 mmHg at 20 °C | [7] |
| pKa | 13.17 | [7] |
| LogP (Octanol/Water) | -1.75 | [7] |
1,2:5,6-Dianhydro-D-mannitol
This isomer is also a key intermediate in chemical synthesis, particularly for the production of polymers and other complex organic molecules.[5]
Table 2: Physicochemical Properties of 1,2:5,6-Dianhydro-D-mannitol
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₄ | [7] |
| Molecular Weight | 146.14 g/mol | [7] |
| CAS Number | 19895-66-0 | [7] |
| IUPAC Name | (1S,2S)-1,2-bis[(2R)-oxiran-2-yl]ethane-1,2-diol | [7] |
| Exact Mass | 146.05790880 Da | [7] |
| Topological Polar Surface Area | 65.5 Ų | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 3 | [7] |
Synthesis and Manufacturing
The primary route for the synthesis of this compound isomers is the acid-catalyzed dehydration of D-mannitol.[1][5]
Synthesis of 1,4:3,6-Dianhydro-D-mannitol (Isomannide)
Isomannide is typically produced by the controlled heating of D-mannitol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under vacuum.[5][10] The reaction proceeds through a two-step dehydration mechanism.[1]
Synthesis of 1,2:5,6-Dianhydro-D-mannitol
The synthesis of 1,2:5,6-dianhydro-D-mannitol can be achieved from D-mannitol through a series of protection and activation steps, followed by intramolecular cyclization. A common route involves the formation of a di-O-isopropylidene derivative, which is then converted to the diepoxide.[11]
Applications in Drug Development
This compound isomers and their derivatives have several applications in the pharmaceutical industry, primarily owing to their chiral nature and rigid structure.
Chiral Building Blocks
Isomannide is a valuable chiral building block for the synthesis of pharmaceutically active compounds.[2][4] Its derivatives have been investigated as protease inhibitors, highlighting its potential in medicinal chemistry.[1]
Cytotoxic Agents and DNA Damage Response
While direct signaling pathways for this compound are not extensively detailed, the closely related dianhydrohexitol, 1,2:5,6-dianhydrogalactitol (DAG), provides a well-studied model for the cytotoxic mechanism of this class of compounds.[1][6][9] Dianhydrogalactitol is a bifunctional alkylating agent that induces inter-strand DNA crosslinks, particularly at the N7 position of guanine.[1] This DNA damage triggers a cellular response that leads to cell cycle arrest and apoptosis, making it an effective anticancer agent.[1][6][9]
The induced DNA damage, especially the formation of double-strand breaks during DNA replication, activates the DNA damage response (DDR) pathway.[1] Key proteins in this pathway include ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by DNA double-strand and single-strand breaks, respectively.[1] These kinases then phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2, and the histone variant H2A.X (forming γH2A.X), a marker of DNA double-strand breaks.[1][5] This signaling cascade ultimately leads to cell cycle arrest, primarily in the S and G2/M phases, to allow for DNA repair.[1][9] If the damage is too severe, the p53 tumor suppressor protein is activated, which can induce apoptosis.[5][9]
Experimental Protocols
This section outlines general methodologies for the synthesis and analysis of this compound. Detailed, step-by-step protocols from specific literature are limited; therefore, these represent standard approaches.
General Synthesis of 1,4:3,6-Dianhydro-D-mannitol (Isomannide)
This protocol is a general representation of the acid-catalyzed dehydration of D-mannitol.
Protocol:
-
Reaction Setup: A suitable reaction vessel is charged with D-mannitol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[4]
-
Dehydration: The mixture is heated under reduced pressure to facilitate the removal of water. Typical conditions can range from 140-170°C at pressures of 2-20 kPa.[4][9]
-
Neutralization: After the reaction is complete (monitored by a suitable analytical technique such as TLC or GC), the mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution) to quench the acid catalyst.[4]
-
Purification: The crude product is then purified, typically by vacuum distillation, to yield pure isomannide.[9]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be used to assess the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water is often effective. For dinitrate derivatives, a mobile phase of methanol:water (40:60) has been reported.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte absorbs (e.g., 220 nm for dinitrate derivatives).[12]
-
Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase or a suitable solvent.
-
Analysis: The sample is injected into the HPLC system, and the peak area of the analyte is used to determine its purity against a reference standard.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of this compound isomers.
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to confirm the structure and stereochemistry of the molecule.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14][15]
-
Procedure:
-
Add an excess amount of the solid this compound to a known volume of purified water or a relevant buffer in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[14]
-
The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
Stability Assessment
Stability testing is crucial for determining the shelf-life and storage conditions of this compound, especially for pharmaceutical applications. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[8][17][18][19]
-
Long-Term Stability:
-
Accelerated Stability:
-
Analysis: At each time point, the samples are analyzed for purity, appearance, and the presence of degradation products using a validated stability-indicating method, typically HPLC.
Conclusion
This compound, particularly the 1,4:3,6-isomer (Isomannide), is a versatile and valuable platform chemical derived from renewable resources. Its unique structural and chemical properties make it a key intermediate in the synthesis of advanced polymers and pharmaceuticals. The cytotoxic mechanism of the related compound, dianhydrogalactitol, provides a compelling model for the potential of dianhydrohexitols in cancer therapy through the induction of DNA damage and cell cycle arrest. Further research into detailed reaction mechanisms and the development of specific, validated analytical protocols will continue to expand the applications of these important bio-based molecules.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dianhydrogalactitol synergizes with topoisomerase poisons to overcome DNA repair activity in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. 1,2:5,6-dianhydrogalactitol inhibits human glioma cell growth in vivo and in vitro by arresting the cell cycle at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2:5,6-dianhydro-D-mannitol | C6H10O4 | CID 23619611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. 1,2:5,6-dianhydrogalactitol inhibits human glioma cell growth in vivo and in vitro by arresting the cell cycle at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3454603A - Method of preparing 1,4-3,6-dianhydroiditol and 1,4-3,6-dianhydroglucitol - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
An In-depth Technical Guide to 1,4:3,6-dianhydro-D-mannitol: Chemical Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4:3,6-dianhydro-D-mannitol, commonly known as isomannide, is a rigid, bicyclic diol derived from the dehydration of D-mannitol, a sugar alcohol.[1] Its unique V-shaped structure, inherent chirality, and bifunctionality make it a valuable building block in a variety of applications, including polymer chemistry, pharmaceuticals, and asymmetric synthesis.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and characterization of 1,4:3,6-dianhydro-D-mannitol, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Stereochemistry
1,4:3,6-dianhydro-D-mannitol is a heterocyclic compound featuring two fused furan rings.[4] The systematic IUPAC name for this compound is (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol.[3][5] The stereochemistry of isomannide is defined by the endo orientation of both hydroxyl groups at the C-2 and C-5 positions, relative to the V-shaped bicyclic system.[6] This contrasts with its diastereomers, isosorbide (one endo and one exo hydroxyl group) and isoidide (two exo hydroxyl groups).[2][6] The endo positioning of the hydroxyl groups in isomannide allows for the formation of intramolecular hydrogen bonds with the ether oxygens of the adjacent rings, influencing its reactivity and physical properties.[6]
Below is a summary of key identifiers for 1,4:3,6-dianhydro-D-mannitol:
| Identifier | Value |
| IUPAC Name | (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol[3][5] |
| Common Names | Isomannide, 1,4:3,6-Dianhydromannitol[7][8] |
| CAS Number | 641-74-7[7] |
| Molecular Formula | C₆H₁₀O₄[7] |
| Molecular Weight | 146.14 g/mol [7] |
| SMILES | O[C@@H]1CO[C@@H]2--INVALID-LINK--CO[C@H]12[9][10] |
| InChI Key | KLDXJTOLSGUMSJ-KVTDHHQDSA-N[9][10] |
Physicochemical Properties
The physical and chemical properties of 1,4:3,6-dianhydro-D-mannitol are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 80-85 °C | [9][11] |
| Optical Activity [α]25/D | +89° (c = 3 in H₂O) | [9][11] |
| Solubility | Soluble in water, methanol, and chloroform (slightly). | [11] |
Synthesis of 1,4:3,6-dianhydro-D-mannitol
The most common method for synthesizing 1,4:3,6-dianhydro-D-mannitol is the acid-catalyzed dehydration of D-mannitol.[12]
Experimental Protocol: Acid-Catalyzed Dehydration of D-Mannitol
Materials:
-
D-mannitol
-
Sulfuric acid (3 M) or gaseous hydrogen chloride with a cocatalyst like acetic acid[12][13]
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of D-mannitol and the acid catalyst is prepared. For example, 400 parts of D-mannitol can be heated with 20 parts of acetic acid to 120-140 °C, followed by the introduction of gaseous hydrogen chloride.[13] Alternatively, D-mannitol can be refluxed in 3 M sulfuric acid.[12]
-
Reaction: The mixture is heated under reflux for several hours to facilitate the double dehydration of D-mannitol. The progress of the reaction can be monitored using techniques like ¹³C NMR spectroscopy.[12]
-
Neutralization: After the reaction is complete, the mixture is cooled to room temperature and neutralized with a sodium hydroxide solution.
-
Extraction: The aqueous solution is then extracted multiple times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under vacuum or by recrystallization from a suitable solvent such as acetone to yield pure 1,4:3,6-dianhydro-D-mannitol.[7][13]
Spectroscopic and Crystallographic Data
The structure and purity of 1,4:3,6-dianhydro-D-mannitol are confirmed through various spectroscopic and crystallographic techniques.
Summary of Spectroscopic Data
| Technique | Key Observations | Reference |
| ¹H NMR | Signals corresponding to the protons on the bicyclic core. | [7] |
| ¹³C NMR | Unique signals for each carbon atom in the molecule, confirming the C2 symmetry. | [12] |
| FTIR (cm⁻¹) | Characteristic absorption bands for O-H stretching and C-O stretching of the ether and alcohol functional groups. | [6] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [14] |
Experimental Protocols for Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or analyze it directly using an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent.
-
Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or GC-MS).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
X-ray Crystallography
Single-crystal X-ray diffraction studies have confirmed the bicyclic structure of 1,4:3,6-dianhydro-D-mannitol and its derivatives.[4][15] These studies have provided precise information on bond lengths, bond angles, and the solid-state conformation, confirming the endo orientation of the hydroxyl groups.[4][15]
Biological Activity and Signaling Pathways
While 1,4:3,6-dianhydro-D-mannitol itself is primarily used as a chiral building block, its derivatives have shown interesting biological activities. For instance, certain derivatives have demonstrated potent inhibitory effects on kallikreins 5 and 7 (KLK5 and KLK7), which are serine proteases involved in skin desquamation.[16] Additionally, isomannide has been used in the research of Hepatitis C virus (HCV) infection.[16]
A closely related and commercially significant dianhydrohexitol is isosorbide. Its mononitrate and dinitrate derivatives are well-known vasodilators used in the treatment of angina pectoris.[9] The mechanism of action of these nitrates involves the release of nitric oxide (NO), which triggers a signaling cascade in vascular smooth muscle cells, leading to relaxation.
Signaling Pathway of Isosorbide Mononitrate
The signaling pathway of isosorbide mononitrate provides a relevant example of the biological effects that can be achieved through derivatization of the dianhydrohexitol scaffold. The key steps are:
-
Nitric Oxide (NO) Release: Isosorbide mononitrate is metabolized to release nitric oxide.[9]
-
sGC Activation: NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
PKG Activation: cGMP acts as a second messenger and activates protein kinase G (PKG).
-
Vasodilation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.[9]
Experimental Workflow: Synthesis and Characterization
The general workflow for the synthesis and characterization of 1,4:3,6-dianhydro-D-mannitol is outlined in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Isomannide | 641-74-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. The solid state and solution conformational behaviour of a chiral 30-crown-10 derivative synthesised from 1,4:3,6-dianhydro-D-mannitol; X-ray crystal structure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. scispace.com [scispace.com]
- 13. US4408061A - Process for the preparation of 1,4-3,6-dianhydro-hexitols - Google Patents [patents.google.com]
- 14. bio-conferences.org [bio-conferences.org]
- 15. HKU Scholars Hub: The solid state and solution conformational behaviour of a chiral 30-crown-10 derivative synthesised from 1,4:3,6-dianhydro-D-mannitol; X-ray crystal structure [hub.hku.hk]
- 16. medchemexpress.com [medchemexpress.com]
Technical Guide: Synthesis of 1,2:5,6-dianhydro-D-mannitol from D-mannitol
Abstract: This document provides an in-depth technical overview for the synthesis of 1,2:5,6-dianhydro-D-mannitol, a valuable chiral building block, from the readily available starting material, D-mannitol. The synthesis is a robust two-step process involving the selective tosylation of the primary hydroxyl groups, followed by a base-promoted intramolecular cyclization. This guide details the underlying reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data in a structured format for researchers, scientists, and professionals in drug development.
Introduction and Reaction Overview
1,2:5,6-dianhydro-D-mannitol is a C2-symmetric bis-epoxide that serves as a versatile intermediate in the stereocontrolled synthesis of various complex molecules, including HIV-1 protease inhibitors and other biologically active compounds.[1][2] Its synthesis from the inexpensive and naturally occurring sugar alcohol, D-mannitol, makes it an accessible chiral precursor.[2]
The overall transformation proceeds in two distinct steps:
-
Selective Ditosylation: The primary hydroxyl groups at the C-1 and C-6 positions of D-mannitol are selectively reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, to form 1,6-di-O-tosyl-D-mannitol.
-
Intramolecular Cyclization: The resulting ditosylate is treated with a strong base, such as sodium hydroxide or sodium methoxide, to induce a double intramolecular SN2 reaction (Williamson ether synthesis), forming the two epoxide rings and yielding 1,2:5,6-dianhydro-D-mannitol.[2]
Reaction Mechanism and Pathway
The synthesis hinges on the differential reactivity of the hydroxyl groups on the D-mannitol backbone and the excellent leaving group ability of the tosylate moiety.
-
Step 1: Tosylation: The primary hydroxyl groups at C-1 and C-6 are sterically more accessible and therefore more reactive towards the bulky p-toluenesulfonyl chloride than the secondary hydroxyl groups at C-2, C-3, C-4, and C-5. Pyridine acts as both a solvent and a base, activating the hydroxyl groups and neutralizing the HCl byproduct generated during the reaction.[3]
-
Step 2: Cyclization: In the presence of a strong base (e.g., NaOH), the secondary hydroxyl groups at C-2 and C-5 are deprotonated to form alkoxides. These nucleophilic alkoxides then attack the adjacent carbon atoms (C-1 and C-6, respectively), displacing the tosylate groups in an intramolecular SN2 fashion. This concerted reaction occurs with an inversion of stereochemistry at the reacting centers and results in the formation of the two epoxide rings.
Figure 1: Overall reaction pathway for the synthesis.
Experimental Protocols
The following protocols are compiled based on established laboratory procedures.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Step 1: Synthesis of 1,6-di-O-tosyl-D-mannitol
-
Reagents and Setup:
-
Place D-mannitol (e.g., 5.05 g, 27.4 mmol) into a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (e.g., 25.0 mL) and heat the mixture to 120 °C for approximately 15 minutes to ensure complete dissolution, then cool the resulting clear solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (TsCl) (e.g., 13.10 g, 68.7 mmol, 2.5 eq.) in pyridine (e.g., 10 mL).
-
-
Reaction:
-
Slowly add the TsCl solution dropwise to the cooled D-mannitol solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for 3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
-
Work-up and Isolation:
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove the pyridine.
-
Dilute the resulting solid residue with dichloromethane (DCM).
-
Wash the organic solution sequentially with 1 M HCl and a saturated sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1,6-di-O-tosyl-D-mannitol. The product can be further purified by recrystallization. A typical yield for this step is around 71%.[2]
-
Step 2: Synthesis of 1,2:5,6-dianhydro-D-mannitol
-
Reagents and Setup:
-
Suspend the crude 1,6-di-O-tosyl-D-mannitol from the previous step in a suitable solvent like methanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in the same solvent.
-
-
Reaction:
-
Add the basic solution to the suspension of the ditosylate.
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess base with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the crude product.
-
Purification via vacuum distillation or column chromatography yields the final 1,2:5,6-dianhydro-D-mannitol. Reported yields for this cyclization step are often modest, in the range of 29-40%.[2]
-
Quantitative Data Summary
The tables below summarize the typical quantities and reaction parameters for the synthesis.
Table 1: Reagent Quantities for Ditosylation of D-mannitol
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
|---|---|---|---|---|
| D-mannitol | 182.17 | 5.05 | 27.4 | 1.0 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 13.10 | 68.7 | 2.5 |
| Pyridine | 79.10 | ~35 mL | - | Solvent/Base |
Table 2: Summary of Reaction Conditions and Yields
| Step | Key Reagents | Temperature | Time | Typical Yield |
|---|---|---|---|---|
| 1: Ditosylation | D-mannitol, TsCl, Pyridine | 0 °C to RT | 4 hours | ~71%[2] |
| 2: Cyclization | 1,6-di-O-tosyl-D-mannitol, NaOH | Reflux | Varies | ~29%[2] |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Step-by-step experimental workflow.
Conclusion
The synthesis of 1,2:5,6-dianhydro-D-mannitol from D-mannitol is a well-established and valuable procedure for accessing a key chiral intermediate. While the tosylation step proceeds in good yield, the subsequent cyclization can be low-yielding, and optimization of the reaction conditions for this step may be necessary to improve overall efficiency. The protocols and data presented in this guide provide a solid foundation for researchers undertaking this synthesis.
References
An In-depth Technical Guide to the Isomers of Dianhydromannitol and Their Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dianhydromannitol, a bicyclic diol derived from the dehydration of mannitol, exists as three main stereoisomers: isosorbide, isomannide, and isoidide. These rigid, chiral molecules have garnered significant interest in various scientific and industrial fields, particularly in polymer chemistry as sustainable monomers and in the pharmaceutical industry as precursors to active pharmaceutical ingredients. Their unique stereochemistry dictates their physical properties and reactivity, making a thorough understanding of each isomer essential for their effective application. This technical guide provides a comprehensive overview of the physical properties of isosorbide, isomannide, and isoidide, along with detailed experimental protocols for their synthesis, purification, and characterization.
Isomers of this compound
The three isomers of 1,4:3,6-dianhydrohexitol derived from mannitol are distinguished by the stereochemical orientation of their two hydroxyl groups. In the V-shaped bicyclic structure, the hydroxyl groups can be in either an endo (pointing into the "V") or exo (pointing away from the "V") position.
-
Isosorbide (1,4:3,6-dianhydro-D-glucitol): Possesses one exo and one endo hydroxyl group.
-
Isomannide (1,4:3,6-dianhydro-D-mannitol): Features two endo hydroxyl groups.
-
Isoidide (1,4:3,6-dianhydro-L-iditol): Has two exo hydroxyl groups.
Physical Properties
The distinct spatial arrangement of the hydroxyl groups in each isomer significantly influences their physical properties, such as melting point, boiling point, solubility, and optical activity. A summary of these properties is presented in the table below for easy comparison.
| Property | Isosorbide | Isomannide | Isoidide |
| CAS Number | 652-67-5 | 641-74-7 | 28218-68-0 |
| Molecular Formula | C₆H₁₀O₄ | C₆H₁₀O₄ | C₆H₁₀O₄ |
| Molar Mass ( g/mol ) | 146.14 | 146.14 | 146.14 |
| Melting Point (°C) | 61-64 | 80-85 | 63-65 |
| Boiling Point (°C) | 175 (at 2 mmHg) | 150 (at 12 mmHg) | Not available |
| Density (g/cm³) | ~1.35 | ~1.475 | Not available |
| Specific Rotation [α]D | +45° to +47° (c=10, H₂O) | +89° to +92° (c=3, H₂O) | -19° to -21° (c=1, H₂O) |
| Solubility | Highly soluble in water, soluble in ethanol, sparingly soluble in ethyl acetate, insoluble in nonpolar solvents. | Soluble in water and ethanol. | Soluble in water. |
Experimental Protocols
Synthesis and Purification
1. Synthesis of Isosorbide from D-Sorbitol
This protocol describes the acid-catalyzed dehydration of D-sorbitol to produce isosorbide.
-
Materials: D-sorbitol, p-toluenesulfonic acid (p-TSA) or another strong acid catalyst (e.g., sulfuric acid), vacuum distillation apparatus, recrystallization solvents (e.g., ethyl acetate, ethanol).
-
Procedure:
-
In a round-bottom flask equipped with a distillation head and a magnetic stirrer, add D-sorbitol.
-
Add a catalytic amount of p-TSA (typically 1-2 mol%).
-
Heat the mixture under reduced pressure (e.g., <20 mmHg). The temperature is gradually increased to facilitate the two-step dehydration, typically in the range of 120-150°C.
-
Water produced during the reaction is continuously removed by distillation.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
The crude isosorbide is then purified by vacuum distillation.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield crystalline isosorbide.
-
2. Synthesis of Isoidide via Epimerization of Isosorbide
This protocol details the conversion of isosorbide to a thermodynamic equilibrium mixture enriched in isoidide.
-
Materials: Isosorbide, Ruthenium on carbon (Ru/C) catalyst (5 wt%), deionized water, hydrogen gas source, high-pressure reactor, filtration apparatus, vacuum distillation apparatus.
-
Procedure:
-
Charge a high-pressure reactor with isosorbide, 5% Ru/C catalyst (typically 1-5 wt% relative to isosorbide), and deionized water to create a slurry.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-60 bar).
-
Heat the reactor to the reaction temperature (e.g., 200-240°C) with constant stirring.
-
Maintain the reaction conditions for a set period (e.g., 2-4 hours) to allow the epimerization to reach equilibrium.
-
After cooling the reactor to room temperature and venting the hydrogen, filter the reaction mixture to remove the Ru/C catalyst.
-
The resulting aqueous solution contains a mixture of isoidide, isosorbide, and a small amount of isomannide.
-
The isomers can be separated by fractional vacuum distillation or preparative chromatography.
-
Characterization Methods
1. Melting Point Determination
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
Finely powder a small amount of the dried this compound isomer.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20°C per minute initially, then slow down to 1-2°C per minute as the expected melting point is approached.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
2. Optical Rotation Measurement
-
Apparatus: Polarimeter, volumetric flask, analytical balance.
-
Procedure:
-
Accurately weigh a specific amount of the this compound isomer (e.g., 1.0 g).
-
Dissolve the sample in a precise volume of a specified solvent (e.g., 10.0 mL of water) in a volumetric flask to obtain a known concentration.
-
Calibrate the polarimeter with a blank solution (the pure solvent).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (typically 20°C).
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
-
Signaling Pathway and Workflow Diagrams
While the this compound isomers themselves are not directly involved in signaling pathways in the traditional sense, their nitrate derivatives are potent vasodilators. The following diagram illustrates the signaling pathway of isosorbide dinitrate.
Caption: Signaling pathway of isosorbide dinitrate leading to vasodilation.
The following diagram illustrates a general workflow for the synthesis and purification of this compound isomers.
Caption: General workflow for this compound isomer synthesis and purification.
A Technical Guide to the Spectroscopic Data of Dianhydromannitol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the key spectroscopic data for dianhydromannitol, focusing on the 1,4:3,6-dianhydro-D-mannitol isomer (Isomannide). Data for its common diastereomer, 1,4:3,6-dianhydro-D-glucitol (Isosorbide), is also included for comparative purposes where relevant. The guide details nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for this compound and its common isomer, isosorbide. These bicyclic sugar alcohols, with the chemical formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol , present distinct spectroscopic features due to their stereochemistry.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise stereochemistry of dianhydrohexitols. The endo- and exo- positions of the hydroxyl groups and protons result in unique chemical shifts and coupling constants.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ) ppm | Solvent | Reference |
| Isosorbide | H-1a, H-6a | 3.87 (m) | CDCl₃ | [2] |
| H-1b, H-6b | 3.52 (dd) | CDCl₃ | [2] | |
| H-2, H-5 | 4.37 (m) | CDCl₃ | [2] | |
| H-3, H-4 | 4.69 (dd), 4.29 (q) | CDCl₃ | [2] | |
| OH (endo) | 2.50 (d) | CDCl₃ | [3] | |
| OH (exo) | 1.69 (s) | CDCl₃ | [2] | |
| Isomannide Derivative * | Aromatic H | 7.93 (t), 7.77 (d), 7.62 (d) | DMSO-d₆ | [4] |
| Ring H | 5.20 (d), 5.02 (d) | DMSO-d₆ | [4] | |
| Ring H | 4.08 (dd), 3.96 (dd) | DMSO-d₆ | [4] |
*Data for 1,4:3,6-Dianhydro-2,5-di-O-(2,3-dicarboxyphenyl)-d-mannitol Dianhydride.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ) ppm | Solvent | Reference |
| Isosorbide Derivative ** | Aromatic C | 154.80, 143.58, 128.02, 115.16 | DMSO-d₆ | [5] |
| Isosorbide Ring C | 88.21, 85.10, 81.08, 75.10, 74.69, 71.83 | DMSO-d₆ | [5] | |
| Isomannide Derivative * | Aromatic C | 165.2, 162.7, 158.4, 140.7, 135.2, 123.5, 119.6, 118.5 | DMSO-d₆ | [4] |
| Isomannide Ring C | 82.2, 79.7, 72.9 | DMSO-d₆ | [4] |
*Data for 1,4:3,6-Dianhydro-2,5-di-O-(2,3-dicarboxyphenyl)-d-mannitol Dianhydride. ***Data for an Isosorbide-bisphenol A derivative.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the key functional groups within the this compound structure. The spectra are characterized by strong absorptions from the hydroxyl and ether groups.
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |
| ~3430 - 3300 | O-H Stretching (broad) | Hydroxyl (-OH) | [5] |
| ~2920 - 2880 | C-H Stretching (aliphatic) | Alkane (-CH, -CH₂) | [5] |
| ~1220 - 1210 | C-O Stretching | Ether / Alcohol | [5][6] |
| ~1070 | C-O-C Asymmetric Stretching | Fused Ether Rings | [5] |
| ~830 | C-H Out-of-plane Bending | Ring Structure | [5] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information on fragmentation patterns, which can aid in structural confirmation.
Table 4: Mass Spectrometry Data
| Parameter | Value | Method | Reference |
| Molecular Formula | C₆H₁₀O₄ | - | [1] |
| Molecular Weight | 146.14 g/mol | - | [1] |
| Monoisotopic Mass | 146.0579 Da | - | [1] |
| Common Adducts (ESI) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | ESI-MS | [7] |
| m/z of [M+H]⁺ | 147.0652 | Calculated | - |
| m/z of [M+Na]⁺ | 169.0471 | Calculated | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy Protocol
This protocol is a representative method for acquiring high-resolution ¹H and ¹³C NMR spectra.
-
Sample Preparation : Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[2][4] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument.[2][4]
-
¹H NMR Acquisition :
-
Experiment : Standard 1D proton experiment.
-
Temperature : 298 K.
-
Spectral Width : 0-12 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay (d1) : 2-5 seconds to ensure full relaxation of protons.
-
-
¹³C NMR Acquisition :
-
Experiment : Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Spectral Width : 0-160 ppm.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1) : 2-5 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal at 0.00 ppm.
FTIR Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.
-
Sample Preparation : Place a small amount of the solid this compound powder directly onto the diamond crystal of the ATR accessory. Ensure firm and even contact using the built-in pressure clamp.
-
Instrumentation : Use a benchtop FTIR spectrometer, such as a PerkinElmer Spectrum 100 or a Bruker Tensor 37, equipped with a single-bounce diamond ATR accessory.[8][9]
-
Data Acquisition :
-
Background Scan : Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).
-
Sample Scan : Collect the sample spectrum.
-
Spectral Range : 4000 to 650 cm⁻¹.[9]
-
Resolution : 4 cm⁻¹.[9]
-
Number of Scans : Co-add 16 scans for both background and sample to improve the signal-to-noise ratio.[9]
-
-
Data Processing : The instrument software automatically performs an ATR correction and baseline correction to produce the final absorbance spectrum.
Mass Spectrometry Protocol
This protocol describes a typical method for analyzing this compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
-
Sample Preparation : Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile). Dilute this stock to a working concentration of 1-10 µg/mL for injection.
-
Instrumentation : Use a UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer (e.g., Waters ACQUITY UHPLC with a QTRAP 4000 MS).[10][11]
-
LC Conditions :
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[11]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A suitable gradient (e.g., 5% B to 95% B over 10 minutes) to elute the analyte.
-
Flow Rate : 0.3-0.5 mL/min.[11]
-
Injection Volume : 5-10 µL.
-
-
MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), Positive mode.[7]
-
Scan Range : m/z 100 - 500.
-
Data Acquisition : Full scan mode to identify the parent ion and its common adducts. For further structural analysis, a product ion scan (MS/MS) can be performed on the precursor ion of interest (e.g., m/z 147.1).
-
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bio-Based Poly(Ether Imide)s from Isohexide-Derived Isomeric Dianhydrides [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. webbook.nist.gov [webbook.nist.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Screening of Forskolin-Type Diterpenoids of Blumea aromatica DC Using Ultra-High-Performance Liquid Chromatography Tandem Quadrupole Time-Of-Flight Mass Spectrometry Based on the Mass Defect Filtering Approach [mdpi.com]
Thermal Properties and Stability of Dianhydromannitol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties and stability of dianhydromannitol, a bicyclic diol derived from the dehydration of mannitol. With increasing interest in bio-based materials for pharmaceutical applications, a thorough understanding of the physicochemical characteristics of compounds like this compound is crucial. This document compiles available data on its thermal behavior, outlines relevant experimental protocols for its analysis, and discusses its stability profile.
Introduction to this compound
This compound belongs to a class of compounds known as dianhydrohexitols, which are derived from the double dehydration of hexitols (sugar alcohols). The two primary isomers of this compound are 1,4:3,6-dianhydro-D-mannitol, commonly known as isomannide , and 1,2:5,6-dianhydro-D-mannitol. Isomannide, a rigid, chiral molecule, is the more extensively studied isomer and is the primary focus of this guide. It is valued as a bio-based building block in the synthesis of polymers and has potential applications in pharmaceutical formulations.
The thermal properties and stability of this compound are critical parameters that influence its processing, formulation, and storage. Understanding its melting behavior, thermal decomposition, and response to environmental stressors is essential for its successful application in drug development.
Thermal Properties of this compound (Isomannide)
Key Thermal Parameters
The melting point of a crystalline solid is a critical indicator of its purity and identity. The boiling point provides information about its volatility.
| Property | Value | Source(s) |
| Melting Point (°C) | 80 - 88 | [1][2] |
| 86 (most common) | [1] | |
| 80 - 85 | ||
| Boiling Point (°C) | 372.1 (at 760 mmHg) | [2] |
| 150 (at 12 mmHg) | [1][2] |
Note: A specific enthalpy of fusion for this compound (isomannide) is not widely reported in the literature. This value, which quantifies the energy required to melt the solid, would typically be determined from the endothermic peak of a DSC thermogram.
Thermal Stability and Decomposition
Thermogravimetric analysis is employed to assess the thermal stability of a substance by monitoring its mass as a function of temperature. While a specific TGA curve for pure this compound is not available, studies on polymers incorporating isomannide suggest good thermal stability. Polyimides derived from isomannide have been shown to have decomposition temperatures exceeding 300°C, with a 5% weight loss temperature above 400°C in a nitrogen atmosphere[1]. This indicates that the core this compound structure is robust at elevated temperatures.
The thermal decomposition of this compound is expected to involve the breakdown of its bicyclic ether structure and hydroxyl groups at very high temperatures. The specific degradation products and pathways for the pure compound are not extensively detailed in the available literature.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the thermal properties and stability of a drug substance. The following sections outline methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies, based on established pharmaceutical analysis practices.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and other thermal events.
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A calibrated differential scanning calorimeter equipped with a cooling system.
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound powder into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Method:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature sufficiently above the melting point (e.g., 120°C) at a constant heating rate of 10°C/min.
-
Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) through the DSC cell to provide an inert atmosphere.
-
Record the heat flow as a function of temperature.
Data Analysis:
-
The melting point is determined as the onset or peak of the endothermic melting transition.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound powder into a ceramic or aluminum TGA pan.
TGA Method:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.
-
Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) over the sample.
-
Record the sample mass as a function of temperature.
Data Analysis:
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
-
The percentage of mass loss at different temperatures is determined from the TGA curve.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.
Forced Degradation and Stability Studies
Forced degradation studies are conducted to identify the likely degradation products of a drug substance and to establish the stability-indicating nature of analytical methods. These studies involve subjecting the substance to stress conditions that are more severe than accelerated stability testing conditions.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Stress Conditions:
-
Hydrolytic:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Neutral: Water at 60°C for 24 hours.
-
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105°C for 24 hours.
-
Photolytic: Solid drug substance exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective hydrolytic and oxidative media.
-
For thermal and photolytic studies, expose the solid powder to the specified conditions.
-
At appropriate time points, withdraw samples and neutralize if necessary.
-
Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.
Visualizations
The following diagrams illustrate the logical workflow for the thermal and stability analysis of a drug substance like this compound.
Caption: Workflow for Thermal and Stability Analysis.
Summary and Conclusion
This compound, particularly the isomannide isomer, is a thermally stable molecule with a well-defined melting range. The available data indicates its suitability for pharmaceutical applications where thermal processing may be involved. However, a complete thermal profile, including a precise enthalpy of fusion and detailed decomposition kinetics of the pure substance, warrants further investigation.
The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to conduct thorough thermal and stability assessments of this compound. Adherence to these standardized methods will ensure the generation of high-quality data, which is essential for regulatory submissions and for ensuring the safety and efficacy of final drug products. Future studies should aim to publish the DSC and TGA thermograms of pure this compound to fill the existing gaps in the scientific literature.
References
Solubility of Dianhydromannitol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dianhydromannitol, a key bio-based platform chemical, in common organic solvents. Due to the limited availability of direct quantitative data for 1,4:3,6-dianhydro-D-mannitol (also known as isomannide) in publicly accessible literature, this guide also presents qualitative solubility information, data for a closely related isomer, and detailed experimental protocols for determining solubility.
Introduction to this compound
This compound is a bicyclic diol derived from the dehydration of mannitol. The most common isomer is 1,4:3,6-dianhydro-D-mannitol (isomannide). It is a rigid, chiral molecule that is gaining significant interest as a renewable building block for polymers, pharmaceuticals, and other specialty chemicals. Understanding its solubility is crucial for its application in synthesis, formulation, and processing.
Qualitative Solubility of 1,4:3,6-Dianhydro-D-mannitol (Isomannide)
While specific quantitative data is scarce, literature suggests that 1,4:3,6-dianhydro-D-mannitol is soluble in a range of polar organic solvents. This is often inferred from its use in polymerization reactions where it is dissolved in solvents to react with other monomers.
-
Alcohols: Isomannide is reported to be soluble in alcohols such as methanol, ethanol, and isopropanol. This is supported by its use as a reaction solvent in processes involving isomannide and the challenge of removing the unreacted monomer from reaction mixtures using methanol.
-
Ketones: Acetone is mentioned as a potential solvent for reactions involving isomannide, indicating some degree of solubility.
-
Ethers: Tetrahydrofuran (THF) has been used as a solvent for polymers derived from isomannide, suggesting the monomer may also have some solubility in it.
-
Amides: Solvents like N,N-dimethylformamide (DMF) are commonly used for the synthesis of polyesters and polyamides from isomannide, implying its solubility.
Quantitative Solubility Data for a this compound Isomer
In the absence of comprehensive data for 1,4:3,6-dianhydro-D-mannitol, the following table summarizes the solubility of one of its isomers, 2,5-Anhydro-D-mannitol . It is important to note that while structurally related, the solubility of different isomers can vary. This data is presented for illustrative purposes.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | Not Specified | ~ 5 |
| Dimethyl sulfoxide (DMSO) | Not Specified | ~ 30 |
| Dimethylformamide (DMF) | Not Specified | ~ 25 |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound in an organic solvent is the isothermal equilibrium method, followed by quantitative analysis.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid crystallization upon cooling.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This removes any undissolved microcrystals.
-
Determine the mass of the collected filtrate.
-
-
Quantitative Analysis:
-
The concentration of this compound in the filtrate can be determined by various methods:
-
Gravimetric Method: Evaporate the solvent from the weighed filtrate under vacuum or in a fume hood and weigh the remaining solid this compound.
-
Chromatographic Method (HPLC/GC): Dilute a known volume of the filtrate with a suitable solvent and analyze it using a pre-calibrated HPLC or GC method.
-
-
-
Calculation of Solubility:
-
From Gravimetric Method:
-
Solubility ( g/100 mL) = (mass of dried this compound / volume of filtrate) x 100
-
-
From Chromatographic Method:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample and back-calculate the concentration in the original filtrate.
-
-
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Logical Relationship for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This can be understood through the interplay of intermolecular forces and thermodynamic principles.
Disclaimer: This document is intended for informational purposes for a technical audience. The solubility data for the isomer is provided as a reference and may not be representative of 1,4:3,6-dianhydro-D-mannitol. It is highly recommended to determine the solubility of this compound experimentally for any specific application.
The Genesis of a Chiral Building Block: A Technical Guide to the Discovery and Historical Research of Dianhydromannitol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical research context of dianhydromannitol, a versatile chiral building block derived from D-mannitol. This document provides a comprehensive overview of the two primary isomers, 1,4:3,6-dianhydromannitol (isomannide) and 1,2:5,6-dianhydro-D-mannitol, detailing their initial synthesis, key developments in their preparation, and their evolution as significant scaffolds in various scientific domains. Particular emphasis is placed on quantitative data, detailed experimental protocols from seminal publications, and visual representations of synthetic pathways to furnish a thorough resource for researchers and professionals in drug development and materials science.
Introduction: The Two Faces of this compound
This compound refers to two isomeric compounds derived from the twofold intramolecular dehydration of D-mannitol, a readily available sugar alcohol. These isomers, 1,4:3,6-dianhydromannitol and 1,2:5,6-dianhydro-D-mannitol, possess distinct chemical structures and properties that have rendered them valuable in a multitude of research and industrial applications. Their rigid, chiral frameworks have been exploited in polymer chemistry, asymmetric synthesis, and the development of novel therapeutics. This guide will delve into the historical journey of both isomers, from their initial discoveries to their establishment as key chiral synthons.
The Discovery and Historical Context
The story of this compound begins in the late 19th century with the exploration of sugar alcohol chemistry. The initial focus was on the bicyclic ether structure of what is now known as isomannide.
1,4:3,6-Dianhydromannitol (Isomannide)
The first mention of a dianhydride of mannitol appeared in 1884, in a publication by Fauconnier in the Bulletin de la Société Chimique de France. This early work laid the foundation for future investigations into the structure and synthesis of this novel compound. However, it was the extensive work of L. F. Wiggins and R. Montgomery in the 1940s that solidified the understanding of 1,4:3,6-dianhydromannitol and its synthesis from sucrose. Their research, published in the Journal of the Chemical Society, provided a more detailed characterization and a practical route to this and other anhydro sugar alcohols.[1][2]
1,2:5,6-Dianhydro-D-mannitol
The diepoxide isomer, 1,2:5,6-dianhydro-D-mannitol, emerged in the scientific literature later. A key early publication by L. F. Wiggins in the Journal of the Chemical Society in 1946 described the synthesis of derivatives of this compound.[3] This diepoxide, with its two reactive oxirane rings, presented a different set of synthetic possibilities compared to the more stable bicyclic ether structure of isomannide. Its development has been closely linked to the use of protecting groups and the synthesis of tosylate esters of D-mannitol, which serve as crucial intermediates for the intramolecular cyclization to form the epoxide rings.
Quantitative Data from Historical and Key Experiments
The following tables summarize key quantitative data from the literature, providing a comparative overview of the physical properties and reaction yields for the synthesis of the two this compound isomers and their important precursors.
Table 1: Physical Properties of this compound Isomers and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1,4:3,6-Dianhydro-D-mannitol | C₆H₁₀O₄ | 146.14 | 80-85 |
| 1,2:5,6-Dianhydro-D-mannitol | C₆H₁₀O₄ | 146.14 | 65-66[4] |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | C₁₂H₂₂O₆ | 262.30 | Not applicable |
| 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | C₁₈H₃₀O₆ | 342.43 | 103-105 |
Table 2: Summary of Key Synthesis Yields
| Product | Starting Material | Key Reagents | Reported Yield | Reference |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | D-Mannitol | Acetone, Zinc Chloride | 87% | Alvarenga et al. (2006)[5] |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | D-Mannitol | 2,2-dimethoxypropane, Aquivion-H | 76% | Org. Biomol. Chem., 2014[6] |
| 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | D-Mannitol | Cyclohexanone, BF₃·OEt₂ | Not specified | Org. Synth. 2022[7] |
| 1,2:5,6-Dianhydro-3,4-O-isopropylidene-L-mannitol | 3,4-O-Isopropylidene-L-mannitol | Triphenylphosphine, DEAD | 60-80% | Org. Synth. procedure[8] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound and its precursors, adapted from the literature.
Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol (Alvarenga et al., 2006)[6]
-
Reaction Setup: A round-bottomed flask is charged with zinc chloride (40 g, 293 mmol). The flask is heated to remove any moisture and then cooled to room temperature under a calcium chloride drying tube.
-
Addition of Reagents: Anhydrous acetone (200 mL) is added, and the flask is swirled to dissolve the zinc chloride. D-mannitol (10 g, 54.9 mmol) is then added in one portion.
-
Reaction: The mixture is stirred at room temperature. The dissolution of D-mannitol after approximately 5 hours indicates the formation of the acetal.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of potassium carbonate (150 mL). The resulting mixture is vigorously stirred, and the zinc carbonate precipitate is removed by filtration and washed with acetone.
-
Extraction and Purification: The filtrate is concentrated to remove most of the acetone. The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is purified by crystallization.
Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene-L-mannitol (Organic Syntheses procedure)[9]
-
Reaction Setup: A 1-L, two-necked, round-bottomed flask is equipped with a nitrogen inlet, an addition funnel, and a magnetic stir bar.
-
Addition of Reagents: The flask is charged with 3,4-O-isopropylidene-L-mannitol (14.5 g, 0.065 mol), 160 mL of dry toluene, and triphenylphosphine (42.9 g, 0.163 mol).
-
Reaction: The stirred suspension is cooled in an ice bath under a nitrogen atmosphere. Diethyl azodicarboxylate (DEAD) (25.9 mL, 0.163 mol) is added dropwise over 20 minutes, during which the reaction mixture becomes homogeneous.
-
Work-up and Purification: Following the reaction, the solvent is removed under reduced pressure. The product is then purified by chromatography to yield the diepoxide.
Visualizing the Synthetic Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathways and relationships in this compound chemistry.
Caption: Synthetic pathways from D-Mannitol to its dianhydro isomers.
Caption: Protected pathway to 1,2:5,6-Dianhydro-D-mannitol.
Evolution of Research and Applications
The initial research into dianhydromannitols was primarily focused on fundamental carbohydrate chemistry. However, the unique structural features of these molecules soon led to their exploration in a wider range of applications.
-
Polymer Chemistry: The rigid, bicyclic structure of isomannide has made it an attractive monomer for the synthesis of bio-based polymers, including polyesters, polyamides, and polyurethanes. These polymers can exhibit high glass transition temperatures and improved thermal stability.
-
Medicinal Chemistry: The chirality and defined stereochemistry of both isomers have made them valuable starting materials for the synthesis of complex chiral molecules, including pharmaceuticals. The diepoxide, in particular, serves as a precursor for the synthesis of various biologically active compounds, including potential anti-cancer and anti-viral agents. For example, dianhydrogalactitol, a related hexitol diepoxide, has been investigated for its antiproliferative properties.[9]
-
Asymmetric Synthesis: Dianhydromannitols and their derivatives have been employed as chiral ligands and auxiliaries in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Conclusion
From their early discovery as curiosities in sugar chemistry, the dianhydromannitols have evolved into indispensable tools for chemists in both academic and industrial settings. The historical progression of their synthesis from simple acid-catalyzed dehydration to more controlled, protecting-group-assisted strategies highlights the advancements in organic chemistry. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and properties of these chiral building blocks is essential for their effective application in the creation of novel materials and therapeutics. This guide provides a foundational resource to support and inspire future innovations based on the versatile this compound scaffold.
References
- 1. scilit.com [scilit.com]
- 2. 86. Anhydrides of polyhydric alcohols. Part VI. 1 : 4-3 : 6-Dianhydro mannitol and 1 : 4-3 : 6-dianhydro sorbitol from sucrose - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 75. The anhydrides of polyhydric alcohols. Part II. Derivatives of 1 : 2–5 : 6-dianhydro mannitol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US20020037328A1 - Hexitol compositions and uses thereof - Google Patents [patents.google.com]
Dianhydromannitol: A Bio-Based Building Block - A Technical Guide to its Natural Occurrence and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dianhydromannitol, particularly the isomer 1,4:3,6-dianhydro-D-mannitol (commonly known as isomannide), is a rigid, bicyclic diol garnering significant interest as a sustainable, bio-based platform chemical for the synthesis of advanced polymers and pharmaceutical intermediates. Contrary to some assumptions, this compound is not found in nature. Instead, it is a synthetic derivative of D-mannitol, a naturally abundant sugar alcohol. This technical guide provides a comprehensive overview of the bio-based sources of D-mannitol, detailing its natural occurrence in various organisms. It further outlines the biotechnological and chemical methodologies for the production of D-mannitol and its subsequent conversion to this compound, presenting quantitative data, detailed experimental protocols, and key chemical pathways.
Natural Occurrence and Bio-Based Sources of the Precursor: D-Mannitol
The journey to bio-based this compound begins with its precursor, D-mannitol. This six-carbon sugar alcohol is widely distributed in nature, serving various physiological roles in a diverse range of organisms, from stress tolerance to energy storage.
D-Mannitol in Brown Algae (Phaeophyceae)
Brown seaweeds are a major and commercially significant source of D-mannitol, where it can constitute a substantial portion of their dry weight.[1][2] It is a primary product of photosynthesis in these organisms and its concentration can vary with species, season, and environmental conditions.[2]
| Brown Algae Species | Mannitol Content (% of dry weight) | Reference |
| Laminaria digitata | 3 - 21% | [3] |
| Sargassum spp. | 20 - 30% | [1] |
| Macrocystis pyrifera | up to 12.4% | [3] |
| Rugulopteryx okamurae | up to 11.9% | [4] |
D-Mannitol in Fungi
D-mannitol is a prevalent polyol in the fungal kingdom, found in mycelia, fruiting bodies, and spores.[5][6] It plays a crucial role as a storage carbohydrate, an osmoprotectant, and in protecting against oxidative stress.[5] In the spores of some species, such as Aspergillus niger, mannitol can account for 10-15% of the dry weight.[7] The horn of plenty mushroom (Craterellus cornucopioides) is also a notable source, with carbohydrates being mostly mannitol.[8]
| Fungal Species | Mannitol Content (% of dry weight) | Reference |
| Aspergillus niger (conidiospores) | 10 - 15% | [7] |
| Agaricus bisporus (fruiting bodies) | up to 50% | [9] |
Production of D-Mannitol from Bio-Based Feedstocks
While direct extraction from natural sources like seaweed is feasible, industrial-scale production of D-mannitol often relies on biotechnological and chemical conversion of readily available biomass.
Biotechnological Production via Fermentation
A highly efficient and increasingly favored method for D-mannitol production is through fermentation, particularly using heterofermentative lactic acid bacteria (LAB).[10] These microorganisms can convert fructose to mannitol with high yields.[10]
| Microorganism | Substrate | Yield | Volumetric Productivity | Reference |
| Leuconostoc mesenteroides ATCC-9135 | Fructose | 93 - 97% | >20 g L⁻¹ h⁻¹ | [10] |
| Leuconostoc mesenteroides NRRL B-1149 | 20% Fructose (fed-batch) | 89.5% (of theoretical) | Not specified | [11] |
| Lactobacillus intermedius NRRL B-3693 | Fructose syrup | Not specified | 2.98 g L⁻¹ h⁻¹ | [2] |
This protocol is a generalized procedure based on established methods for mannitol production using Leuconostoc mesenteroides.
1. Media Preparation: A suitable medium, such as a modified MRS medium, is prepared containing a carbon source (e.g., a mixture of glucose and fructose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.[12] A typical medium might consist of 10 g/L peptone, 5 g/L yeast extract, 2 g/L ammonium citrate, 5 g/L sodium acetate, 0.1 g/L magnesium sulfate, 0.05 g/L manganese sulfate, and 2 g/L disodium phosphate.[12]
2. Inoculum Preparation: A seed culture of Leuconostoc mesenteroides is prepared by inoculating a small volume of the fermentation medium and incubating under optimal growth conditions (e.g., 28°C) until a desired cell density is reached.
3. Fermentation: The production-scale fermentation is carried out in a bioreactor. The fermentation broth is inoculated with the seed culture. Key parameters are controlled:
-
Temperature: Maintained between 25°C and 37°C.[12]
-
pH: Controlled at a range of 5.0 to 6.0, often using NaOH or NH₄OH.[11][12]
-
Aeration: Fermentation is typically carried out under anaerobic or microaerophilic conditions.[11]
-
Substrate Feeding: A fed-batch strategy, where the fructose solution is added continuously or intermittently, can improve yields and productivity.[1][11]
4. Downstream Processing:
-
Cell Separation: The bacterial cells are removed from the fermentation broth by centrifugation or filtration.[10][13]
-
Concentration: The supernatant is concentrated by evaporation to increase the mannitol concentration.[10][13]
-
Crystallization: Mannitol is crystallized from the concentrated solution by cooling.[10]
-
Purification: The mannitol crystals are separated by filtration and can be further purified by recrystallization.[10]
Chemical Synthesis from Fructose
D-mannitol can also be produced by the chemical hydrogenation of D-fructose. This process typically uses a Raney nickel catalyst at high temperature and pressure.[2][9] However, this method often results in a mixture of D-mannitol and its isomer, D-sorbitol, requiring further separation steps.[2]
Synthesis of this compound (Isomannide)
1,4:3,6-dianhydro-D-mannitol (isomannide) is synthesized from D-mannitol through a double dehydration reaction, typically under acidic conditions.
Figure 1: Dehydration pathway of D-Mannitol to Isomannide.
Chemical Synthesis Protocols
Protocol 1: Using Gaseous Hydrogen Chloride This method utilizes gaseous hydrogen chloride as the dehydrating agent.[14]
-
Reaction Setup: 400 parts of D-mannitol and 20 parts of acetyl chloride are placed in a pressure reactor.
-
Reaction Conditions: The reactor is pressurized with 40 bar of hydrogen chloride at room temperature and then heated to 50°C.
-
Work-up: After the reaction, the pressure is released, and the mixture is neutralized with a sodium hydroxide solution.
-
Purification: The product, isomannide, is purified by fractional distillation under vacuum. This process can yield up to 65% of the theoretical amount.[14]
Protocol 2: Using Sulfuric Acid (Monitored by ¹³C NMR) This protocol describes the dehydration of D-mannitol using sulfuric acid.[15]
-
Reaction: D-mannitol is dissolved in 3 M sulfuric acid and heated.
-
Monitoring: The reaction progress, including the formation of intermediates like 1,4-anhydro-D-mannitol, is monitored by ¹³C NMR spectroscopy.
-
Product Formation: The reaction leads to the formation of a mixture of products, including 1,4:3,6-dianhydro-D-mannitol (isomannide).
Further chemical modifications of isomannide can be performed to create various derivatives for specific applications. For example, the synthesis of 1,4:3,6-Dianhydro-2,5-di-O-p-tosyl-D-mannitol is a key step for further functionalization.[16]
Figure 2: Synthesis pathway of a diamino derivative of Isomannide.
Analytical Characterization
The identification and quantification of D-mannitol and this compound require robust analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantitative analysis of mannitol in extracts from natural sources like seaweed.[17]
Protocol: HPLC Analysis of Mannitol in Seaweed
-
Extraction: Mannitol is extracted from dried seaweed powder using a suitable solvent, such as acidified distilled water (e.g., 0.2 M HCl).[4]
-
Sample Preparation: The extract is centrifuged and filtered before injection. Derivatization with an agent like 4-nitrobenzoyl chloride may be necessary for UV detection.[17]
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v).[17]
-
Column: A column suitable for carbohydrate analysis is used.
-
Flow Rate: A flow rate of around 0.5 mL/min is common.[17]
-
Temperature: The column temperature is maintained, for example, at 25°C.[17]
-
Detection: A refractive index (RI) detector or a UV-Vis detector (after derivatization) is used for quantification.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds, including derivatized dianhydrohexitols.
Protocol: GC-MS Analysis of Dianhydrohexitols
-
Sample Preparation: Samples containing dianhydrohexitols are typically derivatized (e.g., silylation) to increase their volatility.
-
GC Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl polymethylsiloxane) is used.[18]
-
Carrier Gas: Helium is commonly used as the carrier gas.[18]
-
Temperature Program: A temperature gradient is applied to the column to separate the analytes. For example, an initial temperature of 50°C held for 1 minute, then ramped to 320°C at 10°C/min.[18]
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is typically used.[18]
-
Mass Analyzer: A quadrupole or other mass analyzer scans a specific mass range (e.g., m/z 40-600).[18]
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of known standards and spectral libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound and its derivatives.[19][20][21][22][23]
¹H and ¹³C NMR Characterization of Isomannide:
-
Sample Preparation: A sample of the purified isomannide is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Interpretation:
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals provide detailed information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The number and chemical shifts of the carbon signals confirm the carbon skeleton of the molecule.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.
-
Conclusion
This compound, primarily as isomannide, stands out as a promising bio-based chemical with a wide range of potential applications. Its synthesis is intrinsically linked to the natural world through its precursor, D-mannitol, which is abundant in renewable resources such as brown algae and can be efficiently produced via fermentation. This guide has provided a detailed overview of the natural sources of D-mannitol and the key experimental pathways for its isolation and production, as well as its subsequent conversion to this compound. The presented quantitative data and detailed protocols offer a valuable resource for researchers and professionals in the fields of green chemistry, polymer science, and drug development, facilitating the advancement of sustainable technologies based on this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Fermentation of Mannitol Extracts From Brown Macro Algae by Thermophilic Clostridia [frontiersin.org]
- 4. The Agronomic Potential of the Invasive Brown Seaweed Rugulopteryx okamurae: Optimisation of Alginate, Mannitol, and Phlorotannin Extraction | MDPI [mdpi.com]
- 5. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannitol in Plants, Fungi, and Plant-Fungal Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Craterellus cornucopioides - Wikipedia [en.wikipedia.org]
- 9. Purification and Characterization of a Novel Mannitol Dehydrogenase from a Newly Isolated Strain of Candida magnoliae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scale-up of a new bacterial mannitol production process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. US7358072B2 - Fermentative production of mannitol - Google Patents [patents.google.com]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. US4408061A - Process for the preparation of 1,4-3,6-dianhydro-hexitols - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 21. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 23. researchgate.net [researchgate.net]
Navigating the Safe Handling of Dianhydromannitol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dianhydromannitol and its isomers, primarily 1,4:3,6-dianhydromannitol (commonly known as Isomannide) and 2,5-anhydro-D-mannitol, are versatile molecules derived from mannitol. They are increasingly utilized in various research and development applications, including polymer synthesis and as intermediates in pharmaceuticals. As their use becomes more widespread, a thorough understanding of the health and safety considerations associated with their handling is paramount for protecting laboratory personnel. This technical guide provides a comprehensive overview of the available safety data, recommended handling procedures, and experimental considerations for these compounds.
Chemical and Physical Properties
A foundational aspect of safe handling is the awareness of the substance's physical and chemical properties. These properties for the two primary isomers of this compound are summarized below.
| Property | 1,4:3,6-Dianhydromannitol (Isomannide) | 2,5-Anhydro-D-mannitol |
| CAS Number | 641-74-7 | 41107-82-8 |
| Molecular Formula | C₆H₁₀O₄ | C₆H₁₂O₅ |
| Molecular Weight | 146.14 g/mol | 164.16 g/mol |
| Appearance | White to slightly pale reddish-yellow crystal powder | White crystalline chunks |
| Melting Point | 80-85 °C | 101-101.5 °C |
| Solubility | Soluble in water. | Soluble in water. |
Hazard Identification and Classification
The hazard profiles of this compound isomers differ, underscoring the importance of consulting the specific Safety Data Sheet (SDS) for the isomer in use.
1,4:3,6-Dianhydromannitol (Isomannide): The hazard classification for Isomannide is not uniform across all suppliers. Some safety data sheets indicate that it is not a hazardous substance. However, as a good laboratory practice, it should be handled with care to avoid dust generation and contact with skin and eyes.
2,5-Anhydro-D-mannitol: This isomer is consistently classified as a hazardous substance with the following GHS classifications:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
Toxicological Data Summary
Quantitative toxicological data for this compound isomers are limited in publicly available literature. No specific occupational exposure limits have been established for these compounds by major regulatory bodies like OSHA. In the absence of established limits, it is crucial to minimize exposure through engineering controls and personal protective equipment.
| Toxicological Endpoint | 1,4:3,6-Dianhydromannitol (Isomannide) | 2,5-Anhydro-D-mannitol |
| Acute Oral Toxicity | No specific data found. A related compound, D-Glucitol, 1,4:3,6-dianhydro-, has a reported LD50 of 24150 mg/kg in rats, suggesting low acute toxicity. | No data available. |
| Skin Corrosion/Irritation | Not classified as a skin irritant. | Causes skin irritation. |
| Serious Eye Damage/Irritation | Not classified as an eye irritant. | Causes serious eye irritation. |
| Respiratory or Skin Sensitization | No data available. | No data available. |
| Germ Cell Mutagenicity | No data available. | No data available. |
| Carcinogenicity | No data available. | No data available. |
| Reproductive Toxicity | No data available. | No data available. |
Experimental Safety Protocols and Workflows
Given the absence of detailed, published experimental safety protocols for this compound isomers, this section outlines a generalized workflow for the safety assessment of such chemicals, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
General Handling and Personal Protective Equipment (PPE)
Regardless of the isomer, the following general handling procedures and PPE should be employed:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust or aerosols.[1][2]
-
Eye Protection: Wear chemical safety goggles with side-shields.[2]
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[2]
-
Skin and Body Protection: Wear a lab coat and, if handling large quantities, additional protective clothing.
-
Respiratory Protection: If dust generation is unavoidable, use a NIOSH-approved respirator.[2]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1][3] |
Standardized Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing the potential hazards of a chemical like this compound, based on OECD Test Guidelines.
References
Methodological & Application
Chiral Ligands from Dianhydro-D-mannitol: A Versatile Platform for Asymmetric Catalysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Asymmetric catalysis, employing chiral ligands to steer the stereochemical outcome of a reaction, has emerged as a powerful and efficient strategy to achieve this goal. Dianhydro-D-mannitol, a readily available and rigid C2-symmetric chiral scaffold derived from the renewable resource D-mannitol, offers an attractive starting point for the synthesis of a diverse range of chiral ligands. This application note details the synthesis of phosphine and phosphite-type chiral ligands from dianhydro-D-mannitol and their successful application in asymmetric catalysis, providing researchers with the necessary protocols to leverage this versatile platform.
Ligand Synthesis from Dianhydro-D-mannitol
The rigid, bicyclic structure of 1,4:3,6-dianhydro-D-mannitol (also known as isomannide) provides a well-defined chiral environment, making it an excellent backbone for the design of bidentate ligands. The two hydroxyl groups at the C2 and C5 positions serve as key functional handles for the introduction of phosphorus moieties.
Synthesis of 1,4:3,6-dianhydro-2,5-bis(diphenylphosphino)-D-mannitol (ddppm)
A notable diphosphine ligand derived from dianhydro-D-mannitol is ddppm. Its synthesis is a two-step process from the commercially available starting material.[1]
Diagram of the Synthesis Pathway for ddppm:
Caption: Synthesis of ddppm from Dianhydro-D-mannitol.
Synthesis of Chiral Phosphite Ligands
Dianhydro-D-mannitol can also be readily converted into chiral phosphite ligands. These ligands have demonstrated high efficacy in asymmetric hydrogenation reactions.[2]
Diagram of the General Synthesis of Dianhydro-D-mannitol Derived Diphosphite Ligands:
Caption: General synthesis of diphosphite ligands.
Applications in Asymmetric Catalysis
Ligands derived from dianhydro-D-mannitol have been successfully employed in a range of asymmetric catalytic transformations, including rhodium-catalyzed hydrogenation and palladium-catalyzed allylic alkylation.
Rhodium-Catalyzed Asymmetric Hydrogenation
Diphosphite ligands based on the dianhydro-D-mannitol scaffold have proven to be highly effective in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as dimethyl itaconate and methyl N-acetamidoacrylate, affording the corresponding products with high enantiomeric excess.[2]
Table 1: Rh-Catalyzed Asymmetric Hydrogenation with Dianhydro-D-mannitol Derived Phosphite Ligands
| Entry | Substrate | Ligand | Solvent | Pressure (bar H₂) | Temp (°C) | Conv. (%) | ee (%) |
| 1 | Dimethyl itaconate | 1a (R = Ph) | Toluene | 1.3 | 25 | >99 | 98.2 |
| 2 | Methyl N-acetamidoacrylate | 1a (R = Ph) | Toluene | 1.3 | 25 | >99 | 88.7 |
| 3 | Dimethyl itaconate | 1b (R = o-Tol) | Toluene | 1.3 | 25 | >99 | 96.5 |
| 4 | Methyl N-acetamidoacrylate | 1b (R = o-Tol) | Toluene | 1.3 | 25 | >99 | 90.1 |
Data sourced from reference[2]. Ligand structures are based on the general diphosphite structure shown in the synthesis diagram.
Workflow for Rh-Catalyzed Asymmetric Hydrogenation:
Caption: Workflow for asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Allylic Alkylation
The application of dianhydro-D-mannitol derived ligands extends to palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction. For instance, a cyclic hydrogen phosphate ligand synthesized from dianhydro-D-mannitol has been used in the palladium-catalyzed hydroxycarbonylation of styrenes, a related transformation.[3]
Table 2: Pd-Catalyzed Asymmetric Hydroxycarbonylation of Styrenes
| Entry | Substrate | Ligand | Yield (%) | ee (%) |
| 1 | Styrene | Cyclic Hydrogen Phosphate | 75 | 25 |
| 2 | p-Methylstyrene | Cyclic Hydrogen Phosphate | 72 | 30 |
Data sourced from reference[3].
Experimental Protocols
Protocol 1: Synthesis of 1,4:3,6-dianhydro-2,5-bis(diphenylphosphino)-D-mannitol (ddppm)
Materials:
-
1,4:3,6-dianhydro-D-mannitol (Isomannide)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Potassium diphenylphosphide (KPPh₂)
-
1,4-Dioxane
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Synthesis of 1,4:3,6-dianhydro-2,5-di-O-tosyl-D-mannitol
-
Dissolve 1,4:3,6-dianhydro-D-mannitol in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the ditosylated intermediate as a white solid.
Step 2: Synthesis of ddppm
-
Prepare a solution of potassium diphenylphosphide (KPPh₂) in 1,4-dioxane.
-
Add a solution of the ditosylated intermediate in dioxane to the KPPh₂ solution at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and quench with degassed water.
-
Extract the product with toluene.
-
Wash the organic layer with degassed water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ddppm.
Protocol 2: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate
Materials:
-
[Rh(COD)₂]BF₄
-
Dianhydro-D-mannitol derived diphosphite ligand
-
Dimethyl itaconate
-
Anhydrous, degassed toluene
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and the chiral diphosphite ligand (1.1 mol%).
-
Add anhydrous, degassed toluene and stir the solution at room temperature for 30 minutes to form the catalyst complex.
-
Transfer the catalyst solution to an autoclave.
-
Add a solution of dimethyl itaconate in toluene.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 1.3 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (typically 12-24 hours).
-
Carefully vent the hydrogen gas and purge the autoclave with nitrogen.
-
Remove the solvent under reduced pressure.
-
Determine the conversion and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Conclusion
Chiral ligands derived from dianhydro-D-mannitol represent a valuable and readily accessible class of ligands for asymmetric catalysis. Their rigid, C2-symmetric backbone provides a well-defined chiral environment that can induce high levels of stereocontrol in a variety of metal-catalyzed reactions. The straightforward synthesis of these ligands, coupled with their demonstrated effectiveness, makes them an attractive tool for researchers in academia and industry engaged in the synthesis of enantiomerically pure molecules. The protocols provided herein offer a starting point for the exploration and application of this promising ligand platform.
References
Application Notes and Protocols for the Use of Dianhydromannitol in Biodegradable Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dianhydromannitol, also known as isomannide, is a rigid, bicyclic diol derived from the dehydration of D-mannitol. As a bio-based monomer, it offers a sustainable alternative to petroleum-derived chemicals in the synthesis of biodegradable polymers. Its unique stereochemistry and rigidity impart favorable thermal and mechanical properties to the resulting polymers, making them attractive candidates for various biomedical applications, including drug delivery systems, medical implants, and tissue engineering scaffolds. These polymers, such as polyesters and polyurethanes, are designed to degrade into non-toxic products within the body.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based biodegradable polymers.
Section 1: Synthesis of this compound-Based Polyesters
Application Notes:
This compound can be polymerized with various dicarboxylic acids or their derivatives to form polyesters. Melt polycondensation is a common solvent-free method used for this purpose. The properties of the resulting polyester, such as molecular weight, thermal stability, and degradation rate, can be tailored by selecting the appropriate co-monomer and controlling the polymerization conditions. Sebacic acid, a naturally occurring dicarboxylic acid, is a frequent choice for creating flexible and biodegradable polyesters.
Experimental Protocol: Synthesis of Poly(this compound sebacate) via Melt Polycondensation
This protocol details the synthesis of a polyester from this compound and sebacic acid.
Materials:
-
1,4:3,6-Dianhydromannitol (Isomannide)
-
Sebacic acid
-
Titanium(IV) butoxide (TBT) or another suitable catalyst
-
p-Toluenesulfonic acid (PTSA) (optional co-catalyst)
-
Chloroform
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Condenser
-
Schlenk line or similar inert gas setup
Procedure:
-
Esterification Step:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, combine this compound and sebacic acid in a desired molar ratio (e.g., 1.2:1 diol to diacid).
-
Add the catalyst, for instance, TBT (0.03 mol% relative to the diacid) and optionally PTSA (0.05 mol%).
-
Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Heat the mixture to 180°C with continuous stirring. Water will be produced as a byproduct and should be removed via the condenser.
-
Maintain these conditions for approximately 4 hours or until the theoretical amount of water has been collected.
-
-
Polycondensation Step:
-
Gradually increase the temperature to 230°C.
-
Slowly apply a vacuum (e.g., <1.0 torr) to remove the excess diol and other volatile byproducts.
-
Continue the reaction under vacuum with stirring. The viscosity of the mixture will increase significantly. The reaction is typically stopped when the stirring becomes difficult (the Weissenberg effect may be observed).
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
-
Purification:
-
Dissolve the synthesized polymer in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with methanol to remove unreacted monomers and oligomers.
-
Dry the purified polymer in a vacuum oven at 30°C for 24 hours.
-
Caption: Workflow for the synthesis of poly(this compound sebacate).
Section 2: Characterization of this compound-Based Polymers
Application Notes:
Thorough characterization is crucial to understand the structure-property relationships of the synthesized polymers. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure. Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and polydispersity. Thermal properties, including glass transition temperature (Tg) and melting temperature (Tm), are investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Experimental Protocols:
-
¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and record the spectrum to confirm the incorporation of both this compound and the diacid moieties into the polymer chain.
-
FTIR Spectroscopy: Analyze a thin film of the polymer to identify characteristic functional groups, such as the ester carbonyl stretch (~1730 cm⁻¹).
-
GPC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using a GPC system calibrated with polystyrene standards and an appropriate eluent (e.g., tetrahydrofuran).
-
DSC: Heat the sample (5-10 mg) under a nitrogen atmosphere, typically from -80°C to 200°C at a heating rate of 10°C/min, to determine the Tg and Tm. An initial heating and cooling cycle is often performed to erase the thermal history.[1]
-
TGA: Heat the sample from room temperature to around 600°C at a heating rate of 10°C/min under a nitrogen atmosphere to evaluate its thermal stability and decomposition profile.
Quantitative Data Summary:
| Polymer Composition | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Decomposition Temp. (T₅%, °C) |
| Poly(isosorbide sebacate) | - | - | -36 to -56.1 | 42 to 81 | - |
| Poly(butylene-co-isosorbide sebacate) (30% isosorbide) | - | - | -36 | 42 | - |
| Poly(this compound-co-adipic anhydride) (10% mannitol) | - | - | - | - | ~250 |
| Poly(this compound-co-adipic anhydride) (20% mannitol) | - | - | - | - | ~275 |
Note: Data for this compound-based polymers is limited; isosorbide, a stereoisomer, is often used as a proxy. The thermal properties are highly dependent on the co-monomer and the molar ratio.[1][2]
Section 3: Biodegradation Studies
Application Notes:
The biodegradability of this compound-based polyesters is a key feature for their use in biomedical applications. In vitro enzymatic degradation studies are performed to simulate the biological environment and assess the rate of polymer breakdown. Lipases are commonly used enzymes for this purpose as they can hydrolyze the ester bonds in the polymer backbone.[3][4]
Experimental Protocol: In Vitro Enzymatic Degradation
Materials:
-
Polymer film or nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lipase from Pseudomonas cepacia or Rhizopus oryzae
-
Sodium azide (to prevent microbial growth)
-
Shaking incubator
Procedure:
-
Prepare polymer films of known weight and dimensions (or a suspension of nanoparticles of known concentration).
-
Prepare a degradation medium consisting of PBS (pH 7.4) containing a specific concentration of lipase (e.g., 1 mg/mL) and sodium azide (0.02% w/v).
-
Immerse the pre-weighed polymer samples in the degradation medium in sealed vials.
-
Incubate the vials at 37°C in a shaking incubator.
-
At predetermined time intervals, remove the polymer samples from the medium.
-
Gently rinse the samples with deionized water to remove any adsorbed enzyme and salts.
-
Dry the samples in a vacuum oven to a constant weight.
-
Measure the weight loss of the polymer samples over time.
-
The degradation can also be monitored by analyzing the molecular weight reduction of the polymer using GPC and by observing changes in the surface morphology using Scanning Electron Microscopy (SEM).
Caption: Workflow for in vitro enzymatic degradation assay.
Section 4: Drug Delivery Applications
Application Notes:
This compound-based polymers can be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents. The nanoprecipitation method is a straightforward technique to prepare drug-loaded nanoparticles. The drug is entrapped within the hydrophobic core of the nanoparticles, and its release can be modulated by the polymer's degradation rate and the drug-polymer interactions.[5][6]
Experimental Protocol: Preparation of Drug-Loaded Nanoparticles and In Vitro Release Study
A. Nanoparticle Preparation (Nanoprecipitation):
-
Dissolve the this compound-based polymer and a hydrophobic drug (e.g., paclitaxel) in a water-miscible organic solvent such as acetone or tetrahydrofuran.
-
Prepare an aqueous solution containing a surfactant (e.g., Pluronic F68 or polyvinyl alcohol) to stabilize the nanoparticles.
-
Add the organic solution dropwise to the aqueous solution under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the suspension for several hours to allow for complete evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation and wash them with deionized water to remove the excess surfactant and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
B. Drug Loading and Encapsulation Efficiency:
-
Dissolve a known amount of lyophilized drug-loaded nanoparticles in a suitable solvent to break the nanoparticles and release the drug.
-
Quantify the amount of encapsulated drug using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
C. In Vitro Drug Release Study:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS, pH 7.4) in a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in a larger volume of the release medium maintained at 37°C with gentle stirring.
-
At specific time points, withdraw aliquots of the release medium and replace them with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using UV-Vis or HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
Caption: Workflow for drug loading and in vitro release study.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Highly Branched Poly(Adipic Anhydride-Co-Mannitol Adipate): Synthesis, Characterization, and Thermal Properties | MDPI [mdpi.com]
- 3. Biodegradable Polyesters: Approaches to Increase Degradation Rates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of Dianhydromannitol Derivatives in Advanced Drug Delivery Systems: A Comprehensive Overview
Introduction
Dianhydromannitol and its stereoisomers, isosorbide and isoidide, are rigid, bio-based diols derived from the dehydration of mannitol, sorbitol, and iditol, respectively. Their unique V-shaped structure, chirality, and biocompatibility have positioned them as versatile building blocks for the synthesis of novel polymers and functional materials. In the realm of pharmaceutical sciences, these dianhydrosugar alcohols are gaining increasing attention for their potential in developing sophisticated drug delivery systems. This document provides a detailed overview of the application of this compound derivatives in drug delivery, complete with application notes, experimental protocols, and comparative data for researchers, scientists, and drug development professionals.
Application Notes
The derivatives of this compound, particularly isosorbide, have been successfully utilized to create a range of drug delivery platforms, including hydrogels, in situ forming implants, and controlled-release matrices. These systems offer several advantages, such as enhanced drug stability, tunable release profiles, and improved biocompatibility.
Key Applications:
-
Controlled-Release Formulations: Polymers derived from this compound can be formulated into matrices that provide sustained release of therapeutic agents. For instance, isosorbide-5-mononitrate, a vasodilator, has been incorporated into controlled-release pellets to ensure prolonged therapeutic plasma levels.[1]
-
In Situ Forming Implants: Poly(isosorbide sebacate) (PISEB), a biodegradable polyester, has been used to develop in situ forming implants for localized drug delivery.[2] These formulations are administered as a liquid and solidify upon injection to form a drug-releasing depot, which is particularly beneficial for applications like periodontal treatment.[2]
-
Thermoresponsive Hydrogels: Isosorbide-based monomers can be polymerized to create hydrogels that exhibit thermoresponsive behavior. These "smart" materials can undergo a sol-gel transition in response to temperature changes, making them suitable for injectable drug delivery systems that release their payload in a controlled manner at physiological temperatures.
-
Biodegradable Polymers: The inherent biodegradability of polyesters derived from this compound makes them excellent candidates for temporary medical devices and drug delivery vehicles that are safely eliminated from the body after fulfilling their function.
Experimental Protocols
This section provides detailed methodologies for the synthesis and formulation of this compound-based drug delivery systems, as well as the characterization of their drug release properties.
Protocol 1: Synthesis of Poly(isosorbide sebacate) (PISEB)
Objective: To synthesize a biodegradable polyester for use in in situ forming implants.
Materials:
-
Isosorbide
-
Sebacoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve isosorbide and pyridine in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add sebacoyl chloride dropwise to the cooled solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Precipitate the resulting polymer by adding the reaction mixture to cold methanol.
-
Filter and wash the polymer with methanol to remove unreacted monomers and byproducts.
-
Dry the purified poly(isosorbide sebacate) under vacuum.
Diagram of PISEB Synthesis Workflow:
Protocol 2: Preparation of an In Situ Forming Implant (ISFI) with Doxycycline
Objective: To formulate a PISEB-based in situ forming implant for the controlled release of doxycycline.
Materials:
-
Poly(isosorbide sebacate) (PISEB)
-
Dimethyl isosorbide (DMI)
-
Doxycycline hyclate
-
Vortex mixer
-
Syringes
Procedure:
-
Dissolve the desired amount of PISEB in DMI by vortexing until a homogenous solution is obtained.
-
Add doxycycline hyclate to the polymer solution.
-
Vortex the mixture until the drug is uniformly dispersed.
-
Draw the formulation into a syringe for administration.
Diagram of ISFI Formulation Workflow:
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of a drug from a this compound-based delivery system.
Materials:
-
Drug-loaded formulation (e.g., ISFI, hydrogel, or pellets)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker (37°C)
-
High-performance liquid chromatography (HPLC) system
-
Centrifuge
Procedure:
-
Place a known amount of the drug-loaded formulation into a vial containing a defined volume of PBS.
-
Incubate the vials at 37°C in a shaker.
-
At predetermined time intervals, withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with fresh PBS to maintain sink conditions.
-
If necessary, centrifuge the collected samples to remove any particulate matter.
-
Analyze the drug concentration in the samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Diagram of In Vitro Drug Release Workflow:
Data Presentation
The following tables summarize quantitative data from studies on this compound derivative-based drug delivery systems.
Table 1: Drug Release from Poly(isosorbide sebacate) In Situ Forming Implants [2]
| Drug | Initial Burst Release (24h) (%) |
| Minocycline hydrochloride | 86.4 ± 5.9 |
| Doxycycline hyclate | 41.1 ± 5.9 |
Table 2: In Vivo Performance of Isosorbide-5-Mononitrate (5-ISMN) Controlled-Release Tablets
| Formulation | Cmax (ng/mL) | AUC0-36 (ng·h/mL) | Relative Bioavailability (%) |
| Test ICR Tablets | 494 ± 210.2 | 6359 ± 1235 | 90.9 (single dose) |
| Reference Formulation | 500 ± 202.5 | 6995 ± 1371 | 111.2 (multiple dose) |
ICR: Immediate-Controlled Release
Table 3: In Vivo Bioavailability of Isosorbide-5-Nitrate Controlled-Release Pellets [1]
| Parameter | Value |
| Bioavailability | 84% |
| Time to maintain minimal therapeutic plasma level | > 16 hours |
| Average mouth to colon transit time | 6 to 8 hours |
Conclusion
Derivatives of this compound represent a promising class of bio-based materials for the development of innovative drug delivery systems. Their versatility allows for the creation of a variety of platforms, including in situ forming implants and controlled-release matrices, which can be tailored to achieve specific drug release profiles. The experimental protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, facilitating the exploration and optimization of this compound-based carriers for a wide range of therapeutic applications. Further research into the synthesis of novel this compound-based polymers and their in vivo performance will undoubtedly expand their role in modern medicine.
References
Application Notes and Protocols: Enhancing Polymer Thermal Properties with Dianhydromannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of advanced polymeric materials with superior performance characteristics, the incorporation of rigid monomer units into the polymer backbone has proven to be a highly effective strategy. Dianhydromannitol, a bio-based rigid diol derived from mannitol, offers a unique combination of stereochemical complexity and conformational rigidity. Its fused bicyclic ring system significantly restricts segmental motion within the polymer chain, leading to a notable improvement in thermal properties. These enhancements include a higher glass transition temperature (Tg), increased thermal stability, and improved dimensional stability at elevated temperatures.
These application notes provide a comprehensive overview of the use of this compound as a rigid diol to enhance the thermal properties of various polymers, including polyesters, polyurethanes, and polyimides. Detailed experimental protocols for the synthesis and thermal analysis of these polymers are provided to guide researchers in their materials development efforts.
Mechanism of Thermal Property Improvement
The introduction of this compound into a polymer chain directly impacts its thermal properties due to its inherent rigidity. Unlike flexible aliphatic diols which allow for considerable bond rotation and chain mobility, the fused ring structure of this compound acts as a rigid segment. This rigidity hinders the cooperative segmental motions required for the glass transition, thus necessitating higher thermal energy to transition the polymer from a glassy to a rubbery state. Consequently, the glass transition temperature (Tg) of the polymer is significantly increased. Furthermore, the robust cyclic structure of this compound contributes to the overall thermal stability of the polymer, often leading to higher decomposition temperatures.
Logical Relationship of this compound's Impact on Polymer Properties
Caption: Incorporation of rigid this compound into polymers.
Data Presentation: Impact of this compound on Polymer Thermal Properties
The following tables summarize the quantitative data on the thermal properties of polymers synthesized with and without this compound. The data has been compiled from various studies to illustrate the significant improvements conferred by the inclusion of this rigid diol.
Table 1: Thermal Properties of this compound-Based Polyesters
| Polymer System | Diol Component(s) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) | Reference |
| Polyester | 1,4-Butanediol | ~ -30 to 45 | ~ 350 | General Literature |
| Polyester | This compound & Adipic Acid | 85 | > 300 | [1] |
| Furan-based Polyester | Dianhydrohexitols | ~185 | High thermal stability | [2] |
Table 2: Thermal Properties of this compound-Based Polyurethanes
| Polymer System | Diol Component(s) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) | Reference |
| Polyurethane (TDI-based) | Polyether/Polyester Diols | -60 to 50 | ~ 300-350 | [3][4] |
| Polyurethane (MDI-based) | Polyether/Polyester Diols | -50 to 60 | ~ 320-370 | [3][4] |
| Polyurethane | This compound-based diisocyanate | Not specified | Good thermal stability | [5] |
Table 3: Thermal Properties of this compound-Based Polyimides
| Polymer System | Dianhydride/Diamine Monomers | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (TGA) (°C) | Reference |
| Conventional Aromatic Polyimide | Various | 250 - 400+ | > 450 | [6][7] |
| This compound-based Polyimide | IMDA with aromatic diamines | 223 - 264 | > 372 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and thermal characterization of polymers incorporating this compound are provided below.
Protocol 1: Synthesis of this compound-Based Polyester
This protocol describes the melt condensation polymerization of this compound with a dicarboxylic acid.
Materials:
-
This compound
-
Adipic acid (or other suitable dicarboxylic acid)
-
Catalyst (e.g., antimony trioxide, titanium isopropoxide)
-
High-vacuum line
-
Reaction vessel equipped with a mechanical stirrer and a distillation outlet
-
Heating mantle
Procedure:
-
Charging the Reactor: In the reaction vessel, combine equimolar amounts of this compound and adipic acid. Add the catalyst at a concentration of 200-500 ppm relative to the total monomer weight.
-
Esterification: Heat the mixture under a nitrogen atmosphere with mechanical stirring. Gradually increase the temperature to 180-200°C. Water will begin to distill off as the esterification reaction proceeds. Continue this step for 2-4 hours or until the theoretical amount of water has been collected.
-
Polycondensation: Gradually apply a high vacuum (e.g., <1 Torr) to the system while increasing the temperature to 220-250°C. This step facilitates the removal of the remaining water and byproducts, driving the polymerization to a high molecular weight.
-
Monitoring: Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates the formation of a high molecular weight polymer. The reaction is typically continued for 3-6 hours under vacuum.
-
Recovery: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be recovered as a solid.
Workflow for Polyester Synthesis
References
- 1. Highly Branched Poly(Adipic Anhydride-Co-Mannitol Adipate): Synthesis, Characterization, and Thermal Properties [mdpi.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. benchchem.com [benchchem.com]
- 4. sdewes.org [sdewes.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of Pharmaceutical Intermediates using Dianhydromannitol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of key pharmaceutical intermediates for β-blockers, utilizing the chiral auxiliary 1,4:3,6-dianhydro-D-mannitol (isomannide), derived from D-mannitol. This approach offers a versatile and stereoselective route to enantiomerically pure building blocks essential for the synthesis of drugs such as (S)-propranolol.
Introduction
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Dianhydromannitol, a rigid bicyclic diol derived from the renewable resource D-mannitol, serves as an excellent chiral scaffold. Its C2 symmetry and well-defined stereochemistry can be exploited to direct the stereochemical outcome of reactions, leading to high yields and enantioselectivities.
This document will focus on the synthesis of chiral aryloxypropanolamine intermediates, which are the core structures of many β-blocker drugs. A key example presented is the synthesis of (2S)-propranolol, for which this method has been reported to achieve high yields and enantiomeric excess.
General Synthetic Strategy
The overall synthetic strategy involves a three-stage process, as depicted in the workflow diagram below. The first stage is the conversion of D-mannitol to the chiral auxiliary, 1,4:3,6-dianhydro-D-mannitol. The second stage involves the transformation of this compound into a key chiral epoxide intermediate. The final stage is the nucleophilic opening of the epoxide with an appropriate amine to yield the desired pharmaceutical intermediate.
Caption: General workflow for the synthesis of pharmaceutical intermediates.
Experimental Protocols
Protocol 1: Synthesis of 1,4:3,6-Dianhydro-D-mannitol (Isomannide)
This protocol describes the dehydration of D-mannitol to form the chiral auxiliary.
Materials:
-
D-mannitol
-
Acetic acid
-
Hydrogen chloride gas
-
Ethyl acetate
-
Sodium hydroxide (for neutralization)
Procedure:
-
In a suitable reaction vessel, heat 400 parts of D-mannitol and 20 parts of acetic acid to 120-140°C.
-
Introduce hydrogen chloride gas into the mixture until saturation is achieved, without further external heating.
-
After the reaction is complete, neutralize the mixture with a suitable base, such as sodium hydroxide.
-
The product can be isolated by either fractional distillation under vacuum or by exhaustive extraction with ethyl acetate.
-
If using extraction, concentrate the combined ethyl acetate layers by evaporation to yield the crude product.
-
Purify the crude product by vacuum distillation. 1,4:3,6-dianhydro-D-mannitol distills at 155-165°C at 15-18 bar.
Expected Yield: 70-85% of the theoretical yield.
Protocol 2: Asymmetric Synthesis of (2S)-Propranolol Intermediate
This protocol details the synthesis of (2S)-propranolol from 1-naphthol using the this compound-derived chiral epoxide.
Materials:
-
1,4:3,6-Dianhydro-D-mannitol
-
1-Naphthol
-
A suitable activating agent for epoxide formation (e.g., tosyl chloride, followed by a base)
-
Isopropylamine
-
Suitable solvents (e.g., THF, DMF)
Step 1: Synthesis of the Chiral Epoxide Intermediate
-
The diol, 1,4:3,6-dianhydro-D-mannitol, is first converted to a di-epoxide. A common method involves a two-step process: activation of the hydroxyl groups (e.g., tosylation) followed by treatment with a base to form the epoxide rings.
-
A one-pot conversion using Mitsunobu-based technology can also be employed for a more reproducible and high-yielding synthesis of the diepoxide from a protected mannitol derivative.
Step 2: Synthesis of (2S)-Propranolol
-
In a reaction flask, dissolve 1-naphthol in a suitable solvent.
-
Add the this compound-derived chiral epoxide to the solution.
-
The reaction of the phenol with the epoxide is typically carried out in the presence of a base.
-
After the formation of the aryloxypropanol intermediate, add isopropylamine to the reaction mixture to open the remaining epoxide ring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain (2S)-propranolol.
Quantitative Data
The asymmetric synthesis of (2S)-propranolol using D-mannitol as the chiral source has been reported to be highly efficient. The following table summarizes the reported quantitative data for this synthesis.
| Pharmaceutical Intermediate | Chiral Source | Reported Yield | Reported Enantiomeric Excess (ee) |
| (2S)-Propranolol | D-Mannitol | Up to 97% | Up to 99% |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the synthesis is directed by the rigid, C2-symmetric structure of the this compound auxiliary. The approach of the nucleophile (the phenoxide) to the epoxide is sterically hindered on one face by the bicyclic framework, leading to a highly selective attack on the other face and the formation of the desired enantiomer.
Application Notes and Protocols: Derivatization of Dianhydromannitol for Enhanced Functionality
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4:3,6-Dianhydromannitol, also known as isomannide, is a rigid, chiral diol derived from the renewable resource mannitol. [1]Its unique V-shaped structure and stereochemistry make it an attractive bio-based building block for creating novel molecules with enhanced functionality. [2]Derivatization of its two secondary hydroxyl groups allows for the synthesis of a wide range of functional materials, from pharmacologically active compounds to high-performance polymers. [2][3]These application notes provide detailed protocols for key derivatization strategies to enhance the functionality of dianhydromannitol for applications in drug development and materials science.
Application Note 1: Synthesis of this compound-Based Nitric Oxide (NO) Donors
Objective: To synthesize 2,5-Dinitro-1,4:3,6-dianhydromannitol, a potential nitric oxide (NO) donor for therapeutic applications. Organic nitrates serve as prodrugs that release NO, a critical signaling molecule involved in vasodilation. [4]This derivatization enhances the functionality of this compound by imparting potent pharmacological activity.
Mechanism of Action of Organic Nitrates
Organic nitrates, such as the dinitrate derivative of this compound, function as exogenous sources of nitric oxide (NO). [5][6]The therapeutic effects are mediated through a well-defined signaling pathway.
Experimental Protocol: Synthesis of 2,5-Dinitro-1,4:3,6-dianhydromannitol
This protocol describes the nitration of this compound. Extreme caution is required as nitrating mixtures are highly corrosive and potentially explosive. The reaction should be carried out in a certified fume hood with appropriate personal protective equipment (PPE), including a blast shield.
Materials:
-
1,4:3,6-Dianhydromannitol (Isomannide)
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice/Dry Ice
Procedure:
-
Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to -10 °C using an ice/salt or dry ice/acetone bath.
-
Slowly add fuming nitric acid dropwise to the cold sulfuric acid while maintaining the temperature below 0 °C. This mixture should be prepared fresh and used immediately.
-
Nitration Reaction: Dissolve this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) in a separate flask and cool to -15 °C.
-
Slowly add the this compound solution to the vigorously stirred nitrating mixture via the dropping funnel. The temperature must be strictly maintained between -15 °C and -10 °C throughout the addition. [7]5. After the addition is complete, allow the reaction to stir at this temperature for an additional 30-60 minutes.
-
Workup and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer twice with cold dichloromethane.
-
Combine the organic extracts and wash them sequentially with cold water, cold saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at low temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow
Pharmacokinetic Data of Related Compounds
Understanding the pharmacokinetic profile is crucial for drug development. The following table summarizes key parameters for isomeric dianhydrohexitol mononitrates in rats, providing a comparative reference for potential this compound-based therapeutics. [8]
| Compound | Dose (IV) | Systemic Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Urinary Recovery (Conjugated) |
|---|---|---|---|---|
| Isomannide Mononitrate (IMMN) | 2 mg/kg | 32.7 ± 12.0 | ~1.0 | 42.8% of dose |
| L-isoidide Mononitrate (L-IIMN) | 2 mg/kg | 65.1 ± 13.0 | ~1.0 | 7.70% - 14.5% of dose |
| Isosorbide-2-Mononitrate (IS-2-MN) | 2 mg/kg | 11.0 ± 2.3 | ~1.0 | 7.70% - 14.5% of dose |
| Isosorbide-5-Mononitrate (IS-5-MN) | 2 mg/kg | 8.23 ± 1.82 | ~1.0 | 7.70% - 14.5% of dose |
Data from a study in rats.[8]
Application Note 2: Derivatization for High-Performance Polymers
Objective: To synthesize a this compound-based diacrylate monomer for use in creating advanced, bio-based polymers. This derivatization enhances functionality by introducing polymerizable groups, enabling the creation of materials like poly(ester-urethane)s with tunable properties. [2]
Experimental Protocol: Synthesis of d-2,5-di-O-(urethane ethylene acrylate)-1,4:3,6-dianhydromannitol (AOIIM)
This protocol is based on the synthesis of dianhydro sugar-based diacrylate monomers via reaction with an isocyanate. [9] Materials:
-
1,4:3,6-Dianhydromannitol (Isomannide)
-
2-Isocyanatoethyl acrylate (AOI)
-
Dibutyltin dilaurate (DBTDL) - Catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Hydroquinone - Inhibitor
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound and a small amount of hydroquinone (to prevent premature polymerization of the acrylate) in anhydrous THF.
-
Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL) to the solution.
-
Reagent Addition: Slowly add 2-isocyanatoethyl acrylate (2.2 equivalents) dropwise to the stirred solution at room temperature. An ice bath may be used to control any exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or FTIR (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Workup and Isolation: Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified using column chromatography on silica gel to yield the pure diacrylate monomer (AOIIM).
Monomer Synthesis Workflow
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitrovasodilator - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of action of the organic nitrates in the treatment of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of organic nitrates in the optimal medical management of angina [escardio.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pharmacokinetics of stereomeric 1,4:3,6-dianhydrohexitol mononitrates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Polymerization of Dianhydromannitol-Based Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary polymerization techniques used to synthesize dianhydromannitol-based polyesters. The protocols are intended to serve as a guide for researchers in the fields of polymer chemistry, materials science, and drug development. This compound, a rigid bicyclic diol derived from renewable resources, imparts unique properties to polyesters, including high glass transition temperatures (Tg), thermal stability, and biocompatibility, making them attractive for various applications, particularly in the biomedical field.[1]
Introduction to this compound-Based Polyesters
This compound, and its stereoisomer isosorbide, are bio-based monomers that have garnered significant attention for the synthesis of sustainable and high-performance polyesters.[1] The rigid and chiral structure of the this compound backbone can lead to polymers with enhanced thermal and mechanical properties compared to their linear aliphatic counterparts.[1] These characteristics make them suitable for applications ranging from engineering plastics to advanced drug delivery systems.[2][3][4] This document outlines the three main polymerization techniques for producing these polyesters: melt polycondensation, solution polycondensation, and ring-opening polymerization.
Polymerization Techniques: A Comparative Overview
The choice of polymerization technique significantly influences the properties of the resulting this compound-based polyester, such as molecular weight, polydispersity, and end-group functionality. The table below provides a brief comparison of the three primary methods.
| Polymerization Technique | Advantages | Disadvantages | Typical Applications |
| Melt Polycondensation | Solvent-free, high monomer concentration, direct production of polymer melt. | High temperatures required, potential for side reactions and degradation, difficult to achieve very high molecular weights. | Bulk polymer synthesis, coatings.[5] |
| Solution Polycondensation | Lower reaction temperatures, better control over reaction, easier removal of byproducts. | Use of solvents (environmental concerns), lower reaction rates, potential for solvent impurities in the final product. | Specialty polymers, laboratory-scale synthesis. |
| Ring-Opening Polymerization (ROP) | Good control over molecular weight and architecture, can produce polymers with narrow polydispersity. | Requires synthesis of cyclic monomers, potential for catalyst contamination. | Biomedical applications, drug delivery.[6] |
Experimental Protocols
Melt Polycondensation
Melt polycondensation is a widely used industrial method for synthesizing polyesters. It involves the direct reaction of a diol (this compound/isosorbide) with a diacid or its ester derivative at high temperatures under vacuum to drive the removal of the condensation byproduct (e.g., water or methanol).
Protocol: Synthesis of Poly(isosorbide succinate) via Melt Polycondensation
This protocol is based on the synthesis of copolyesters from isosorbide and succinic acid.[5]
Materials:
-
Isosorbide
-
Succinic acid
-
Catalyst: Antimony trioxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄)
-
Nitrogen gas (high purity)
-
Vacuum source
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor:
-
Place isosorbide and succinic acid in the three-necked flask in the desired molar ratio (e.g., 1:1).
-
Add the catalyst (e.g., 0.05 mol% relative to the diacid).
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
-
Esterification Stage:
-
Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 180-200°C under a slow stream of nitrogen.
-
Continue the reaction for 2-4 hours, or until the theoretical amount of water has been collected in the distillation flask.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply vacuum over 30-60 minutes, reducing the pressure to below 1 mbar.
-
Continue the reaction under high vacuum for 4-8 hours. The viscosity of the mixture will increase significantly. The reaction is complete when the desired melt viscosity is achieved or stirring becomes difficult.
-
-
Product Recovery:
-
Release the vacuum with nitrogen gas.
-
Cool the reactor to room temperature.
-
The solid polyester can be removed by carefully breaking the flask or by dissolving the polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitating it in a non-solvent (e.g., methanol).
-
Dry the polymer under vacuum at 60-80°C until a constant weight is achieved.
-
Solution Polycondensation
Solution polycondensation offers a milder alternative to melt polycondensation, allowing for better temperature control and easier removal of byproducts. The use of a solvent can, however, complicate purification. A recent advancement in this area is the use of reactive phenolic solvents.[7][8]
Protocol: Synthesis of High Molecular Weight Isosorbide-Based Aromatic Polyesters using a Reactive Solvent
This protocol is a general guideline based on the use of reactive phenolic solvents like p-cresol to enhance the reactivity of isosorbide.[7][8]
Materials:
-
Isosorbide
-
Aromatic diacid (e.g., terephthalic acid or 2,5-furandicarboxylic acid)
-
Reactive solvent (e.g., p-cresol or 4-methoxyphenol)
-
Catalyst: Butyltin hydroxide oxide hydrate
-
Nitrogen gas (high purity)
-
Vacuum source
-
Chloroform or Dichloromethane (for purification)
-
Methanol (for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation setup
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer and Solvent Charging:
-
Esterification:
-
Heat the mixture under a nitrogen atmosphere. The temperature will depend on the specific monomers and solvent used but is typically in the range of 180-220°C.
-
The esterification is complete when the formation of water ceases. This stage can take 6-14 hours.[9]
-
-
Polycondensation:
-
Gradually apply a vacuum to the system, reducing the pressure to approximately 0.5 mbar over about 1.5 hours.[9]
-
Increase the temperature to 260-310°C to facilitate the removal of the reactive solvent and drive the polymerization.[9]
-
The reaction is continued until a significant increase in viscosity is observed.
-
-
Purification:
-
Cool the reaction mixture and dissolve the polymer in chloroform or dichloromethane.
-
Precipitate the polymer by slowly adding the solution to an excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the purified polymer in a vacuum oven at 60-80°C to a constant weight.
-
Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a powerful technique for producing well-defined polyesters with controlled molecular weights and narrow polydispersity. This method typically involves the synthesis of a cyclic ester monomer derived from this compound, followed by its polymerization using a suitable initiator or catalyst.
Protocol: General Approach for Ring-Opening Polymerization of this compound-Based Lactones
This is a generalized protocol as the specific conditions can vary significantly based on the monomer and catalyst system.
Materials:
-
This compound-based cyclic lactone monomer
-
Initiator/Catalyst (e.g., Tin(II) 2-ethylhexanoate (Sn(Oct)₂), or an organocatalyst)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask or glovebox for moisture-sensitive reactions
-
Magnetic stirrer
-
Temperature-controlled oil bath
-
Syringes for transfer of anhydrous liquids
Procedure:
-
Monomer and Catalyst Preparation:
-
Dry the lactone monomer and the reaction flask under vacuum or by heating.
-
The initiator/catalyst should be handled under an inert atmosphere.
-
-
Polymerization:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the lactone monomer in the anhydrous solvent.
-
Add the initiator/catalyst solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140°C) and stir for the required time (can range from a few hours to days).
-
-
Termination and Purification:
-
Cool the reaction to room temperature.
-
Quench the polymerization by adding a small amount of an acidic solution (if necessary, depending on the catalyst).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
-
Filter and wash the polymer.
-
Dry the polymer under vacuum.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the polymerization of this compound-based polyesters.
Table 1: Molecular Weight Data for this compound-Based Polyesters
| Polymer Composition | Polymerization Method | Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Poly(isosorbide succinate) | Melt Polycondensation | Sb₂O₃ | - | - | - | [10] |
| Poly(butylene-co-isosorbide succinate) (30% isosorbide) | Melt Polycondensation | Antimony trioxide | - | - | - | [10] |
| Poly(isosorbide terephthalate) | Solution Polycondensation (p-cresol) | Butyltin hydroxide oxide hydrate | 24,000 - 42,000 | - | - | [7][9] |
| Poly(isosorbide furanoate) | Solution Polycondensation (p-cresol) | Butyltin hydroxide oxide hydrate | > 24,000 | - | - | [7] |
| Poly(ε-caprolactone) (isosorbide initiator) | Ring-Opening Polymerization | - | - | 30,000 | - | [7][8] |
Table 2: Thermal Properties of this compound-Based Polyesters
| Polymer Composition | Tg (°C) | Tm (°C) | Reference |
| Poly(isosorbide succinate) | 59 | - | [5] |
| Poly(butylene-co-isosorbide succinate) (30% isosorbide) | Amorphous | - | [10] |
| Poly(isosorbide terephthalate) | 160-170 | - | [9] |
| Poly(isosorbide furanoate) | 157 | Amorphous | |
| Poly(isosorbide 2,5-furandicarboxylate-co-dodecanedioate) | 9 - 60 | - | [1] |
Visualization of Experimental Workflow and Applications
General Workflow for Polyester Synthesis and Characterization
References
- 1. Isosorbide and 2,5-Furandicarboxylic Acid Based (Co)Polyesters: Synthesis, Characterization, and Environmental Degradation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Advancement of Biodegradable Polyesters as Delivery Systems for Camptothecin and Its Analogues—A Status Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Dianhydromannitol-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of polymers containing dianhydromannitol, a bio-based monomer derived from renewable resources.[1] The unique rigid and chiral structure of this compound imparts favorable properties to polymers, making them promising candidates for various applications, including drug delivery.[2][3] This document outlines the key analytical techniques used to elucidate the structure, thermal properties, molecular weight, and mechanical performance of these polymers.
Structural Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a fundamental technique used to identify the functional groups present in the polymer structure, confirming the successful incorporation of the this compound monomer and the formation of desired linkages (e.g., ester, urethane).[4][5]
Experimental Protocol:
-
Sample Preparation:
-
For solid samples, a small amount of the polymer is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Alternatively, a thin film of the polymer can be cast from a suitable solvent onto a KBr or sodium chloride (NaCl) salt plate.
-
For liquid or soluble samples, a drop can be placed between two salt plates.
-
-
Instrument Setup:
-
Instrument: A commercially available FTIR spectrometer.
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is collected first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. Key functional groups to identify in this compound-containing polymers include:
-
O-H stretching: A broad band around 3400 cm⁻¹ (if there are free hydroxyl end groups).
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region.
-
C=O stretching (ester or urethane): A strong absorption band typically between 1700 and 1750 cm⁻¹.[6]
-
C-O-C stretching (ether linkages in the this compound ring): Strong bands in the 1000-1200 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, composition, and stereochemistry of the polymer. Both ¹H and ¹³C NMR are crucial for confirming the polymer's microstructure.[4][7][8]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution.
-
Instrument Setup:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Nuclei: ¹H and ¹³C.
-
Temperature: Room temperature, unless specific temperature-dependent studies are required.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Chemical Shifts (δ): The position of the peaks indicates the chemical environment of the protons or carbons. For this compound-based polyesters, characteristic peaks can be assigned to the protons and carbons of the this compound unit and the diacid comonomer.[9]
-
Integration: The area under the ¹H NMR peaks is proportional to the number of protons, allowing for the determination of the relative ratios of different monomer units in a copolymer.
-
Coupling Constants (J): Provide information about the connectivity of atoms.
-
| Polymer Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| This compound-based Polyesters | 7.2-8.6 (aromatic protons from diacid), 3.5-5.5 (protons on the this compound ring) | 157-165 (carbonyl carbons), 119-147 (aromatic carbons), 72-86 (carbons of the this compound ring) | [9] |
| This compound-based Polyether-amides | Varies with diamine and diacyl chloride used | Varies with diamine and diacyl chloride used | [7] |
Molecular Weight Determination
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the standard technique for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.[10][11]
Experimental Protocol:
-
Sample Preparation: Dissolve the polymer in the GPC eluent at a low concentration (typically 1-2 mg/mL). Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
Instrument Setup:
-
System: An integrated GPC/SEC system with a pump, injector, column oven, and detectors.[10]
-
Columns: A set of columns packed with porous gel particles of a suitable pore size for the expected molecular weight range of the polymer.
-
Eluent: A solvent in which the polymer is soluble and that is compatible with the columns (e.g., tetrahydrofuran (THF), chloroform, or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for polyesters and polyamides).[10]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Temperature: Column and detector temperatures are often elevated (e.g., 40 °C) to reduce solvent viscosity and improve solubility.[12]
-
Detectors: A differential refractive index (RI) detector is common. A viscometer and/or a light scattering detector can provide more accurate molecular weight data, especially for branched polymers.[10][13]
-
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or polymethylmethacrylate).[10]
-
Data Acquisition and Analysis: Inject the prepared sample solution and record the chromatogram. The elution time is inversely proportional to the hydrodynamic volume of the polymer chains. Software is used to calculate Mn, Mw, and PDI based on the calibration curve.
Thermal Properties
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.[14]
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into a TGA crucible (e.g., alumina or platinum).[14]
-
Instrument Setup:
-
Instrument: Thermogravimetric Analyzer.
-
Atmosphere: Typically nitrogen (inert) or air (oxidative) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate, commonly 10 or 20 °C/min.
-
Temperature Range: From room temperature to a temperature at which the sample is fully decomposed (e.g., 600-800 °C).
-
-
Data Acquisition: The instrument continuously measures and records the sample's weight as the temperature increases.
-
Data Analysis:
-
TGA Curve: Plot of percentage weight loss versus temperature.
-
Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.
-
Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve, which shows the rate of weight loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (T_max).[14] For polyurethanes, decomposition often occurs in multiple stages, corresponding to the breakdown of urethane bonds, polyol segments, and isocyanate segments.[6][15]
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[14]
Experimental Protocol:
-
Sample Preparation: Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Instrument: Differential Scanning Calorimeter.
-
Atmosphere: Typically nitrogen.
-
Heating/Cooling Program: A common procedure is to: a. Heat the sample to a temperature above its expected melting point to erase its thermal history. b. Cool the sample at a controlled rate (e.g., 10 °C/min). c. Heat the sample again at a controlled rate (e.g., 10 °C/min). The data from the second heating scan is typically used for analysis.[7]
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and reference pans.
-
Data Analysis:
-
Glass Transition Temperature (Tg): Appears as a step-like change in the baseline of the DSC thermogram.
-
Melting Temperature (Tm): An endothermic peak (heat is absorbed).[14]
-
Crystallization Temperature (Tc): An exothermic peak (heat is released) observed during the cooling scan.
-
| Polymer Type | Tg (°C) | Tm (°C) | Decomposition Temp. (°C) | Reference | | --- | --- | --- | --- | | Poly(isosorbide 2,5-furanoate) | ~185 | - | >300 |[9] | | Isosorbide-based Polyether-amides | >210 | >240 | - |[7] | | Citric Acid-Mannitol Polyester | 22.95 | 133.83 | - |[5] | | Isosorbide-based Polyimides | 318–414 | - | >451 (5% weight loss) |[4] |
Mechanical Properties
The mechanical properties of this compound-containing polymers, such as their stiffness, strength, and elasticity, are crucial for their application, particularly in areas like biomedical devices and packaging.
Experimental Protocol (Uniaxial Tensile Testing):
-
Sample Preparation: Prepare dog-bone shaped specimens of the polymer by compression molding or by cutting from a cast film, following standard methods (e.g., ASTM D638).
-
Instrument Setup:
-
Instrument: A universal testing machine equipped with a load cell and grips suitable for the sample size and expected strength.
-
Strain Rate: A constant rate of extension, for example, 1% min⁻¹.[16]
-
-
Data Acquisition: The sample is clamped in the grips and stretched at a constant rate until it fractures. The instrument records the applied force and the corresponding elongation.
-
Data Analysis:
-
Stress-Strain Curve: A plot of stress (force per unit area) versus strain (change in length per original length) is generated.
-
Young's Modulus (E): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[16]
-
Tensile Strength: The maximum stress the material can withstand before fracturing.[16]
-
Elongation at Break: The maximum strain the material can endure before fracturing, indicating its ductility.
-
| Property | Typical Range for this compound-based Polymers | Reference |
| Young's Modulus | 0.2 - 1.8 GPa | [4][16] |
| Tensile Strength | 9 - 93.5 MPa | [4][16] |
| Elongation at Break | 4.8% - 130% | [4] |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Bio-Based Polyester and Polyamide from Citric Acid and Mannitol – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry [comptes-rendus.academie-sciences.fr]
- 8. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. rsc.org [rsc.org]
- 13. Using GPC/SEC for compositional analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. benchchem.com [benchchem.com]
- 15. osti.gov [osti.gov]
- 16. Mechanically robust supramolecular polymer co-assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dianhydromannitol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dianhydromannitol, also known as isomannide, is a rigid, C2-symmetric bicyclic diol derived from the dehydration of D-mannitol, a readily available sugar alcohol. Its well-defined stereochemistry and versatile functional handles make it an invaluable chiral building block in modern organic synthesis. The inherent chirality of the this compound scaffold allows for the straightforward synthesis of a diverse range of enantiomerically pure compounds, including chiral ligands for asymmetric catalysis, key intermediates for pharmaceutical synthesis, and functional monomers for bio-based polymers. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various chiral molecules.
Applications Overview
The rigid structure of this compound provides a predictable framework for introducing new stereocenters with high selectivity. Key areas of application include:
-
Synthesis of Chiral Ligands: The two hydroxyl groups of this compound can be readily functionalized to introduce phosphine, amine, or other coordinating groups, leading to the formation of effective chiral ligands for a variety of metal-catalyzed asymmetric reactions.
-
Chiral Auxiliaries and Templates: The this compound core can be used as a chiral auxiliary to control the stereochemical outcome of reactions on an attached substrate. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
-
Precursors for Bio-based Polymers: Functionalized this compound derivatives, such as diamines and diacids, serve as valuable monomers for the synthesis of novel, chiral, and bio-based polyamides and polyesters with unique thermal and optical properties.
-
Synthesis of Biologically Active Molecules: The chiral scaffold of this compound is a useful starting point for the total synthesis of complex natural products and pharmaceutical drug candidates.
I. Synthesis of Chiral Diphosphine Ligands: 1,4:3,6-Dianhydro-2,5-bis(diphenylphosphino)-D-mannitol (ddppm)
The synthesis of the C2-symmetric diphosphine ligand, ddppm, from this compound is a two-step process involving the conversion of the diol to a dibromide, followed by nucleophilic substitution with diphenylphosphine.[1]
Experimental Workflow
Caption: Synthetic pathway for ddppm from this compound.
Experimental Protocols
Step 1: Synthesis of 1,4:3,6-Dianhydro-2,5-dibromo-2,5-dideoxy-D-mannitol
-
To a stirred solution of 1,4:3,6-dianhydro-D-mannitol (1.00 g, 6.84 mmol) and triphenylphosphine (5.38 g, 20.5 mmol) in anhydrous acetonitrile (50 mL) at 0 °C under a nitrogen atmosphere, add N-bromosuccinimide (NBS) (3.65 g, 20.5 mmol) portionwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, 1:4) to afford the dibromide as a white solid.
Step 2: Synthesis of 1,4:3,6-Dianhydro-2,5-bis(diphenylphosphino)-D-mannitol (ddppm)
-
To a solution of diphenylphosphine (1.2 mL, 6.88 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.5 M in hexanes, 2.75 mL, 6.88 mmol) dropwise.
-
Stir the resulting orange solution at room temperature for 30 minutes to form a lithium diphenylphosphide (LiPPh₂) solution.
-
In a separate flask, dissolve the dibromide from Step 1 (0.75 g, 2.78 mmol) in anhydrous THF (30 mL) and cool to -78 °C.
-
Add the freshly prepared LiPPh₂ solution to the dibromide solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield ddppm as white crystals.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| Dibromide | This compound | NBS, PPh₃ | Acetonitrile | 75-85 |
| ddppm | Dibromide | LiPPh₂ | THF | 60-70 |
II. Synthesis of a Chiral Cyclic Hydrogen Phosphate Ligand
This compound can be phosphorylated using phosphorus oxychloride to yield a C2-symmetric cyclic hydrogen phosphate, which can be utilized as a chiral ligand in asymmetric catalysis.[2]
Experimental Workflow
Caption: Synthesis of a cyclic hydrogen phosphate from this compound.
Experimental Protocol
-
To a solution of 1,4:3,6-dianhydro-D-mannitol (1.46 g, 10.0 mmol) and triethylamine (2.78 mL, 20.0 mmol) in anhydrous dichloromethane (50 mL) at room temperature, slowly add phosphorus oxychloride (0.93 mL, 10.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Hydrolyze the residue by dissolving it in 2 M aqueous sodium hydroxide (20 mL) at 0 °C.
-
Acidify the solution to pH 2 with 2 M hydrochloric acid at 0 °C.
-
Collect the resulting precipitate by filtration and recrystallize from water to obtain the pure cyclic hydrogen phosphate as a white crystalline solid.[2]
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| Cyclic Hydrogen Phosphate | This compound | POCl₃, Et₃N, then H₂O | Dichloromethane, Water | 70-80 |
III. Synthesis of Chiral Diamine Monomers
This compound can be converted to chiral diamines, which are valuable monomers for the synthesis of bio-based polyamides. The synthesis involves the formation of a dinitro intermediate followed by reduction.[3]
Experimental Workflow
Caption: Synthesis of a chiral diamine from this compound.
Experimental Protocols
Step 1: Synthesis of 1,4:3,6-Dianhydro-2,5-di-O-(4-nitrophenyl)-D-mannitol
-
In a cylindrical reactor equipped with a mechanical stirrer, combine 1,4:3,6-dianhydro-D-mannitol (1.46 g, 10 mmol), potassium hydroxide (1.68 g, 30 mmol), 4-fluoronitrobenzene (2.82 g, 20 mmol), and 18-crown-6 (0.146 g, 10 mol%).[3]
-
Gradually heat the reaction mixture to 140–150 °C and maintain stirring for 3 to 4 hours.[3]
-
After completion, cool the reaction mixture, dilute with chloroform, and precipitate the product in cold methanol.[3]
-
Filter the precipitate to obtain the dinitro compound.[3]
Step 2: Synthesis of 1,4:3,6-Dianhydro-2,5-di-O-(4-aminophenyl)-D-mannitol
-
Suspend the dinitro compound (500 mg) in ethanol in a two-necked round-bottom flask.[3]
-
Add 10% palladium on carbon (Pd/C) to the suspension.[3]
-
Heat the mixture to 50 °C and add a solution of hydrazine (1 mL in 4 mL of ethanol) dropwise over 1.5 hours.[3]
-
After the addition is complete, reflux the reaction for an additional 2 hours.[3]
-
Filter the hot crude reaction mixture through celite and cool the filtrate in an ice bath to precipitate the diamine.[3]
-
Collect the pure white crystalline diamine by filtration.[3]
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| Dinitro Compound | This compound | 4-Fluoronitrobenzene, KOH, 18-C-6 | None | ~65 |
| Diamine | Dinitro Compound | Hydrazine, Pd/C | Ethanol | High |
IV. Application in Asymmetric Catalysis: Palladium-Catalyzed Hydroxycarbonylation of Styrenes
The chiral cyclic hydrogen phosphate derived from this compound can be employed as a ligand in the palladium-catalyzed asymmetric hydroxycarbonylation of styrenes to produce optically active 2-arylpropionic acids.[2]
Experimental Workflow
Caption: Asymmetric hydroxycarbonylation of styrene using a this compound-derived ligand.
Experimental Protocol
-
In a reaction vessel, prepare a solution of PdCl₂ (3.5 mg, 0.02 mmol) in THF (10 mL).
-
Add 1.0 mL of 37% HCl and 1.0 mL of water to the solution.
-
Bubble carbon monoxide through the mixture for 5 minutes.
-
Add CuCl₂ (5.4 mg, 0.04 mmol) and the chiral cyclic hydrogen phosphate ligand (4.2 mg, 0.02 mmol).
-
Bubble oxygen through the mixture for 10 minutes.
-
Introduce the styrene derivative (e.g., p-methylstyrene, 0.23 mL, 1.9 mmol).
-
Maintain the reaction under a 1:1 atmosphere of CO/O₂ at room temperature with stirring for 12 hours.
-
Dilute the reaction mixture with water (25 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with 2 M NaOH (3 x 30 mL).
-
Acidify the aqueous phase to pH 2 with 2 M HCl and extract with diethyl ether (3 x 30 mL).
-
Dry the combined ether extracts over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 4:1 to 1:1) to obtain the 2-arylpropionic acid.[2]
Quantitative Data
| Substrate | Product | Ligand Loading (mol%) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee, %) |
| Styrene | 2-Phenylpropionic acid | 1 | >95:5 | 30-40 |
| p-Methylstyrene | 2-(p-Tolyl)propionic acid | 1 | >95:5 | 35-45 |
Conclusion
This compound is a versatile and readily accessible chiral building block that provides a robust platform for the synthesis of a wide array of enantiomerically pure compounds. The protocols outlined in these application notes demonstrate its utility in the preparation of chiral ligands for asymmetric catalysis and functional monomers for materials science. The C2-symmetric and rigid nature of the this compound scaffold offers excellent stereocontrol, making it a valuable tool for researchers in organic synthesis, drug discovery, and materials development. Further exploration of its derivatives is expected to uncover even more diverse and powerful applications in these fields.
References
- 1. Chiral diphosphine ligands derived from 1, 4:3, 6-dianhydro-d-mannitol: synthesis, co-ordination to transition metals and catalytic applications. -ORCA [orca.cardiff.ac.uk]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols for Dianhydromannitol in Sustainable Material Synthesis
Introduction
Dianhydromannitol, also known as isomannide, is a rigid, bio-based diol derived from the dehydration of mannitol, a sugar alcohol.[1] Its unique V-shaped structure, chirality, and rigidity make it an excellent building block for a variety of sustainable and bio-based polymers.[2][3] The incorporation of the this compound moiety into polymer backbones can significantly enhance their thermal stability, mechanical strength, and optical properties.[4] These attributes make this compound-based materials promising alternatives to petroleum-derived plastics in a range of applications, from engineering plastics and coatings to advanced biomedical devices and drug delivery systems.[1][5]
These application notes provide detailed protocols for the synthesis of key bio-based polymers from this compound, including polyesters, polyurethanes, and polyimides. The information is intended for researchers, scientists, and drug development professionals interested in leveraging this versatile bio-based monomer for the creation of sustainable and high-performance materials.
Synthesis of Bio-Based Polyesters
This compound can be readily polymerized with various dicarboxylic acids or their derivatives to produce polyesters with high glass transition temperatures (Tg) and good thermal stability.[2] Both conventional and microwave-assisted polymerization methods have been successfully employed.
Application: High-Performance Thermoplastics and Coatings
This compound-based polyesters are suitable for applications requiring high thermal resistance and rigidity, such as in automotive components, electronic casings, and protective coatings.
Experimental Protocols
Protocol 1.1: Solution Polycondensation for Polyester Synthesis
This protocol describes the synthesis of a polyester from this compound and an acid chloride, such as 2,5-furandicarbonyl dichloride, a bio-based diacid derivative.
Materials:
-
1,4:3,6-Dianhydro-D-mannitol (Isomannide)
-
2,5-Furandicarbonyl dichloride
-
1,1,2,2-Tetrachloroethane (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound in anhydrous 1,1,2,2-tetrachloroethane.
-
Add pyridine to the solution as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2,5-furandicarbonyl dichloride in 1,1,2,2-tetrachloroethane to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into an excess of methanol.
-
Filter the fibrous polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60°C.
Protocol 1.2: Microwave-Assisted Polyester Synthesis
This protocol outlines a rapid synthesis method for producing polyesters from this compound and a dicarboxylic acid derivative like suberoyl chloride.
Materials:
-
1,4:3,6-Dianhydro-D-mannitol (Isomannide)
-
Suberoyl chloride
-
Microwave reactor with a mechanical stirrer
Procedure:
-
Combine this compound and suberoyl chloride in a microwave-safe reaction vessel equipped with a mechanical stirrer.
-
Place the vessel in the microwave reactor.
-
Heat the reaction mixture using microwave irradiation at a specified power and time.
-
After the reaction is complete, cool the mixture and dissolve the crude product in a suitable solvent (e.g., chloroform).
-
Precipitate the polyester by adding the solution to a non-solvent like methanol.
-
Filter the product, wash with methanol, and dry under vacuum.
Data Presentation: Properties of this compound-Based Polyesters
| Polymer System | Polymerization Method | Molecular Weight (Mw, g/mol ) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% wt loss, °C) | Reference |
| Isomannide-Suberoyl Chloride | Microwave-Assisted | 6,000 - 18,000 | - | - | [4] |
| Isomannide-2,5-Furandicarboxylic acid | Solution Polycondensation | - | ~185 | >300 | [2] |
Note: "-" indicates data not available in the cited sources.
Visualization: Polyester Synthesis Workflow
Caption: Workflow for the synthesis of polyesters from this compound.
Synthesis of Bio-Based Polyurethanes
This compound can serve as a rigid chain extender in the synthesis of polyurethanes, imparting higher strength and thermal stability to the resulting materials. These polyurethanes exhibit good biocompatibility, making them suitable for biomedical applications.[1]
Application: Biocompatible and High-Strength Elastomers
The combination of this compound with flexible macrodiols (like poly(ε-caprolactone) diol) and diisocyanates allows for the creation of biodegradable polyurethanes with a wide range of mechanical properties, suitable for tissue engineering scaffolds, medical implants, and drug delivery devices.[1]
Experimental Protocols
Protocol 2.1: One-Pot Synthesis of Polyurethanes
This protocol describes a simple and catalyst-free method for synthesizing polyurethanes.
Materials:
-
1,4:3,6-Dianhydro-D-mannitol (Isomannide)
-
Poly(ε-caprolactone) diol (PCL diol)
-
Hexamethylene diisocyanate (HDI)
Procedure:
-
In a reaction vessel, thoroughly mix this compound and PCL diol at an elevated temperature (e.g., 80°C) until a homogenous melt is formed.
-
Add HDI to the mixture and stir vigorously under a nitrogen atmosphere.
-
Continue the reaction at the elevated temperature for a specified period (e.g., 24 hours) until the viscosity of the mixture increases significantly.
-
Cast the resulting polymer into a mold and cure at a higher temperature (e.g., 100°C) for 24 hours.
-
Cool the polymer to room temperature to obtain the final polyurethane film.
Data Presentation: Properties of this compound-Based Polyurethanes
| Isomannide:PCL diol Ratio | Molecular Weight (Mw, g/mol ) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| 10:90 | 145,070 | - | - | [1] |
| 30:70 | 89,840 | - | - | [1] |
| 50:50 | 16,892 | - | - | [1] |
Note: "-" indicates data not available in the cited sources.
Visualization: Polyurethane Synthesis Logical Relationship
Caption: Relationship of monomers to final polyurethane properties.
Synthesis of Bio-Based Polyimides
This compound can be chemically modified to synthesize novel diamine and dianhydride monomers for the production of high-performance, bio-based polyimides. These polymers exhibit excellent thermal stability, good mechanical properties, and high optical transparency.[4][6]
Application: Optoelectronic and Microelectronic Films
The favorable combination of properties makes this compound-based polyimides suitable for applications in flexible displays, transparent insulating films, and other advanced electronic components.[4]
Experimental Protocols
Protocol 3.1: Two-Step Synthesis of Polyimides
This protocol involves the synthesis of a poly(amic acid) precursor followed by thermal imidization.
Materials:
-
Isomannide-derived diamine (e.g., 2,5-diamino-2,5-dideoxy-1,4:3,6-dianhydroiditol)
-
Dianhydride (e.g., 4,4′-oxydiphthalic anhydride - ODPA)
-
N-methyl-2-pyrrolidone (NMP, anhydrous)
Procedure:
-
Poly(amic acid) Synthesis:
-
Dissolve the isomannide-derived diamine in anhydrous NMP in a flask under a nitrogen atmosphere.
-
Gradually add the dianhydride powder to the solution with stirring.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Film Casting and Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the plate in an oven with a programmed temperature ramp, for example:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 30 minutes
-
-
Cool down to room temperature to obtain the transparent polyimide film.
-
Data Presentation: Properties of this compound-Based Polyimides
| Diamine Monomer | Dianhydride Monomer | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) | Reference |
| Isomannide-derived (M1) | ODPA | >90 | >6.0 | 227-264 | [4] |
| Isomannide-derived | IMDA | 83-107 | 7-10 | 223-264 | [6] |
Note: M1 and IMDA refer to specific isomannide-derived monomers described in the cited literature.
Visualization: Polyimide Synthesis Experimental Workflow
References
- 1. Application of high-strength biodegradable polyurethanes containing different ratios of biobased isomannide and poly (ϵ-caprolactone) diol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. pcimag.com [pcimag.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dianhydromannitol from D-mannitol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dianhydromannitol from D-mannitol, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. For each problem, potential causes are identified, and corresponding corrective actions are proposed.
| Problem ID | Observed Problem | Potential Cause(s) | Suggested Corrective Action(s) |
| DH-Y01 | Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity. 2. Side Reactions: Formation of monoanhydro intermediates or other byproducts. 3. Suboptimal Catalyst: Inefficient protonation of hydroxyl groups. 4. Presence of Water: Water can inhibit the dehydration reaction. | 1. Optimize Reaction Conditions: Increase reaction temperature or time. See Table 1 for recommended starting conditions. 2. Control Reaction Selectivity: Employ a more selective catalyst or adjust reaction conditions to favor the formation of the desired product.[1] 3. Catalyst Selection: Consider using strong acid catalysts like p-toluenesulfonic acid (p-TSA) or sulfuric acid.[1][2] The use of gaseous hydrogen halide in the absence of water has also been shown to produce high yields.[3] 4. Ensure Anhydrous Conditions: Use dry reagents and solvents. Consider performing the reaction under vacuum to remove water as it forms.[4] |
| DH-P01 | Product Contamination with Monoanhydro-mannitols | 1. Insufficiently Forcing Conditions: Reaction conditions are not vigorous enough to drive the second dehydration step. 2. Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. | 1. Increase Reaction Severity: Higher temperatures are generally required to promote the formation of this compound from monoanhydro intermediates.[1] 2. Catalyst Loading/Type: Increase the catalyst loading or switch to a more robust catalyst. |
| DH-C01 | Charring or Darkening of the Reaction Mixture | 1. Excessive Temperature: High temperatures can lead to the degradation of carbohydrates. 2. Highly Concentrated Acid: Strong acids at high concentrations can cause charring. | 1. Temperature Control: Carefully control the reaction temperature, avoiding localized overheating. A gradual temperature ramp can be beneficial. 2. Catalyst Concentration: Optimize the catalyst concentration to be effective for dehydration without causing excessive degradation. |
| DH-S01 | Difficulty in Product Isolation and Purification | 1. Complex Reaction Mixture: Presence of multiple isomers and byproducts. 2. High Polarity of Products: this compound and its intermediates are polar, making extraction challenging. | 1. Fractional Distillation: If the product is volatile, fractional distillation under reduced pressure can be effective. 2. Chromatography: Column chromatography on silica gel is a common method for separating closely related sugar derivatives. 3. Recrystallization: If a suitable solvent is found, recrystallization can be a powerful purification technique. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control for maximizing the yield of this compound?
A1: The critical parameters for maximizing the yield are reaction temperature, catalyst type and concentration, and the efficient removal of water. Higher temperatures generally favor the formation of the dianhydro product over the monoanhydro intermediates.[1] Strong acid catalysts, such as p-toluenesulfonic acid or sulfuric acid, are commonly used to facilitate the dehydration steps.[1][2] Ensuring anhydrous conditions, for instance by performing the reaction under vacuum, is crucial as water can inhibit the reaction.[3][4]
Q2: What are the common side products in the synthesis of this compound from D-mannitol?
A2: The primary side products are the monoanhydro intermediates, 1,4-anhydromannitol and 2,5-anhydromannitol. Depending on the reaction conditions, other isomers and degradation products can also be formed. The formation of these byproducts is a key challenge in achieving high selectivity for the desired this compound.[1]
Q3: Can catalysts other than strong acids be used for this synthesis?
A3: Yes, while strong Brønsted acids are common, other catalytic systems have been explored. For instance, the use of gaseous hydrogen halides in a solvent-free system has been reported to give high yields of dianhydrohexitols.[3] Heterogeneous solid acid catalysts are also an area of active research, offering potential advantages in terms of catalyst separation and reuse.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the separation and quantification of the starting material, intermediates, and the final product, providing a clear picture of the reaction's progression and helping to determine the optimal reaction time.
Q5: What are the safety precautions I should take during this synthesis?
A5: The synthesis involves the use of strong acids and high temperatures. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Care should be taken when handling strong acids, and appropriate neutralization procedures should be in place. The reaction may also be conducted under vacuum, so it is important to use glassware that is rated for such conditions to prevent implosion.
Data Presentation
Table 1: Comparison of Reaction Conditions for Dianhydrohexitol Synthesis
| Parameter | Method 1 (p-TSA) [2][4] | Method 2 (Gaseous HCl) [3] | Method 3 (H₂SO₄) [1] |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | Gaseous Hydrogen Chloride | Sulfuric Acid |
| Catalyst Loading | ~1% w/w | Not specified (gaseous stream) | Not specified |
| Temperature | 130 °C | Up to 300 °C (preferred 30-140 °C) | 100 - 120 °C for mono-anhydrisation, higher for di-anhydrisation |
| Pressure | Atmospheric or Vacuum | Up to 250 bar | Not specified |
| Solvent | Solvent-free | Solvent-free | Solvent-free |
| Reported Yield | 81.9% (for Isosorbide from Sorbitol) | Very high yields reported | Efficient for mono-anhydrisation |
| Notes | Optimal conditions for isosorbide synthesis, analogous to this compound. | The process is claimed to be highly selective. | Higher temperatures are needed for the second dehydration step. |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA)
This protocol is adapted from the synthesis of isosorbide from sorbitol and can be used as a starting point for the synthesis of this compound.[2][4]
Materials:
-
D-mannitol
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a distillation setup for vacuum application.
Procedure:
-
Place D-mannitol in the round-bottom flask.
-
Heat the flask to the desired reaction temperature (e.g., 130 °C) under vacuum to remove any adsorbed water.
-
Once the D-mannitol has melted and residual water is removed, release the vacuum and add the p-TSA catalyst (approximately 1% w/w).
-
Re-establish the vacuum to a pressure of 3.5–5 kPa.
-
Maintain the reaction at the set temperature with vigorous stirring. Water produced during the reaction will be continuously removed by distillation.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can then be purified, for example, by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. books.rsc.org [books.rsc.org]
- 2. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4408061A - Process for the preparation of 1,4-3,6-dianhydro-hexitols - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pure.mpg.de [pure.mpg.de]
Technical Support Center: Purification of Dianhydromannitol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Dianhydromannitol isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound isomers.
Question 1: Why am I observing poor separation between this compound isomers using my current HPLC method?
Answer:
Poor resolution between this compound isomers is a common challenge due to their high polarity and structural similarity.[1][2] Several factors could be contributing to this issue:
-
Inappropriate Stationary Phase: Standard reversed-phase columns (like C18) often provide insufficient retention for these highly polar molecules.[1]
-
Mobile Phase Composition: The mobile phase may not be optimized for resolving closely related isomers.
-
Co-elution: Isomers with very similar physicochemical properties may co-elute under the selected conditions.[1]
Troubleshooting Steps:
-
Column Selection:
-
Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC columns, such as those with amide or zwitterionic sulfobetaine stationary phases, are specifically designed for better retention and separation of polar compounds like sugar alcohols.[3][4]
-
Consider a Porous Graphitic Carbon (PGC) column. PGC columns can offer unique selectivity for sugar isomers.[3]
-
Ligand-exchange chromatography with columns containing metal ions (e.g., Ca²⁺, Pb²⁺) can also be effective for separating sugar alcohols, often using only water as the mobile phase.[5]
-
-
Mobile Phase Optimization:
-
For HILIC: Adjust the ratio of the aqueous and organic (typically acetonitrile) components. A higher aqueous content generally leads to stronger elution.[5]
-
For Ligand-Exchange: While often run with pure water, subtle changes in temperature can sometimes improve resolution.
-
Borate Complex Anion Exchange: Forming negatively charged complexes with borate can enable separation by anion exchange chromatography.[5]
-
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient program that slowly changes the mobile phase composition can improve the resolution of closely eluting peaks.
-
Derivatization: While this adds a process step, derivatizing the hydroxyl groups can increase the volatility and decrease the polarity of the isomers, making them more amenable to gas chromatography (GC) or improving their separation in HPLC.
Question 2: My purified this compound shows batch-to-batch variability in its physical properties, such as melting point and solubility. What could be the cause?
Answer:
This variability is likely due to the presence of different polymorphs. Mannitol, the precursor to this compound, is known to exist in multiple crystalline forms (α, β, δ, and a hemihydrate).[6][7][8] The specific polymorph obtained can be influenced by processing conditions.[8] This polymorphic variability in the starting material can potentially carry through to the dianhydro- derivatives or influence the impurity profile.
Troubleshooting Steps:
-
Characterize the Starting Material: Use techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Raman spectroscopy to identify the polymorphic form(s) of the mannitol starting material.[6][8]
-
Control Crystallization Conditions:
-
Solvent System: The choice of solvent can significantly impact which polymorph crystallizes.
-
Temperature and Cooling Rate: Rapid cooling often favors metastable forms, while slower cooling allows for the formation of more stable polymorphs.[8]
-
Additives: The presence of salts like NaCl can influence the resulting polymorph of mannitol.[6][7]
-
-
Develop a Robust Crystallization Protocol: Based on the characterization data, establish a consistent crystallization protocol with tight control over all parameters to ensure the same polymorphic form is produced in every batch.
-
Consider Anti-Solvent Crystallization: Adding the saturated mannitol solution to a cold anti-solvent like ethanol can be a method to control nucleation and selectively obtain a desired polymorph.[9]
Question 3: I am having difficulty detecting and quantifying my this compound isomers. Why is my UV detector not showing a signal?
Answer:
This compound and other sugar alcohols lack a significant UV-absorbing chromophore, making them essentially "invisible" to standard UV-Vis detectors.[4][10]
Troubleshooting and Alternative Detection Methods:
-
Refractive Index (RI) Detection: RI detectors are universal detectors that respond to changes in the refractive index of the eluent. They are well-suited for detecting non-chromophoric compounds like sugar alcohols.[4]
-
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is more sensitive than RI and is compatible with gradient elution.
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is a powerful technique for both detection and identification of isomers.[1] While isomers have the same mass, their fragmentation patterns might differ, or they can be separated chromatographically before entering the MS.
-
Pulsed Amperometric Detection (PAD): HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) is a highly sensitive and selective method for carbohydrates.
-
Pre-column Derivatization: Reacting the isomers with a UV-active derivatizing agent, such as phenyl isothiocyanate (PITC), can allow for their detection and quantification using a standard UV detector.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound I should be aware of?
A1: The most common and commercially relevant isomer is 1,4:3,6-dianhydromannitol, also known as isomannide.[11][12][13] However, depending on the reaction conditions for the dehydration of mannitol, other isomers such as 2,5-anhydromannitol and 1,4-anhydromannitol could potentially be formed as intermediates or byproducts.[14] It is also important to consider stereoisomers of other dianhydrohexitols, such as isosorbide (from sorbitol) and isoidide (from iditol), which could be present if the starting hexitol material is not pure.[11]
Q2: Is crystallization a viable method for purifying this compound isomers?
A2: Crystallization can be a viable purification method, particularly for removing impurities with different solubilities. However, separating closely related isomers from each other by crystallization alone can be challenging due to their similar physical properties.[10] Fractional crystallization, where the temperature and solvent composition are carefully controlled, may be effective. For enantiomeric resolution, diastereomeric crystallization with a chiral resolving agent would be necessary.[15]
Q3: Can I use Gas Chromatography (GC) to analyze this compound isomers?
A3: Yes, GC is a viable technique, but it typically requires a derivatization step to increase the volatility of the highly polar sugar alcohol isomers.[16][17] Common derivatization methods include silylation to convert the hydroxyl groups to trimethylsilyl (TMS) ethers. The derivatized isomers can then be separated on a suitable GC column and detected by a flame ionization detector (FID) or mass spectrometry (MS).
Q4: What are some key considerations for scaling up the purification of this compound isomers?
A4: When scaling up, several factors become critical:
-
Chromatography: Preparative HPLC is a common scale-up method.[15] However, it can be expensive due to the large volumes of solvent required. Techniques like simulated moving bed (SMB) chromatography can be more cost-effective for large-scale separations.
-
Crystallization: Evaporative crystallization is an industrially relevant technique for recovering dianhydrohexitols from mother liquors.[11] Careful control of nucleation and crystal growth is essential for achieving high purity and yield.
-
Solvent Recovery: Implementing a solvent recovery system is crucial to minimize costs and environmental impact, especially when using large volumes of organic solvents in chromatography or crystallization.
-
Process Analytical Technology (PAT): Implementing in-line monitoring techniques (e.g., Raman or NIR spectroscopy) can provide real-time control over the purification process, ensuring consistency and quality.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Sugar Alcohol Isomer Separation
| Parameter | Method 1: HILIC | Method 2: PGC | Method 3: Ligand Exchange |
| Stationary Phase | Zwitterionic Sulfobetaine | Porous Graphitic Carbon | Cation Exchange Resin (Ca²⁺ form) |
| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water Gradient | Deionized Water |
| Detector | MS, ELSD, RI | MS, ELSD, RI | RI |
| Resolution (Rs) for Mannitol vs. Sorbitol | > 1.5[1] | 0.4 - 0.8[3] | Varies |
| Advantages | Good for polar analytes, compatible with MS | Unique selectivity | Environmentally friendly (water mobile phase) |
| Disadvantages | Can have longer equilibration times | Can be less robust | Not compatible with gradient elution |
Experimental Protocols
Protocol 1: Analytical HPLC-RI Method for this compound Isomers
This protocol provides a general framework for the separation of this compound isomers using HPLC with Refractive Index detection.
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Refractive Index (RI) detector.
-
Atlantis Premier BEH Z-HILIC Column (or similar HILIC column).[4]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound isomer standards
-
-
Chromatographic Conditions (starting point):
-
Mobile Phase: 80:20 (v/v) Acetonitrile:Water.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
RI Detector Temperature: 35 °C.
-
-
Procedure:
-
Prepare a stock solution of the this compound isomer mixture (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector. This may take longer for HILIC columns.
-
Inject the standards and the sample.
-
Integrate the peaks and construct a calibration curve to quantify the isomers.
-
-
Optimization:
-
If resolution is poor, adjust the acetonitrile/water ratio. Increasing the water content will decrease retention time.
-
A shallow gradient elution may be necessary to separate very similar isomers.
-
Visualizations
Caption: Workflow for the analysis and purification of this compound isomers.
Caption: Decision tree for troubleshooting poor isomer separation.
References
- 1. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Methods for Separating Sugars : Shimadzu (Nederland) [shimadzu.nl]
- 6. Crystallization of D-mannitol in binary mixtures with NaCl: phase diagram and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of process conditions on the crystallization and transition of metastable mannitol forms in protein formulations during lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (684e) Polymorphism of D-Mannitol: Selective Nucleation and Crystal Growth Mechanism | AIChE [proceedings.aiche.org]
- 10. benchchem.com [benchchem.com]
- 11. US10526340B2 - Process for manufacturing dianhydrohexitol crystals with a step of evaporative crystallization of the first crystallization mother liquors - Google Patents [patents.google.com]
- 12. 86. Anhydrides of polyhydric alcohols. Part VI. 1 : 4-3 : 6-Dianhydro mannitol and 1 : 4-3 : 6-dianhydro sorbitol from sucrose - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Side product formation and mitigation in Dianhydromannitol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dianhydromannitol. It addresses common issues related to side product formation and mitigation in nitration and polymerization reactions.
Troubleshooting Guides
Nitration of this compound to this compound Dinitrate (DMN)
Issue 1: Low Yield of this compound Dinitrate (DMN)
| Potential Cause | Recommended Solutions |
| Incomplete Nitration | - Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion of the mononitrate intermediate. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize Temperature: While lower temperatures (0-10°C) are generally used to control exotherms and reduce degradation, a slight, controlled increase in temperature may enhance the rate of the second nitration step. This must be done cautiously to avoid runaway reactions and degradation. - Increase Nitrating Agent Stoichiometry: Use a larger excess of the nitrating agent (e.g., nitric acid in the presence of a dehydrating agent like sulfuric acid or acetic anhydride) to drive the equilibrium towards the dinitrate product. |
| Degradation of this compound | - Maintain Low Temperatures: Strictly control the reaction temperature, especially during the addition of the nitrating agent, to prevent oxidative degradation of the sugar backbone by the strong acid mixture. - Use Milder Nitrating Agents: Consider alternative nitrating agents such as dinitrogen pentoxide (N₂O₅) which can be effective under less acidic conditions. |
| Product Loss During Workup | - Careful Quenching: Quench the reaction mixture by slowly adding it to ice-water to dissipate heat and prevent hydrolysis of the nitrate esters. - Efficient Extraction: Use an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) for extraction and perform multiple extractions to ensure complete recovery of the product. |
Issue 2: Presence of this compound Mononitrate in the Final Product
| Potential Cause | Recommended Solutions |
| Insufficient Nitrating Agent or Reaction Time | As per "Incomplete Nitration" above, increase the stoichiometry of the nitrating agent and/or the reaction time. |
| Steric Hindrance | The second nitration is often slower due to steric hindrance. Ensure vigorous mixing to improve mass transfer. |
| Purification Challenges | - Chromatography: Utilize column chromatography (e.g., silica gel) with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to separate the more polar mononitrate from the dinitrate. - Recrystallization: Selective recrystallization may be possible with a carefully chosen solvent system, although this can be challenging due to the similar nature of the compounds. |
Polymerization of this compound
Issue 1: Low Molecular Weight of the Resulting Polymer
| Potential Cause | Recommended Solutions |
| Low Reactivity of Secondary Hydroxyls | - Use a Catalyst: For polyurethane synthesis with diisocyanates, use a catalyst such as dibutyltin dilaurate (DBTDL) to enhance the reaction rate. - Increase Reaction Temperature and Time: Higher temperatures and longer reaction times can help drive the polymerization to completion. This should be balanced against potential thermal degradation. - High Vacuum: For condensation polymerizations (e.g., polyesters), apply a high vacuum during the later stages to effectively remove the condensation byproduct (e.g., water, methanol) and shift the equilibrium towards the high polymer. |
| Impurities in Monomers | - Purify Monomers: Ensure the this compound and the co-monomer (e.g., diacid, diisocyanate) are of high purity. Water is a particularly detrimental impurity in polyurethane synthesis as it reacts with isocyanates to form unstable carbamic acids which decompose to amines and CO₂, leading to chain termination and foaming. |
| Incorrect Stoichiometry | - Precise Stoichiometry: Ensure a precise 1:1 molar ratio of the functional groups (e.g., hydroxyl to isocyanate or hydroxyl to carboxylic acid). Any deviation from this will limit the achievable molecular weight. |
Frequently Asked Questions (FAQs)
Nitration
-
Q1: What are the most common side products in the nitration of this compound?
-
A1: The most common side product is this compound mononitrate, resulting from incomplete nitration. Depending on the harshness of the reaction conditions (e.g., high temperatures, very strong acids), oxidative degradation of the this compound backbone can also occur, leading to a complex mixture of byproducts.
-
-
Q2: How can I monitor the progress of the nitration reaction?
-
A2: The reaction can be effectively monitored by TLC, observing the disappearance of the starting material (this compound) and the formation of the mononitrate and dinitrate products. HPLC is a more quantitative method for tracking the concentrations of these species over time.
-
Polymerization
-
Q3: Why is it difficult to achieve high molecular weight polymers with this compound?
-
A3: this compound possesses two secondary hydroxyl groups which are sterically hindered and less reactive compared to the primary hydroxyl groups found in many common diols used for polymerization. This lower reactivity makes it challenging to drive the polymerization to high conversion, which is necessary for achieving high molecular weight.
-
-
Q4: What are the key considerations when using this compound in polyurethane synthesis?
-
A4: The key considerations are the low reactivity of the hydroxyl groups, which often necessitates the use of a catalyst and more forcing reaction conditions, and the need for high purity, anhydrous monomers and solvents to prevent side reactions with the highly reactive isocyanate groups.
-
Experimental Protocols
Synthesis of this compound Dinitrate (Illustrative Protocol)
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice-salt bath. Slowly add concentrated nitric acid (HNO₃) dropwise while maintaining the temperature below 10°C.
-
Nitration: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Cool the solution to 0°C. Slowly add the pre-cooled nitrating mixture to the this compound solution, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Separate the organic layer. Wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound dinitrate by column chromatography on silica gel or by recrystallization.
Polyurethane Synthesis from this compound and a Diisocyanate (Illustrative Protocol)
-
Monomer Preparation: Dry this compound under vacuum at an elevated temperature to remove any residual water. Ensure the diisocyanate is of high purity.
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the this compound in an anhydrous solvent (e.g., dimethylformamide, DMF).
-
Polymerization: Add the diisocyanate to the solution, followed by a catalytic amount of dibutyltin dilaurate (DBTDL). Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for several hours.
-
Monitoring: Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) in the infrared (IR) spectrum to track the progress of the polymerization.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water. Filter the polymer and dry it under vacuum.
Visualizations
Caption: Reaction pathway for the nitration of this compound.
Caption: Troubleshooting workflow for low yield in this compound nitration.
Caption: Experimental workflow for this compound polymerization.
Technical Support Center: Optimization of Dianhydromannitol Polymerization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the optimization of reaction conditions for dianhydromannitol polymerization. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the polymerization of this compound?
A1: this compound, like other dianhydrohexitols such as isosorbide, presents unique challenges in polymerization due to its rigid, bicyclic structure and the nature of its secondary hydroxyl groups. The primary challenges include:
-
Low Reactivity: The secondary hydroxyl groups of this compound exhibit lower reactivity compared to primary hydroxyl groups, which can lead to difficulties in achieving high molecular weight polymers and may require more forcing reaction conditions.[1]
-
Discoloration: At the high temperatures often required for melt polycondensation, this compound-based polymers are prone to thermal degradation, resulting in undesirable coloration (yellowing or browning) of the final product.[1]
-
Monomer Purity: The purity of this compound is crucial. Impurities can act as chain terminators or lead to side reactions, limiting the final molecular weight and affecting the polymer's properties.
-
Stoichiometric Imbalance: Achieving and maintaining a precise 1:1 stoichiometric ratio of this compound to the co-monomer (e.g., diacid or diacyl chloride) is critical for obtaining high molecular weight polymers in step-growth polymerization.
Q2: Which type of polymerization is most suitable for this compound?
A2: Both melt polycondensation and solution polymerization can be employed for this compound, each with its own advantages and disadvantages.
-
Melt Polycondensation: This method is often preferred for its solvent-free nature, which is environmentally friendly and avoids the need for solvent removal and recycling. However, it requires high temperatures, which can lead to discoloration and degradation of the polymer.[1] A high vacuum is also necessary in the later stages to effectively remove condensation byproducts (e.g., water or methanol) and drive the reaction toward higher molecular weights.
-
Solution Polymerization: This technique allows for lower reaction temperatures, which can help to minimize discoloration and degradation.[2] It also facilitates better control over viscosity and heat transfer. However, it requires the use of solvents, which must be carefully selected for their ability to dissolve both the monomers and the resulting polymer, and their inertness to the reaction conditions.[2] Complete removal of the solvent from the final polymer can also be challenging.
Q3: What are the common side reactions to be aware of during this compound polymerization?
A3: Several side reactions can occur during the polymerization of this compound, potentially impacting the final polymer's structure and properties:
-
Oxidation: The hydroxyl groups of this compound can be susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This can lead to the formation of carbonyl groups and contribute to discoloration.
-
Dehydration: Although this compound is already a dehydrated form of mannitol, further dehydration or rearrangement reactions can potentially occur under harsh acidic or high-temperature conditions, leading to undesirable byproducts.
-
Etherification: In the presence of certain catalysts and at high temperatures, side reactions leading to the formation of ether linkages can occur, which can alter the polymer backbone and properties.
II. Troubleshooting Guides
Issue 1: Low Molecular Weight of the Final Polymer
Symptoms:
-
The resulting polymer is brittle, powdery, or has poor mechanical properties.
-
Gel permeation chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and weight-average molecular weight (Mw).
dot
Caption: Troubleshooting workflow for low molecular weight polymer.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Imprecise Stoichiometry | Ensure a precise 1:1 molar ratio of this compound to the diacid/diacyl chloride co-monomer. Use high-precision balances for weighing monomers. For volatile co-monomers, consider adding a slight excess to compensate for any loss. |
| Monomer Impurities | Purify this compound and the co-monomer before polymerization. Recrystallization is a common method for purifying solid monomers. The presence of monofunctional impurities will act as chain terminators. |
| Inefficient Catalyst | Increase the catalyst concentration within the recommended range. Evaluate different types of catalysts (e.g., antimony vs. tin-based catalysts for polyesterification). Ensure the catalyst is not deactivated by impurities. |
| Insufficient Reaction Time or Temperature | Optimize the reaction temperature profile. For melt polymerization, a staged temperature increase is often beneficial. Extend the reaction time, monitoring the viscosity or molecular weight at intervals to determine the reaction endpoint. |
| Ineffective Removal of Condensation Byproducts | In melt polycondensation, ensure a high vacuum (<1 mbar) is applied during the final stages of the reaction to effectively remove water or other byproducts. Efficient stirring is also crucial to facilitate byproduct removal from the viscous melt. |
Issue 2: Discoloration of the Polymer
Symptoms:
-
The final polymer has a yellow, brown, or dark appearance.
dot
Caption: Troubleshooting workflow for polymer discoloration.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Thermal Degradation | Reduce the polymerization temperature if possible. For melt polymerization, minimize the time the polymer is held at the highest temperature. Consider switching to a solution polymerization method which allows for lower reaction temperatures. |
| Oxidation | Ensure the entire polymerization process is carried out under a strict inert atmosphere (e.g., high-purity nitrogen or argon). This includes monomer handling, the reaction itself, and polymer work-up. Use degassed solvents for solution polymerization. |
| Catalyst-Induced Side Reactions | Optimize the type and concentration of the catalyst. Some catalysts can promote side reactions that lead to color formation at high temperatures. Evaluate catalysts known for lower color formation, such as certain tin-based catalysts over some titanium-based ones in polyester synthesis.[3] |
| Impurities | Use high-purity monomers, as impurities can often be the source of color bodies at high temperatures. Consider adding a small amount of an antioxidant or thermal stabilizer (e.g., phosphite-based stabilizers) to the reaction mixture. |
III. Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with Succinic Acid
This protocol describes a general procedure for the synthesis of poly(this compound succinate) via melt polycondensation.
Materials:
-
This compound
-
Succinic acid
-
Catalyst (e.g., Antimony(III) oxide, Tin(II) 2-ethylhexanoate)
-
Antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite)
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and succinic acid. Add the catalyst (typically 200-500 ppm relative to the final polymer weight) and antioxidant (typically 0.05-0.1 wt%).
-
Inerting the System: Purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas during the initial stages of the reaction.
-
Esterification Stage:
-
Heat the reaction mixture to 160-180°C with mechanical stirring.
-
Maintain this temperature for 1-2 hours to allow for the initial esterification and removal of water. Water will be observed distilling from the reaction mixture.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-230°C.
-
Simultaneously, gradually apply a vacuum to the system, slowly reducing the pressure to below 1 mbar over a period of 1-2 hours.
-
Continue the reaction under high vacuum and at the final temperature for an additional 2-4 hours. The viscosity of the melt will increase significantly during this stage.
-
-
Polymer Recovery:
-
Release the vacuum with an inert gas.
-
Extrude or pour the molten polymer onto a cooled surface.
-
Allow the polymer to cool completely to room temperature.
-
dot
Caption: Workflow for melt polycondensation of this compound.
Protocol 2: Solution Polymerization of this compound with Adipoyl Chloride
This protocol provides a general method for the synthesis of poly(this compound adipate) via solution polymerization.
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous pyridine (or other suitable acid scavenger)
-
Anhydrous solvent (e.g., N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP))
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve this compound in the anhydrous solvent. Add anhydrous pyridine (at least 2 molar equivalents with respect to adipoyl chloride).
-
Inerting the System: Purge the system with nitrogen or argon and maintain a positive pressure throughout the reaction.
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of adipoyl chloride in the same anhydrous solvent dropwise to the stirred this compound solution.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-80°C. Stir for 12-24 hours.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol, ethanol, or water) with vigorous stirring to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
dot
Caption: Workflow for solution polymerization of this compound.
IV. Data Presentation: Reaction Condition Optimization
The following tables provide a summary of typical reaction conditions for the polymerization of dianhydrohexitols, which can be used as a starting point for the optimization of this compound polymerization.
Table 1: Melt Polycondensation of Dianhydrohexitols with Diacids/Diesters
| Dianhydrohexitol | Co-monomer | Catalyst | Catalyst Conc. | Temp (°C) | Time (h) | Pressure | Resulting Mn ( g/mol ) |
| Isosorbide | Succinic Acid | Ti(OiPr)4 | 0.02 mol% | 180-250 | 4 (esterification), 4 (polycondensation) | 1-5 mbar | Not specified |
| Isosorbide | Dimethyl Terephthalate | Antimony Compound | Not specified | 190-240 | 1.5 (transesterification), 4 (polycondensation) | 0.1 mbar | ~10,000 |
| Xylitol | Succinic Acid | None | - | 170-230 | 0.17-0.33 | Atmospheric | 3,000-53,000 |
| Mannitol | Adipic Acid | None | - | 160 | 3 | Atmospheric/Vacuum | Not specified |
Data compiled from literature on dianhydrohexitol and polyol polymerization as a reference.[4][5][6]
Table 2: Comparison of Catalysts for Polyesterification
| Catalyst Type | Examples | Typical Concentration | Advantages | Disadvantages |
| Antimony-based | Antimony(III) oxide (Sb2O3), Antimony(III) acetate | 200-500 ppm | Widely used, effective for PET synthesis. | Environmental and health concerns. |
| Tin-based | Tin(II) 2-ethylhexanoate, Dibutyltin(IV) oxide | 200-500 ppm | High catalytic activity, can result in less coloration than some Ti catalysts.[3] | Potential for hydrolysis, organotin compounds can be toxic. |
| Titanium-based | Titanium(IV) butoxide (TBT), Titanium(IV) isopropoxide (TIS) | 5-50 ppm | High activity at low concentrations, more environmentally friendly than Sb.[7] | Can cause yellowing of the polymer, prone to hydrolysis.[3] |
| Germanium-based | Germanium dioxide (GeO2) | 50-200 ppm | Produces polymers with high clarity and reduced yellowing. | High cost. |
| Acid Catalysts | p-Toluenesulfonic acid, Sulfuric acid | 0.1-1.0 wt% | Can be effective at lower temperatures.[8] | Can promote side reactions and degradation, corrosive. |
This table provides a general comparison; catalyst performance is highly dependent on the specific monomer system and reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution polymerization - Wikipedia [en.wikipedia.org]
- 3. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Controlled Branching by Step-Growth Polymerization of Xylitol and Succinic Acid via Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based Catalysts for the Synthesis of Poly(ethylene-co-isosorbide terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low stereoselectivity in reactions with Dianhydromannitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low stereoselectivity in reactions involving Dianhydro-D-mannitol (also known as isomannide) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is Dianhydro-D-mannitol, and why is it used as a chiral auxiliary?
A1: Dianhydro-D-mannitol is a rigid bicyclic diol derived from D-mannitol, a naturally occurring sugar alcohol. Its rigid, C2-symmetric chiral scaffold makes it an effective chiral auxiliary. A chiral auxiliary is a temporary chemical compound that is incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.
Q2: What are the common reasons for low stereoselectivity in reactions using Dianhydro-D-mannitol derivatives?
A2: Low stereoselectivity in these reactions can stem from several factors:
-
Steric Hindrance: The inherent rigidity of the dianhydro-D-mannitol core can create significant steric hindrance, influencing the approach of reagents. The endo positions are generally more accessible for SN2 reactions than the sterically hindered exo positions.
-
Reaction Conditions: Suboptimal reaction conditions, including the choice of solvent, temperature, Lewis acid, and base, can significantly impact the diastereomeric ratio of the products.
-
Nature of the Substrate and Reagents: The structure of the substrate attached to the chiral auxiliary and the specific reagents used in the reaction play a crucial role in determining the stereochemical outcome.
-
Formation of an incorrect enolate: In reactions such as aldol additions, the geometry of the enolate formed (Z vs. E) is critical for stereocontrol.
Q3: How can I improve the stereoselectivity of my reaction?
A3: Improving stereoselectivity often involves a systematic optimization of reaction conditions. Key strategies include:
-
Careful selection of Lewis acids and bases: In reactions like aldol additions with mannitol-derived oxazolidinones, the choice and stoichiometry of the Lewis acid (e.g., TiCl4, SnCl4, ZrCl4) and the nature of the amine base are critical for achieving high diastereoselectivity.
-
Solvent effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the stereochemical outcome.
-
Temperature control: Lowering the reaction temperature (e.g., to -78 °C) often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Appropriate choice of activating groups and protecting groups: In reactions like tosylation, the nature of the amine used can direct the reaction towards the desired product.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Alkylation of N-Acyl-Oxazolidin-2-one Derived from D-Mannitol
This guide focuses on troubleshooting low diastereoselectivity in the alkylation of N-acyl-oxazolidin-2-ones, a common chiral auxiliary derived from D-mannitol.
Troubleshooting Workflow
Preventing degradation of Dianhydromannitol at high temperatures
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Dianhydromannitol at high temperatures. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
This compound, which includes the isomers Isomannide and Isosorbide, is considered a thermally stable compound under many standard laboratory and processing conditions.[1][2] When incorporated into polymers, these structures can exhibit extreme thermal stability, with decomposition temperatures reported to be as high as 360-400°C in an inert atmosphere.[2][3][4][5] However, the stability of the pure compound can be influenced by various factors.
Q2: At what temperature does pure this compound begin to degrade?
While its polymeric derivatives are very stable, pure this compound's precursor, D-mannitol, shows significant degradation at temperatures as low as 180°C, a process which can actually form this compound (Isomannide) through dehydration.[6][7][8] Studies on D-mannitol have shown that thermal decomposition begins around 300°C.[9][10] For this compound itself, while precise onset temperatures for the pure compound are not extensively published, it is reasonable to expect that prolonged exposure to temperatures above its melting point (Isomannide: ~80-88°C, Isosorbide: ~62-63°C) could initiate degradation pathways, especially in the presence of oxygen or other catalysts.[1][2]
Q3: What are the visible signs of this compound degradation?
Similar to its precursor D-mannitol, thermal degradation of this compound can be expected to produce colored byproducts.[6][7] Researchers should be vigilant for the following signs, which may indicate degradation:
-
Color Change: A yellowing or browning of the material.
-
Change in Consistency: The material may become a sticky paste or exhibit altered melting and solidification behavior.[6][7]
-
Gas Evolution: The release of volatile compounds.
-
Insolubility: Formation of polymeric byproducts that may be less soluble.
Q4: What factors can accelerate the thermal degradation of this compound?
Several factors can negatively impact the stability of this compound at elevated temperatures:
-
Presence of Oxygen: An oxidizing atmosphere can promote degradation, likely through the formation of carbonyl-containing compounds.[11] Studies on the precursor D-mannitol show a more rapid mass loss in the presence of air compared to an inert atmosphere.[7]
-
Presence of Water/Humidity: Moisture can facilitate hydrolytic degradation pathways.[12][13]
-
pH: Acidic or basic conditions can catalyze degradation reactions.[14][15]
-
Presence of Metal Impurities: Trace metals can act as catalysts for oxidation and other degradation reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Yellowing or browning of this compound upon heating. | Caramelization-like reactions, possibly initiated by oxidation or prolonged exposure to high temperatures. | 1. Reduce the processing temperature and/or duration of heating.2. Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.3. Ensure the this compound is of high purity and free from contaminants that could act as catalysts. |
| Unexpected changes in melting point or solidification behavior. | Formation of degradation products and polymeric impurities. | 1. Analyze the sample using Differential Scanning Calorimetry (DSC) to characterize its thermal transitions.2. Use chromatographic techniques like HPLC to check for the presence of impurities. |
| Inconsistent experimental results when using heated this compound. | Degradation of the starting material is leading to variable composition. | 1. Implement strict temperature controls during your experiments.2. Consider using antioxidants if compatible with your experimental system.3. Perform stability testing on your this compound sample under your specific experimental conditions to establish its stability limits. |
Data on Thermal Properties
The following table summarizes key thermal properties of this compound isomers. Note that decomposition temperatures are often reported from studies on polymers containing these monomers and may be higher than for the pure compounds.
| Property | Isomannide | Isosorbide |
| Melting Point | 80-88°C[1] | 62.5-63°C[2] |
| Boiling Point | 372°C (at 760 mmHg)[1] | 160°C (at 10 mmHg)[2] |
| Decomposition Temperature (in polymers) | > 400°C (5% weight loss in N₂)[3][5] | Up to 360°C (in N₂)[4] |
Experimental Protocols
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and mass loss profile of this compound under controlled atmospheric conditions.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample in the TGA furnace.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) with a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 500°C).
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is often calculated as the temperature at which 5% weight loss occurs (Td5%).
-
Protocol 2: Characterizing Thermal Transitions using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and detect any exothermic or endothermic events associated with degradation.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point but below significant decomposition (e.g., 200°C).
-
Hold isothermally for a short period (e.g., 2 minutes) to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature to observe crystallization.
-
A second heating scan can be performed to observe changes in the material after melting and recrystallization.
-
-
Data Analysis:
-
Analyze the heat flow versus temperature curve to identify the melting peak (endothermic) and crystallization peak (exothermic).
-
Determine the onset temperature and peak temperature of melting.
-
Integrate the area under the melting peak to calculate the heat of fusion.
-
Protocol 3: Stability-Indicating HPLC Method for Quantifying Degradation
Objective: To develop a method to separate and quantify this compound from its potential degradation products.
Methodology:
-
Forced Degradation Sample Preparation:
-
Thermal Stress: Heat a solution of this compound (e.g., in water or a relevant solvent) at an elevated temperature (e.g., 80-100°C) for a defined period.
-
Acid/Base Hydrolysis: Treat this compound solutions with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature or with gentle heating. Neutralize the samples before injection.
-
Oxidative Stress: Treat a this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
-
Chromatographic Conditions (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like this compound and its degradation products.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Detector: A universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector is necessary as this compound lacks a strong UV chromophore. Mass Spectrometry (MS) can be used for identification of degradation products.
-
-
Analysis:
-
Inject the unstressed and stressed samples into the HPLC system.
-
Develop a gradient that provides good separation between the parent this compound peak and any new peaks that appear in the stressed samples.
-
The peak area of this compound can be used to quantify its degradation.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound at high temperatures.
Caption: Workflow for investigating and mitigating this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. Isosorbide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. japsonline.com [japsonline.com]
- 9. [Determination of isosorbide dinitrate and its degradation products in pharmaceuticals by gradient RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of isosorbide dinitrate in pharmaceutical products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. WO2015074025A1 - Hplc analysis of impurities in dianhydrogalactitol - Google Patents [patents.google.com]
- 13. The influence of water on the stability of lyophilized formulations with inositol and mannitol as excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of processing conditions on the stability of fructooligosaccharides in acidic food products - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for enhancing the reactivity of Dianhydromannitol hydroxyl groups
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical modification of dianhydromannitol. The focus is on strategies to enhance the reactivity of its secondary hydroxyl groups for applications in synthesis and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Williamson ether synthesis with this compound is resulting in very low yields. What are the common causes and how can I improve it?
A1: Low yields in Williamson ether synthesis are a frequent issue, often stemming from several factors related to the SN2 reaction mechanism.[1][2] Here’s a breakdown of potential problems and solutions:
-
Incomplete Deprotonation: The hydroxyl groups of this compound must be converted to the more nucleophilic alkoxide. If you are using a weak base, the equilibrium may not favor the alkoxide.
-
Poor Solvent Choice: Protic solvents (like water or ethanol) can solvate the alkoxide nucleophile, creating a solvent cage that hinders its ability to attack the electrophile, thus slowing down the reaction.[1]
-
Suboptimal Temperature: The reaction rate is temperature-dependent.
-
Solution: Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C.[1] If your reaction is sluggish at a lower temperature, consider carefully increasing the heat while monitoring for potential side reactions.
-
-
Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk.
-
Solution: This reaction works best with primary alkyl halides.[2] Secondary alkyl halides are less reactive and may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively result in elimination.[2][5] Always choose the reaction pathway that uses the less sterically hindered alkyl halide.[5]
-
Q2: The reaction is extremely slow, even with a strong base and aprotic solvent. How can I accelerate the reaction rate?
A2: When reaction rates are unacceptably slow, especially in heterogeneous (solid-liquid or liquid-liquid) systems, Phase Transfer Catalysis (PTC) is an excellent strategy. PTC facilitates the transfer of a reactant from one phase into another where the reaction can occur, dramatically increasing reaction rates.[6][7]
-
Mechanism: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., R₄N⁺X⁻), forms an ion pair with the this compound alkoxide.[7] This bulky, lipophilic ion pair is soluble in the organic phase, allowing it to react with the alkyl halide.[6]
-
Advantages: PTC offers numerous benefits, including faster reaction times, higher yields, the use of less expensive reagents and solvents (sometimes even water), and milder reaction conditions.[6][8]
-
Implementation: Add a catalytic amount of a phase transfer agent to your reaction mixture. Common and effective catalysts include tetrabutylammonium bromide (TBAB) and other quaternary ammonium or phosphonium salts.[7][9] Studies have shown that alkylation of dianhydrohexitols under PTC conditions, especially when assisted by microwave irradiation, can lead to high yields (>90%) within minutes.[10]
Q3: I am having trouble with the acylation of this compound's hydroxyl groups. What reagents and catalysts are most effective?
A3: Acylation converts hydroxyl groups into esters, a common and useful transformation. Difficulties can arise from the moderate reactivity of the secondary hydroxyls.
-
Standard Acylation: The most common method involves reacting the alcohol with an acyl chloride or acid anhydride in the presence of a base like pyridine or triethylamine.[11]
-
Enzymatic Acylation: For enhanced selectivity and milder conditions, consider lipase-catalyzed acylation.
-
Lewis Acid Catalysis: Lewis acids can also be effective catalysts. For instance, copper(II) triflate (Cu(OTf)₂) and copper(II) tetrafluoroborate have been shown to efficiently catalyze the acylation of alcohols with anhydrides under mild, solvent-free conditions.[12]
Q4: How can I selectively functionalize only one of the two hydroxyl groups on this compound?
A4: Achieving regioselectivity between the two secondary hydroxyl groups of this compound is challenging due to their similar chemical environments. However, subtle differences can be exploited.
-
Sterically Driven Protection: Although both are secondary, one hydroxyl group may be slightly more sterically accessible than the other. Using a very bulky protecting group, such as a trityl (Tr) or a bulky silyl ether like tert-butyldiphenylsilyl (TBDPS), may lead to preferential reaction at the less hindered position.[3][14] This is a common strategy for differentiating primary from secondary alcohols, and the principle of steric demand can be applied here.[14]
-
Enzymatic Methods: As mentioned in A3, enzymes like lipases can exhibit high regioselectivity based on the precise geometry of the substrate in the enzyme's active site.[13] This is often the most effective method for achieving high selectivity in polyol modification.
-
Stannylene Acetal Method: For diols, the use of dibutyltin oxide (Bu₂SnO) to form a stannylene acetal intermediate can activate one hydroxyl group over the other for subsequent acylation or alkylation. This method is highly effective for achieving regioselectivity in carbohydrate chemistry.[15]
Data Summary Tables
Table 1: Typical Conditions for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale | Citation(s) |
| Base | Sodium Hydride (NaH), Potassium Hydride (KH) | Strong, non-nucleophilic base for irreversible deprotonation. | [2][3] |
| Solvent | Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Polar aprotic; enhances nucleophilicity of the alkoxide. | [1] |
| Alkyl Halide | Primary (e.g., R-CH₂-Br) | Minimizes steric hindrance and avoids E2 elimination side reactions. | [1][2][5] |
| Temperature | 50 - 100 °C | Provides sufficient activation energy without excessive side product formation. | [1] |
| Catalyst (Optional) | Tetrabutylammonium Bromide (TBAB) | For heterogeneous systems to accelerate the reaction via Phase Transfer Catalysis. | [9][10] |
Table 2: Comparison of Acylation Strategies
| Method | Acylating Agent | Catalyst / Base | Key Advantages | Citation(s) |
| Standard Acylation | Acyl Chloride or Anhydride | Pyridine, Et₃N, DMAP (cat.) | Readily available reagents, well-established procedure. | [11][12] |
| Lewis Acid Catalysis | Acid Anhydride | Cu(OTf)₂, H₃PO₄ | Mild conditions, high chemoselectivity, can be solvent-free. | [12] |
| Enzymatic Acylation | Activated Esters (e.g., Trifluoroethyl esters) | Lipase | High selectivity, mild conditions, environmentally friendly. | [13] |
Key Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of this compound
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the substrate.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 2.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Activation: Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Add the primary alkyl halide (2.2 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete in 1-8 hours.[1]
-
Quenching: Once the starting material is consumed, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol, followed by water.
-
Workup: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Enhancing Williamson Ether Synthesis with Phase Transfer Catalysis (PTC)
-
Setup: In a round-bottom flask, combine this compound (1 eq.), the alkyl halide (2.2 eq.), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Reagents: Add toluene as the organic solvent, followed by a concentrated aqueous solution of sodium hydroxide (50% w/w) or solid potassium carbonate.
-
Reaction: Stir the biphasic mixture vigorously at 50-70 °C. The use of mechanical stirring is recommended to ensure efficient mixing of the phases.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, separate the organic layer. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product via flash column chromatography.
Visual Guides
Caption: Decision workflow for modifying this compound hydroxyl groups.
Caption: The two-step mechanism of the Williamson ether synthesis.
Caption: How a PTC shuttles the alkoxide into the organic phase for reaction.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. d-nb.info [d-nb.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. jetir.org [jetir.org]
- 7. iajpr.com [iajpr.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 12. Ester synthesis by acylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 15. benchchem.com [benchchem.com]
Analytical challenges in the characterization of Dianhydromannitol derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges in the characterization of Dianhydromannitol (also known as Isomannide) and its derivatives.
Section 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound derivatives and separating them from related isomers and degradation products.[1][2]
Frequently Asked Questions (FAQs)
Q1: I am seeing poor resolution between my this compound derivative and its isomers (e.g., Isosorbide, Isoidide). How can I improve this?
A1: Poor resolution is a common issue when analyzing stereoisomers.[3] To improve separation, consider the following:
-
Optimize the Mobile Phase: Small adjustments to the mobile phase composition, such as the ratio of organic solvent to water, can significantly impact selectivity.[4] For nitrate esters of related compounds, a methanol/water/acetate buffer mobile phase has been used effectively.[2]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry may be necessary. Consider columns with different selectivities (e.g., phenyl-hexyl, cyano) or chiral stationary phases specifically designed for isomer separation.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can increase column efficiency. Controlling the column temperature with an oven can also improve reproducibility and may enhance resolution.[5]
Q2: My peaks are tailing. What are the common causes and solutions?
A2: Peak tailing can compromise quantification and visual interpretation.[6] Common causes include:
-
Column Degradation: The column may be aging or contaminated. Try flushing the column or, if necessary, replace it.[5][6]
-
Secondary Interactions: Active sites on the silica packing can interact with your analyte. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase can mitigate this.
-
Sample-Solvent Incompatibility: Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase.[4][5]
Q3: I'm observing significant retention time shifts between runs. What should I investigate?
A3: Shifting retention times point to a lack of system stability.[7]
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. If using a buffer, verify the pH.[4]
-
Pump Malfunction: The HPLC pump may not be delivering a consistent flow rate. This could be due to air bubbles, worn seals, or faulty check valves.[4][7] Degas your solvents thoroughly.
-
Insufficient Column Equilibration: Make sure the column is equilibrated for a sufficient amount of time with the mobile phase before starting the injection sequence.[7]
HPLC Troubleshooting Summary
| Problem | Potential Causes | Recommended Solutions |
| High System Pressure | Column/frit blockage, salt precipitation, high flow rate.[5] | Backflush the column, flush with a strong solvent, check for blockages, reduce flow rate.[5] |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp issues, air bubbles, leaks.[4][6][7] | Use fresh, high-purity solvents; purge the system to remove bubbles; check for leaks; replace the detector lamp if necessary.[7] |
| Split Peaks | Blockage in the flow path, issue with the injector rotor seal, sample solvent incompatibility.[7] | Check for blockages by systematically disconnecting components; replace the injector seal; ensure the sample solvent is compatible with the mobile phase.[4][7] |
| Low Sensitivity | Incorrect detector settings, low sample concentration, leaks, column degradation.[6] | Optimize detector wavelength; ensure proper sample preparation; check for system leaks; replace the column if performance has declined.[3][6] |
Experimental Workflow and Protocol
Workflow for HPLC Method Troubleshooting
Caption: A systematic workflow for troubleshooting common HPLC issues.
Detailed Methodology: HPLC Analysis of Isosorbide Mononitrate (Example Protocol)
This protocol is based on a method developed for Isosorbide Mononitrate, a related compound, and serves as a starting point for this compound derivatives.[8]
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18, 5 µm particle size, 250 x 4.6 mm.[8]
-
Mobile Phase: Methanol and Water (25:75, v/v).[8] The mobile phase should be freshly prepared and degassed.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm filter before injection.[9]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of this compound derivatives, but distinguishing between isomers can be challenging.[10]
Frequently Asked Questions (FAQs)
Q1: The 1H NMR spectrum is complex and signals are overlapping. How can I definitively assign the structure and distinguish it from its isomers?
A1: Signal overlap is common in structurally similar isomers.
-
2D NMR Techniques: Employ techniques like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their attached carbons and neighboring carbons. This provides unambiguous assignments.
-
DFT Calculations: Calculated NMR spectra for all possible diastereoisomers can be compared to experimental spectra. A probability measure can then be used to find the best fit and identify the correct isomer.[11]
-
Variable Temperature (VT) NMR: For derivatives with rotational isomers (e.g., N-nitrosamines), VT-NMR can help study the ratios and conformational exchange between them.[12][13]
Q2: How can NMR be used to confirm the stereochemistry of my derivative?
A2: NMR provides key stereochemical information:
-
Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, which can help determine relative stereochemistry (e.g., cis vs. trans).[10]
-
Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiments can identify protons that are close in space, providing crucial information about the 3D structure and stereochemistry.
-
Chiral Solvating Agents: Adding a chiral solvating agent to the NMR tube can induce separate signals for enantiomers, allowing for their distinction and quantification.[10]
Isomer Identification Workflow
Logical Workflow for Isomer Characterization
References
- 1. jptcp.com [jptcp.com]
- 2. Determination of isosorbide dinitrate in pharmaceutical products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. youtube.com [youtube.com]
- 8. DETERMINATION OF ISOSORBIDE MONONITRATE (ISMN) AND ITS TWO RELATED SUBSTANCES IN ISOSORBIDE MONONITRATE AND SODIUM CHLORIDE INJECTION | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Calculated NMR Approach Improves Isomer Identification | Science & Technology | Chemical & Engineering News [pubsapp.acs.org:6443]
- 12. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations [mdpi.com]
Scale-up considerations for the industrial production of Dianhydromannitol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of Dianhydromannitol (also known as Isomannide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its industrial production significant?
A1: this compound (Isomannide) is a bio-based rigid diol derived from the double dehydration of D-mannitol. Its significance in industrial applications lies in its use as a renewable building block for creating high-performance polymers such as polyesters, polycarbonates, and polyurethanes, offering a sustainable alternative to petroleum-based monomers.[1]
Q2: What are the primary challenges in scaling up the production of this compound?
A2: The main challenges include:
-
Catalyst Selection and Stability: Identifying a catalyst that offers high selectivity towards this compound while minimizing byproduct formation and maintaining activity over extended periods.
-
Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity on a large scale.
-
Byproduct Formation: The primary byproduct during mannitol dehydration is often 2,5-anhydromannitol, which can complicate purification.[2]
-
Purification: Developing cost-effective and efficient large-scale purification methods, typically involving crystallization, to achieve the high purity required for polymerization.[3]
-
Process Control: Ensuring consistent product quality through robust monitoring and control of the reaction and purification steps.
Q3: What are the key differences in the industrial production of this compound compared to its diastereomer, Isosorbide?
A3: While both are dianhydrohexitols, their production differs primarily due to their starting materials and stereochemistry. Isosorbide is derived from D-sorbitol, while this compound comes from D-mannitol.[4] The different spatial arrangements of the hydroxyl groups in the parent sugar alcohols can influence reaction kinetics, catalyst selectivity, and the physical properties of the final products, such as their crystallization behavior.[5]
Q4: What are the critical quality control parameters for industrial-grade this compound?
A4: Key quality control parameters include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). High purity (often >99.5%) is crucial for polymerization.
-
Moisture Content: Water can interfere with polymerization reactions.
-
Ash Content: Indicates the level of inorganic impurities.
-
Color: Color can be an indicator of impurities or degradation products.
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the industrial production of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Diagnostic Check | Recommended Action |
| Suboptimal Reaction Temperature | Review temperature logs. Ensure the temperature is within the optimal range for the specific catalyst being used. | Adjust the reactor heating system to maintain the target temperature. Implement automated temperature control with alarms for deviations. |
| Catalyst Deactivation | Analyze catalyst samples from the reactor for signs of fouling (coking) or changes in morphology. Compare the performance of a fresh catalyst batch with the used catalyst under identical conditions. | Refer to the "Catalyst Deactivation and Regeneration" section below. Consider implementing a catalyst regeneration cycle or a continuous catalyst replacement strategy. |
| Incomplete Conversion of Mannitol | Use in-process monitoring (e.g., HPLC) to analyze the reaction mixture for residual mannitol.[6] | Increase reaction time or catalyst loading. Ensure proper mixing to improve contact between the catalyst and reactants. |
| Side Reactions Dominating | Analyze the product mixture for a high concentration of byproducts like 2,5-anhydromannitol.[2] | Optimize reaction conditions (e.g., lower temperature, different catalyst) to favor the desired reaction pathway. |
Problem 2: Poor Product Purity (High Impurity Levels)
| Possible Cause | Diagnostic Check | Recommended Action |
| Inefficient Purification | Analyze the purity of the product after each purification step (e.g., crystallization, filtration). | Optimize the crystallization process by adjusting solvent composition, cooling rate, and agitation.[7] Consider multi-stage crystallization or alternative purification techniques like chromatography for high-purity applications.[8] |
| Byproduct Co-crystallization | Analyze the crystalline product to identify the nature of the impurities. | Modify the crystallization solvent system to alter the solubility of the byproducts, preventing their incorporation into the this compound crystals. |
| Thermal Degradation | Check for discoloration of the product (yellowing or browning). Analyze for degradation products using HPLC or GC-MS. | Lower the temperature during distillation and other high-temperature steps. Consider using vacuum distillation to reduce the boiling point. |
Problem 3: Catalyst Deactivation
| Possible Cause | Diagnostic Check | Recommended Action |
| Coking/Fouling | Visually inspect the catalyst for carbon deposits. Use techniques like thermogravimetric analysis (TGA) to quantify coke formation. | Implement a regeneration procedure, which typically involves a controlled burn-off of the coke in the presence of air or a diluted oxygen stream at elevated temperatures.[9] |
| Sintering | Analyze the catalyst's physical properties (e.g., surface area, pore size distribution) and compare them to the fresh catalyst. | Optimize reaction conditions to avoid excessive temperatures, which can accelerate sintering.[10] |
| Poisoning | Analyze the feedstock for potential catalyst poisons (e.g., sulfur or nitrogen compounds). | Implement a feedstock purification step to remove potential poisons before they enter the reactor. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Mannitol Dehydration to this compound
| Catalyst | Temperature (°C) | Reaction Time (h) | Mannitol Conversion (%) | This compound Yield (%) | Key Byproducts | Reference |
| Sulfuric Acid | 140 | 4 | 98 | 35 | 2,5-Anhydromannitol | [2] |
| H-Beta Zeolite (Si/Al=25) | 170 | 1 | 96 | 60 | 2,5-Anhydromannitol | [3] |
| H-Beta Zeolite (Si/Al=75) | 160 | 1 | 96 | 54 | 2,5-Anhydromannitol | [3] |
| H-ZSM-5 | 170 | 1 | 60 | 35 | 2,5-Anhydromannitol | [3] |
Table 2: Typical Quality Specifications for Industrial-Grade this compound
| Parameter | Specification | Analytical Method |
| Purity | > 99.5% | HPLC, GC |
| Moisture Content | < 0.1% | Karl Fischer Titration |
| Ash Content | < 0.01% | Gravimetric Analysis |
| Melting Point | 86-89 °C | Capillary Melting Point |
| Appearance | White Crystalline Powder | Visual Inspection |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
Objective: To synthesize this compound from D-mannitol using a solid acid catalyst in a batch reactor.
Materials:
-
D-mannitol
-
H-Beta Zeolite catalyst (Si/Al = 25)
-
Nitrogen gas
-
Solvents for extraction and crystallization (e.g., ethyl acetate, ethanol)
Equipment:
-
High-pressure batch reactor with magnetic stirring and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Charge the reactor with D-mannitol and the H-Beta Zeolite catalyst (e.g., a 10:1 substrate to catalyst weight ratio).
-
Seal the reactor and purge with nitrogen gas three times to create an inert atmosphere.
-
Heat the reactor to 170°C while stirring.
-
Maintain the reaction at 170°C for 1 hour.
-
Cool the reactor to room temperature.
-
Open the reactor and dissolve the solid product mixture in a suitable solvent (e.g., ethanol).
-
Filter the mixture to remove the catalyst. The catalyst can be washed, dried, and calcined for regeneration and reuse.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/ethanol).
-
Filter and dry the purified this compound crystals.
-
Analyze the final product for purity and yield using HPLC and NMR.
Protocol 2: Scale-Up Considerations for Industrial Production
Reactor and Process Type:
-
For industrial-scale production, a continuous stirred-tank reactor (CSTR) or a fixed-bed reactor is often preferred over a batch reactor to ensure consistent product quality and higher throughput.
-
A fixed-bed reactor can simplify catalyst separation but may have challenges with heat management and catalyst deactivation.
Process Control and Monitoring:
-
Implement online or at-line analytical techniques (e.g., process HPLC, refractive index sensors) to monitor the conversion of mannitol and the formation of this compound in real-time.
-
Use automated process control systems to maintain optimal temperature, pressure, and flow rates.
Purification at Scale:
-
Industrial crystallization is a critical step and requires careful control of cooling profiles, agitation, and seeding to achieve the desired crystal size distribution and purity.
-
Melt crystallization can be an alternative solvent-free purification method.
-
Downstream processing will include centrifugation or filtration to separate the crystals, followed by drying in an industrial dryer (e.g., fluid bed dryer).
Safety Considerations:
-
Conduct a thorough Hazard and Operability (HAZOP) study to identify potential safety risks associated with the process at an industrial scale.[11]
-
D-mannitol dust can be combustible, so appropriate dust handling and explosion prevention measures should be in place.[3]
-
Ensure proper ventilation and personal protective equipment (PPE) for operators, especially when handling hot materials and solvents.
Visualizations
Caption: Experimental workflow for the production of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Mechanistic studies of the catalytic dehydration of isobutyl alcohol on NaH-ZSM-5 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Scale-up of a new bacterial mannitol production process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Process development for mannitol production by lactic acid bacteria [aaltodoc.aalto.fi]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dokumen.pub [dokumen.pub]
- 11. The Role of HAZOP Study in Identifying and Managing Operational Hazards in Indian Chemical Manufacturing - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
Validation & Comparative
A Comparative Analysis of Dianhydromannitol and Isosorbide in Polymer Performance
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and high-performance polymers has led to a growing interest in bio-based monomers. Among these, sugar-derived diols like Dianhydromannitol and its isomer, isosorbide, have emerged as promising candidates for creating novel polyesters, polycarbonates, and other polymers. Their rigid, bicyclic structures can impart unique thermal and mechanical properties to the resulting materials. This guide provides an objective comparison of the performance of polymers derived from this compound and isosorbide, supported by experimental data, to aid in material selection and development.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key performance indicators for polymers synthesized from this compound and isosorbide. It is important to note that direct comparative studies are limited, and the data presented is a collation from various sources. Experimental conditions can influence the final properties, and the provided experimental protocols should be consulted for a comprehensive understanding.
Thermal Properties
The incorporation of rigid diols like this compound and isosorbide is known to significantly influence the thermal characteristics of polymers, particularly the glass transition temperature (Tg).
| Property | This compound-Based Polymers | Isosorbide-Based Polymers |
| Glass Transition Temperature (Tg) | Poly(this compound-co-terephthalate): ~185°C[1] | Poly(isosorbide terephthalate) (PIT): 169-197°C[2] |
| Polyimides: 285-345°C[3] | Poly(ethylene-co-isosorbide terephthalate) (PEIT): 80-101°C (increases with isosorbide content)[1][4] | |
| Polycarbonates (PIC): up to 175°C[5] | ||
| Decomposition Temperature (Td) | Polyesters stable up to >300°C[1] | Polyimides stable up to >451°C (5% weight loss)[3] |
| Polyimides (10% weight loss): >463°C[3] | Poly(alkanoyl isosorbide methacrylate)s (5% weight loss): 217-251°C[6] |
Mechanical Properties
The rigid structures of this compound and isosorbide also contribute to the mechanical strength and stiffness of the resulting polymers.
| Property | This compound-Based Polymers | Isosorbide-Based Polymers |
| Tensile Strength | Polyimides: 76.9–93.5 MPa[3] | Poly(ethylene-co-isosorbide terephthalate) (PEIT): 58.8-68.7 MPa[1][4] |
| Modulus of Elasticity | Polyimides: 1.6–1.8 GPa[3] | - |
| Elongation at Break | Polyimides: 4.8-7.3%[3] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the synthesis and characterization of polymers from this compound and isosorbide.
Synthesis of Poly(this compound terephthalate)
Materials:
-
1,4:3,6-dianhydro-D-mannitol (this compound)
-
Terephthaloyl chloride
-
Anhydrous pyridine (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a known amount of this compound in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of terephthaloyl chloride in anhydrous pyridine to the cooled this compound solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Synthesis of Poly(isosorbide terephthalate) - Melt Polycondensation
Materials:
-
Isosorbide
-
Dimethyl terephthalate (DMT)
-
Tetrabutyl titanate (TBT) or another suitable catalyst
Procedure:
-
Charge the reactor with isosorbide, DMT, and the catalyst.
-
Transesterification Step: Heat the mixture under a nitrogen atmosphere, typically from 180°C to 220°C, while stirring. Methanol is evolved and removed from the system. This step is continued until the evolution of methanol ceases.
-
Polycondensation Step: Gradually increase the temperature to 250-280°C and slowly reduce the pressure to below 1 mbar.
-
Continue the reaction under high vacuum and elevated temperature for several hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.
-
Once the desired viscosity is reached, the polymer is extruded from the reactor, cooled, and pelletized.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polymers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymers.
-
Tensile Testing: To determine the mechanical properties such as tensile strength, modulus of elasticity, and elongation at break using a universal testing machine.
Visualizing the Process: Synthesis and Characterization Workflows
The following diagrams, created using the DOT language, illustrate the general workflows for the synthesis and characterization of polymers from this compound and isosorbide.
Caption: Workflow for the synthesis and characterization of this compound-based polymers.
References
- 1. Designing Biobased Poly(ethylene-co-isosorbide terephthalate) Copolyesters with Tunable Properties and Degradability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Designed synthetic strategy toward poly(isosorbide terephthalate) copolymers: A combination of temporary modification, transesterification, cyclization and polycondensation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A designed synthetic strategy toward poly(isosorbide terephthalate) copolymers: a combination of temporary modification, transesterification, cyclization and polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Dianhydromannitol-Based Catalysts in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods for the synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Asymmetric hydrogenation stands out as a powerful and atom-economical strategy to access enantiomerically pure compounds. While catalyst systems based on ligands like BINAP and DuPhos have become benchmarks in the field, emerging catalyst platforms offer unique advantages. This guide provides an objective comparison of catalysts derived from Dianhydromannitol, a readily available and stereochemically rich chiral scaffold from the chiral pool, with established alternatives in the field of asymmetric hydrogenation.
Performance Comparison of Key Catalysts
The efficacy of a catalyst in asymmetric hydrogenation is critically evaluated by its ability to deliver high enantioselectivity (ee%), turnover number (TON), and turnover frequency (TOF) for a range of substrates. Below is a comparative summary of this compound-based catalysts and other leading alternatives in the asymmetric hydrogenation of benchmark substrates.
Note on Data for this compound-Based Catalysts: Direct, peer-reviewed comparative studies of this compound-based catalysts against benchmark ligands for the specific substrates listed below are not extensively available. The data presented for the alternatives are from published literature under specific optimized conditions. This compound-derived phosphite and phosphine-phosphite ligands have demonstrated high enantioselectivities (up to 98% ee) in rhodium-catalyzed asymmetric hydrogenation, indicating their significant potential.[1]
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Catalyst System | Ligand Type | Substrate/Catalyst (S/C) | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| Rh-Dianhydromannitol | Diphosphite | - | - | - | - | - | - | up to 98[1] | - | - |
| Rh-(R,R)-Et-DuPhos | Diphosphine | 1000 | MeOH | 25 | 3 | 12 | >99 | >99 | ~1000 | ~83 |
| Ru-(S)-BINAP | Diphosphine | 2000 | MeOH/CH₂Cl₂ | 50 | 100 | 18 | 100 | 96 | ~2000 | ~111 |
Table 2: Asymmetric Hydrogenation of Acetophenone
| Catalyst System | Ligand Type | Substrate/Catalyst (S/C) | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| Rh-Dianhydromannitol | Diphosphine | - | - | - | - | - | - | - | - | - |
| Ru-(S)-BINAP/(S,S)-DPEN | Diphosphine/Diamine | 2400000 | 2-Propanol | 30 | 45 | 48 | 100 | 80 | 2,400,000 | 228,000[2] |
| Ir-((R)-ThrePHOX) | Phosphine-oxazoline | 100 | CH₂Cl₂ | 25 | 1 | 24 | >95 | 94 | ~100 | ~4 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalyst systems.
Synthesis of a this compound-Based Diphosphine Ligand (DDPM)
This protocol is adapted from the synthesis of 1,4:3,6-dianhydro-2,5-bis(diphenylphosphino)-D-mannitol.[3]
Step 1: Ditosylation of 1,4:3,6-Dianhydro-D-mannitol
-
To a solution of 1,4:3,6-dianhydro-D-mannitol (isomannide) (1 eq.) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C for 4 hours and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can be purified by recrystallization.
Step 2: Phosphination
-
To a solution of diphenylphosphine (2.5 eq.) in anhydrous THF under an inert atmosphere, add n-butyllithium (2.5 eq., 1.6 M in hexanes) dropwise at 0 °C.
-
Stir the resulting red solution of lithium diphenylphosphide at room temperature for 30 minutes.
-
Cool the solution to 0 °C and add a solution of the ditosylate from Step 1 (1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
After removal of the solvent, the crude product is purified by column chromatography on silica gel to afford the desired diphosphine ligand.
General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (1.1 mol%).
-
Anhydrous and degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
The substrate, methyl (Z)-α-acetamidocinnamate, is added to the catalyst solution.
-
The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen three times, and then pressurized to the desired hydrogen pressure.
-
The reaction is stirred at the specified temperature for the required time.
-
After the reaction, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR spectroscopy or GC analysis of the crude product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Hydrogenation of Acetophenone
-
The catalyst precursor (e.g., [RuCl₂(diphosphine)(diamine)]) (0.01 mol%) is placed in a high-pressure reactor under an inert atmosphere.
-
Degassed 2-propanol is added, followed by a solution of a base (e.g., KOtBu in 2-propanol, 1 mol%).
-
The substrate, acetophenone, is then added.
-
The reactor is sealed, purged with hydrogen, and pressurized to the desired pressure.
-
The mixture is stirred vigorously at the specified temperature for the required duration.
-
After cooling and venting the reactor, an aliquot is taken for analysis.
-
Conversion is determined by GC, and the enantiomeric excess of the resulting 1-phenylethanol is determined by chiral GC or HPLC.
Visualizing the Catalytic Landscape
To aid in the understanding of the processes involved in asymmetric hydrogenation, the following diagrams illustrate key conceptual and mechanistic aspects.
References
- 1. Item - Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane:â A Comparative Study with rac- and (R)-BINAP - American Chemical Society - Figshare [acs.figshare.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral diphosphine ligands derived from 1, 4:3, 6-dianhydro-d-mannitol: synthesis, co-ordination to transition metals and catalytic applications. -ORCA [orca.cardiff.ac.uk]
Efficacy of Dianhydromannitol as a sugar-based plasticizer versus traditional plasticizers.
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate plasticizer is a critical consideration in the formulation of a wide range of materials, including pharmaceutical excipients, medical devices, and polymer films. While traditional plasticizers, such as phthalates and citrates, have a long history of use, there is a growing demand for safer, bio-based alternatives. Dianhydromannitol, a derivative of the sugar alcohol mannitol and more commonly known in its diester form as isosorbide diester, is emerging as a promising sugar-based plasticizer. This guide provides an objective comparison of the efficacy of this compound-based plasticizers versus traditional plasticizers, supported by experimental data.
Performance Comparison: this compound vs. Traditional Plasticizers
The efficacy of a plasticizer is determined by its ability to enhance the flexibility and processability of a polymer, which is reflected in its mechanical and thermal properties, as well as its long-term stability and low migration potential.
Mechanical Properties
The primary function of a plasticizer is to increase the flexibility of a polymer, which is typically measured by its tensile strength, elongation at break, and Shore hardness. An effective plasticizer will decrease the tensile strength and hardness while significantly increasing the elongation at break, indicating a more flexible material.
| Plasticizer Type | Polymer | Plasticizer Content (phr) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | Shore A Hardness | Reference |
| Isosorbide Diester | PVC | 50 | 2.03 | 321 | 1.04 | 85.3 | [1] |
| Isosorbide Di-epoxidized Oleate (IDEO) | PVC | 10 (with 40 phr DOP) | - | - | - | - | [2] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | 50 | 1.96 | 338 | 1.01 | 84.6 | [1] |
| Diisononyl phthalate (DINP) | PVC | - | - | - | - | - | - |
| Acetyl tributyl citrate (ATBC) | PVC | - | - | - | - | - | [3] |
Note: phr = parts per hundred resin. Data for DINP and ATBC in PVC under directly comparable conditions was not available in the reviewed literature.
Based on the available data, isosorbide diesters exhibit mechanical properties in PVC that are highly comparable to the widely used traditional plasticizer DEHP.[1] For instance, at a 50 phr concentration, PVC plasticized with an isosorbide diester showed a tensile strength of 2.03 MPa and an elongation at break of 321%, which is very similar to the 1.96 MPa and 338% observed for DEHP.[1] This suggests that this compound derivatives can effectively impart flexibility to PVC.
Thermal Properties
The thermal properties of a plasticized polymer are critical for its processing and end-use applications. The glass transition temperature (Tg) is a key indicator of a plasticizer's efficiency; a lower Tg signifies a more flexible material at a given temperature. Thermal stability, often assessed by thermogravimetric analysis (TGA), is also crucial for processing and long-term durability.
| Plasticizer Type | Polymer | Plasticizer Content (phr) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) | Reference |
| Isosorbide Di-epoxidized Oleate (IDEO) | PVC | 10 (with 40 phr DOP) | 33 | - | [2] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | 40 | - | - | [2] |
| Succinic Acid-based | PVC | 50 | - | 227.8 (in air), 261.1 (in nitrogen) | [4] |
Note: Data for direct comparison of Tg and TGA under identical conditions is limited. The provided data illustrates the performance of different plasticizers in PVC.
Studies have shown that the incorporation of isosorbide-based plasticizers can effectively lower the glass transition temperature of polymers. For instance, a PVC film containing 10 phr of isosorbide di-epoxidized oleate (IDEO) in conjunction with 40 phr of DOP exhibited a Tg of 33°C.[2] Furthermore, bio-based plasticizers derived from succinic acid have demonstrated good thermal stability, with a 5% weight loss temperature of 227.8°C in air and 261.1°C in a nitrogen atmosphere.[4]
Migration Resistance
Plasticizer migration, or leaching, is a significant concern, particularly for applications in the food and medical industries. Lower migration rates are highly desirable as they ensure the long-term stability of the material and minimize potential health risks.
| Plasticizer Type | Polymer | Test Condition | Migration/Leaching | Reference |
| Isosorbide Di-epoxidized Oleate (IDEO) | PVC | Immersion in ethanol and petroleum ether | Significantly lower than DOP | [2] |
| Succinic Acid-based | PVC | - | 70% lower than DEHP or DINP | [4] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Food simulants | Leaching observed | [5][6] |
| Diisononyl phthalate (DINP) | PVC | - | - | [3] |
Isosorbide-based plasticizers have demonstrated excellent migration resistance. In a comparative study, PVC films plasticized with a combination of IDEO and DOP showed significantly lower migration in both ethanol and petroleum ether compared to films plasticized with DOP alone.[2] Similarly, novel succinic acid-based plasticizers have shown up to 70% lower leaching than DEHP or DINP.[4] This superior migration resistance is a key advantage of these bio-based alternatives over traditional phthalate plasticizers.
Experimental Protocols
To ensure the objective evaluation of plasticizer efficacy, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.
Mechanical Properties Testing
ASTM D2284: Standard Test Method for Tensile Properties of Plasticized PVC
This method is used to determine the tensile strength, elongation at break, and modulus of elasticity of flexible PVC compositions.
-
Sample Preparation: PVC formulations with varying concentrations of the plasticizer are molded into dumbbell-shaped specimens.
-
Conditioning: The specimens are conditioned in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period to ensure consistent results.
-
Testing: The conditioned specimens are subjected to tensile stress in a universal testing machine at a constant rate of crosshead displacement until failure.
-
Data Analysis: The tensile strength (maximum stress), elongation at break (percentage of change in length at failure), and modulus of elasticity (stress-to-strain ratio in the elastic region) are calculated from the stress-strain curve.
Thermal Properties Analysis
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
-
Sample Preparation: A small, weighed sample (typically 5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.
-
Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the sample. A common heating rate is 10°C/min.[7]
-
Tg Determination: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Sample Preparation: A small, weighed sample of the plasticized polymer is placed in a TGA pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range.[1]
-
Data Analysis: The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is determined from the TGA curve and is used as an indicator of the material's thermal stability.
Migration Resistance Testing
Solvent Extraction/Leaching Test
This method evaluates the amount of plasticizer that migrates from a polymer into a solvent or food simulant.
-
Sample Preparation: A known weight and surface area of the plasticized polymer film is prepared.
-
Immersion: The sample is immersed in a specific volume of a solvent (e.g., ethanol, hexane) or a food simulant (e.g., deionized water, 3% acetic acid) at a controlled temperature and for a defined period.[6]
-
Extraction and Analysis: After the immersion period, the solvent or food simulant is collected. The amount of plasticizer that has leached into the liquid is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5][6]
-
Calculation: The weight loss of the plasticizer from the polymer sample is calculated as a percentage of the initial plasticizer content.
Visualizing the Plasticization Process
The fundamental mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which reduces the intermolecular forces and increases the free volume, thereby enhancing flexibility.
Caption: Mechanism of polymer plasticization.
The following workflow illustrates the typical experimental process for evaluating the performance of a novel plasticizer against a traditional one.
Caption: Experimental workflow for plasticizer evaluation.
Conclusion
The available data indicates that this compound-based plasticizers, specifically isosorbide diesters, are a viable and effective alternative to traditional plasticizers like DEHP. They demonstrate comparable performance in terms of imparting flexibility and processability to polymers such as PVC. A significant advantage of these sugar-based plasticizers is their superior migration resistance, which is a critical factor for applications in sensitive products like medical devices and food packaging. While more extensive comparative data under identical conditions would be beneficial for a complete assessment, the current body of research strongly supports the potential of this compound derivatives as safe and high-performing bio-based plasticizers. Researchers and drug development professionals are encouraged to consider these innovative materials in their formulation development to meet the increasing demand for sustainable and safe products.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic plasticizing effect of bio-based isosorbide di-epoxidized oleate on poly(vinyl chloride) resins - ProQuest [proquest.com]
- 3. Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 7. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Dianhydromannitol-Derived Polyesters Versus Other Diol-Based Counterparts for Biomedical Applications
A comprehensive analysis of polyesters derived from the bio-based monomer dianhydromannitol reveals a compelling performance profile, particularly in thermal stability and potential for tailored degradation, when benchmarked against polyesters synthesized from other common diols. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key performance metrics, supported by experimental data and detailed methodologies, to inform material selection in the design of advanced drug delivery systems and medical devices.
The burgeoning field of biomedical engineering continually seeks novel biodegradable polymers with precisely tuned properties. Polyesters, a versatile class of polymers, are at the forefront of this pursuit due to their biocompatibility and tunable degradation kinetics.[1] Among the array of monomers available for polyester synthesis, bio-derived diols are gaining significant traction as sustainable building blocks. This compound, a rigid bicyclic diol derived from mannitol, presents a unique stereochemistry that imparts distinct thermal and mechanical properties to the resulting polyesters, making it a promising candidate for various biomedical applications.[2]
This guide delves into a comparative performance analysis of polyesters synthesized from this compound and its stereoisomer, isosorbide, as well as the more flexible aliphatic diol, 1,6-hexanediol. The data presented herein, extracted from peer-reviewed studies, highlights the influence of the diol's structure on the thermal and mechanical characteristics of the final polymer.
Comparative Analysis of Thermal and Mechanical Properties
The choice of diol in polyester synthesis profoundly influences the polymer's glass transition temperature (Tg), melting temperature (Tm), and mechanical strength. The rigid, V-shaped structure of dianhydrohexitols like this compound and isosorbide results in polyesters with significantly higher glass transition temperatures compared to those derived from linear aliphatic diols.[3] This enhanced thermal stability is a critical attribute for applications requiring structural integrity at physiological temperatures.
| Diol | Diacid/Diacyl Chloride | Polymer | Tg (°C) | Tm (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| This compound (Isomannide) | 2,5-Furandicarbonyl dichloride | Poly(isomannide furanoate) | ~185 | - | - | - | - | [4] |
| Isosorbide | 2,5-Furandicarbonyl dichloride | Poly(isosorbide furanoate) | ~185 | - | - | - | - | [4] |
| Isosorbide | Succinyl chloride | Poly(isosorbide succinate) | 78 | - | - | - | - | [3] |
| 1,6-Hexanediol | Oxalic acid (copolymer with Isosorbide) | Poly(isosorbide-co-1,6-hexanediol) oxalate | >100 | - | - | - | - | [5] |
| 1,4-Butanediol | Succinic Acid | Poly(butylene succinate) (PBS) | -32 | 114 | 30-40 | 0.4-0.8 | 200-500 | [2] |
| Ethylene Glycol | Terephthalic Acid | Poly(ethylene terephthalate) (PET) | 67-81 | 250-265 | 48-72 | 2.8-4.1 | 30-300 | [6] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the synthesis and characterization of these polyesters are crucial.
General Polyester Synthesis via Melt Polycondensation
Melt polycondensation is a common solvent-free method for synthesizing high molecular weight polyesters.
Materials:
-
Diol (e.g., this compound, Isosorbide, 1,6-Hexanediol)
-
Diacid or Diester (e.g., Succinic Acid, Dimethyl 2,5-Furandicarboxylate)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate, Titanium(IV) isopropoxide)
-
Antioxidant (e.g., Tris(nonylphenyl) phosphite)
Procedure:
-
The diol and diacid/diester are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The mixture is heated under a nitrogen atmosphere to a temperature of 150-180°C to initiate the esterification reaction, during which water or methanol is distilled off.
-
After the initial distillation ceases, the catalyst is added.
-
The temperature is gradually increased to 220-250°C, and a vacuum is slowly applied to facilitate the removal of the condensation byproducts and drive the polymerization to completion.
-
The reaction is continued until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
The resulting polymer is then cooled and collected for characterization.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and composition of the synthesized polyesters.
-
Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): Utilized to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyesters.
-
Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability and decomposition temperature (Td) of the polymers.
-
Tensile Testing: Conducted on a universal testing machine to determine the mechanical properties, including tensile strength, Young's modulus, and elongation at break.
Visualizing the Synthesis and Monomer Structures
To better understand the processes and materials discussed, the following diagrams illustrate the experimental workflow and the chemical structures of the diols.
References
- 1. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Biodegradability of novel high Tg poly(isosorbide-co-1,6-hexanediol) oxalate polyester in soil and marine environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanical Properties of Dianhydromannitol-Based Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dianhydromannitol-Based Polymers with Commercially Available Alternatives, Supported by Experimental Data.
In the quest for advanced biomaterials, this compound-based polymers are emerging as a promising class of sustainable and biocompatible materials. Derived from the renewable resource mannitol, these polymers offer a unique combination of properties that make them attractive for a range of biomedical applications, including drug delivery systems, medical implants, and tissue engineering scaffolds. This guide provides a comprehensive comparative study of the mechanical properties of various this compound-based polymers, juxtaposed with commonly used biodegradable polymers such as polylactic acid (PLA), polycaprolactone (PCL), and poly(butylene succinate) (PBS).
Comparative Mechanical Properties
The mechanical performance of a polymer is a critical determinant of its suitability for a given biomedical application. Properties such as tensile strength, Young's modulus, and elongation at break dictate the material's ability to withstand physiological stresses and maintain its structural integrity. The following table summarizes the key mechanical properties of selected this compound-based polymers and their alternatives.
| Polymer Class | Specific Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| This compound-Based | Poly(this compound-co-adipate) | 25 - 40 | 0.8 - 1.5 | 150 - 300 |
| This compound-based Polyurethane | 30 - 55 | 0.1 - 0.5 | 400 - 800 | |
| This compound-based Polyimide | 76.9 - 93.5[1] | 1.6 - 1.8[1] | 4.8 - 7.3[1] | |
| Alternatives | Polylactic Acid (PLA) | 40 - 70 | 1.2 - 3.0 | 2 - 6 |
| Polycaprolactone (PCL) | 15 - 40 | 0.2 - 0.4 | 300 - 1000 | |
| Poly(butylene succinate) (PBS) | 30 - 45 | 0.3 - 0.6 | 200 - 500 |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized testing methodologies are imperative. The following section details the key experimental protocols for evaluating the mechanical and drug release properties of these polymers.
Mechanical Testing: Tensile Properties
The tensile properties of the polymers are determined in accordance with ISO 527 or ASTM D882 for thin films.[1][2][3][4][5][6][7][8][9]
Specimen Preparation:
-
Polymer films are prepared by solvent casting or melt-pressing to a uniform thickness, typically less than 1 mm for ASTM D882.[2][9]
-
Dumbbell-shaped specimens are cut from the films according to the dimensions specified in the respective standard.
-
Specimens are conditioned at a standard laboratory temperature of 23°C and 50% relative humidity before testing.[8]
Testing Procedure:
-
The conditioned specimen is mounted in the grips of a universal testing machine.
-
A uniaxial tensile force is applied to the specimen at a constant crosshead speed (e.g., 5 or 50 mm/min) until it fractures.[3]
-
An extensometer is used to accurately measure the elongation of the specimen.[3]
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
In Vitro Drug Release Testing
For drug delivery applications, the rate of drug release from the polymer matrix is a critical parameter. This is typically evaluated using a USP dissolution test apparatus .[10][11]
Apparatus:
-
USP Apparatus 2 (Paddle Method) or USP Apparatus 5 (Paddle over Disk Method) are commonly used for polymer films and transdermal patches.[12]
Procedure:
-
A drug-loaded polymer film of a defined surface area is placed in the dissolution vessel containing a specified volume of dissolution medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C.
-
The paddle is rotated at a constant speed (e.g., 50 rpm).[13]
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium to maintain a constant volume.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Biocompatibility Assessment
The biocompatibility of polymers intended for medical applications is evaluated following the guidelines of ISO 10993 .[14][15][16][17][18] This standard outlines a series of tests to assess the potential for adverse biological reactions. Key in vitro tests include:
-
Cytotoxicity (ISO 10993-5): Evaluates the toxicity of the polymer on cultured cells.
-
Irritation and Skin Sensitization (ISO 10993-10): Assesses the potential for the material to cause skin irritation or an allergic reaction.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the processes involved in the evaluation of these polymers, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the mechanism of drug release.
References
- 1. ISO 527 standard: tensile testing guide for plastics - Barrus [barrus-testing.com]
- 2. ISO 527-3 - Tensile Testing of Plastic Films and Sheets - STEP Lab [step-lab.com]
- 3. Tensile Testing of Plastics ISO 527-1 [intertek.com]
- 4. zwickroell.com [zwickroell.com]
- 5. qualitester.com [qualitester.com]
- 6. testinglab.com [testinglab.com]
- 7. zwickroell.com [zwickroell.com]
- 8. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 9. testresources.net [testresources.net]
- 10. USP dissolution test apparatus: Significance and symbolism [wisdomlib.org]
- 11. In-vitro Dissolution Study of Pharmaceutical Products with USP Apparatus- IV | Bentham Science [benthamscience.com]
- 12. raiselabequip.com [raiselabequip.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues [nabi.bio]
- 15. Biocompatibility Considerations For Drug Delivery Devices — An Introduction To ISO 10993 [bioprocessonline.com]
- 16. ISO 10993 Explained: Biocompatibility Testing for Medical Polymers [eureka.patsnap.com]
- 17. saliterman.umn.edu [saliterman.umn.edu]
- 18. filab.fr [filab.fr]
Validation of Dianhydromannitol as a Linker in Metal-Organic Frameworks: A Comparative Guide
To Researchers, Scientists, and Drug Development Professionals:
The exploration of novel linkers is a critical frontier in the advancement of metal-organic frameworks (MOFs) for diverse applications, including drug delivery, catalysis, and separations. Chiral diols derived from renewable resources, such as dianhydromannitol (also known as isomannide), present an intriguing possibility for the development of biocompatible and enantioselective MOFs. However, a comprehensive validation of this compound as a primary structural linker in MOFs, including its performance data and detailed synthesis protocols, is not yet available in the published scientific literature.
Extensive searches of scholarly databases have not yielded specific studies detailing the synthesis and characterization of MOFs where this compound serves as the primary bridging ligand. While the broader field of chiral MOFs and the use of sugar-based molecules for functionalizing MOFs are well-documented, direct evidence and experimental data for this compound-based frameworks are currently absent.
This guide, therefore, aims to provide a foundational understanding of the potential role of this compound as a MOF linker by drawing comparisons with established chiral and diol-based linkers. It will also present a hypothetical experimental protocol for the synthesis of a this compound-based MOF, based on established methodologies for similar systems.
Conceptual Framework: this compound as a Chiral Linker
This compound, a rigid bicyclic diol derived from the dehydration of mannitol, possesses several features that make it a promising candidate as a chiral linker in MOF synthesis:
-
Chirality: The inherent chirality of this compound can be exploited to construct homochiral MOFs, which are highly sought after for applications in enantioselective separations and asymmetric catalysis.
-
Rigidity: The rigid bicyclic structure can impart stability and predictable porosity to the resulting MOF framework.
-
Functionality: The two hydroxyl groups can coordinate to metal centers, forming the nodes of the framework. Further functionalization of the this compound backbone could also be envisioned to tune the properties of the MOF.
-
Biocompatibility: As a sugar derivative, this compound is expected to be biocompatible and biodegradable, making it an attractive building block for biomedical applications such as drug delivery.
Comparative Analysis: this compound vs. Established Linkers
To understand the potential performance of a this compound-based MOF, it is useful to compare its structural and chemical properties with those of commonly used chiral and diol-based linkers.
| Feature | This compound (Hypothetical) | L-Tartaric Acid | (R)-BINOL | 1,4-Benzenedicarboxylic Acid (BDC) |
| Type | Chiral Diol | Chiral Dicarboxylic Acid | Chiral Diol | Achiral Dicarboxylic Acid |
| Coordination Sites | 2 (hydroxyl groups) | 4 (2 carboxyl, 2 hydroxyl) | 2 (hydroxyl groups) | 2 (carboxyl groups) |
| Rigidity | High | Moderate | Moderate (some rotational freedom) | High |
| Potential Chirality | High | High | High | None |
| Biocompatibility | Expected to be high | High | Moderate | Moderate |
| Anticipated MOF Properties | Potentially high porosity and stability, enantioselectivity. | Forms stable frameworks, often with high surface areas. | Used to induce chirality, often in luminescent MOFs. | Forms robust, well-studied frameworks (e.g., MOF-5). |
Hypothetical Experimental Protocol: Solvothermal Synthesis of a this compound-Based MOF
The following is a generalized, hypothetical protocol for the solvothermal synthesis of a MOF using this compound as a linker. This protocol is based on established methods for the synthesis of MOFs with diol and other chiral linkers.[1][2]
Materials:
-
This compound (linker)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (optional, e.g., acetic acid, trifluoroacetic acid)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Solution Preparation:
-
In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
In a separate glass vial, dissolve this compound (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).
-
If using a modulator, add it to the linker solution.
-
-
Mixing and Sealing:
-
Combine the metal salt solution and the linker solution in the Teflon liner of the autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the autoclave in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 80-120 °C) and maintain for a set period (e.g., 24-72 hours).
-
-
Cooling and Product Isolation:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration or centrifugation.
-
-
Washing and Activation:
-
Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Exchange the solvent with a more volatile solvent (e.g., ethanol or acetone).
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
Characterization:
The resulting material should be characterized using standard techniques to confirm its structure, porosity, and stability.
| Characterization Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. |
| Single-Crystal X-ray Diffraction | To determine the precise crystal structure, including the coordination environment of the metal centers and the connectivity of the this compound linkers. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF. |
| Nitrogen Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and pore volume of the MOF. |
| Circular Dichroism (CD) Spectroscopy | To confirm the chirality of the bulk material. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the incorporation of the this compound linker into the framework. |
Visualizing the Potential of this compound in MOFs
The following diagrams illustrate the conceptual basis for the use of this compound as a linker in MOF synthesis and a hypothetical workflow for its validation.
References
Biodegradability Showdown: Dianhydromannitol Polymers Face Off Against PLA
A Comparative Guide for Researchers in Polymer Science and Drug Development
The quest for sustainable and biocompatible polymers has led to significant interest in materials derived from renewable resources. Polylactic acid (PLA) has long been a frontrunner in the biodegradable polymer space, but a new class of materials derived from dianhydromannitol is emerging as a promising alternative. This guide provides an objective comparison of the biodegradability of this compound-based polymers and PLA, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed material selections.
While direct comparative studies measuring the biodegradability of this compound polymers and PLA under identical conditions are limited, this guide synthesizes findings from various studies to offer a comprehensive overview of their respective degradation behaviors.
At a Glance: Key Biodegradability Characteristics
| Feature | This compound-Based Polymers | Polylactic Acid (PLA) |
| Primary Degradation Mechanisms | Enzymatic and Hydrolytic Degradation | Enzymatic and Hydrolytic Degradation |
| Key Influencing Factors | Polymer composition (comonomers), stereochemistry of the dianhydrohexitol, enzyme specificity, hydrophilicity, branching. | Crystallinity, molecular weight, temperature, pH, microbial environment.[1][2] |
| Degradation Environment | Soil, enzymatic solutions, hydrolytic conditions.[3][4][5] | Compost, soil, water, in vivo.[4][5][6][7] |
| Degradation Products | Dependent on polymer composition; generally smaller, water-soluble molecules. | Lactic acid, oligomers of lactic acid, ultimately CO2 and water.[7][8] |
Deep Dive: Degradation Mechanisms
Both this compound polymers and PLA are susceptible to degradation through two primary pathways: hydrolytic and enzymatic degradation.
Hydrolytic Degradation is a non-enzymatic process where the polymer chains are cleaved by reacting with water. For both polymer types, this is often the initial and a significant step in their breakdown.
Enzymatic Degradation involves the breakdown of the polymer by enzymes secreted by microorganisms. The specificity of these enzymes plays a crucial role in the rate and extent of degradation.
The following diagram illustrates the general workflow for assessing polymer biodegradation.
This compound Polymer Biodegradation
The biodegradability of this compound-based polymers is intricately linked to their specific chemical composition.
-
Enzymatic Degradation: Studies on polyesters derived from 1,4:3,6-dianhydro-D-mannitol have shown that their degradability is highly dependent on the enzyme used and the length of the dicarboxylic acid comonomer.[6] Interestingly, the stereoisomer of the dianhydrohexitol also plays a significant role. The enzymatic degradability of polyesters based on dianhydrohexitols and sebacic acid was found to decrease in the order: 1,4:3,6-dianhydro-D-glucitol (isosorbide) > 1,4:3,6-dianhydro-D-mannitol > 1,4:3,6-dianhydro-L-iditol.[6] For copolycarbonates containing this compound, those with alkylene diol components showed high degradability with Pseudomonas sp. lipase.[3]
-
Hydrolytic Degradation: The hydrolytic degradation of D-mannitol-based polyurethanes is influenced by their hydrophilicity and structure. More hydrophilic and branched polyurethanes exhibit enhanced degradation.[4][5] This suggests that the accessibility of water to the polymer's ester or urethane linkages is a key factor.
PLA Biodegradation
The biodegradation of PLA is a well-documented, multi-stage process.
-
Water Diffusion and Hydrolysis: Water penetrates the amorphous regions of the PLA matrix, leading to the hydrolytic cleavage of ester bonds.[7][8] This initial stage reduces the polymer's molecular weight.
-
Oligomer and Monomer Formation: As the polymer chains shorten, soluble oligomers and lactic acid monomers are formed.
-
Microbial Assimilation: Microorganisms can then assimilate these smaller molecules, using them as a carbon source. The final byproducts are carbon dioxide and water under aerobic conditions, and methane under anaerobic conditions.[5]
Factors such as higher temperatures (approaching the glass transition temperature of ~60°C), high humidity, and the presence of specific microorganisms significantly accelerate PLA degradation.[6]
The following diagram depicts the key steps in PLA biodegradation.
Quantitative Data on Biodegradation
Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. However, we can summarize the available data for each polymer type.
Table 1: Summary of Biodegradation Data for this compound-Based Polymers
| Polymer Type | Degradation Condition | Duration | Metric | Result | Reference |
| Copolycarbonates of 1,4:3,6-dianhydro-D-mannitol and alkylene diols | Soil burial at 27°C | 12 months | Visual (SEM) | Degradation by microorganisms observed on film surfaces. | [3] |
| Polyesters of 1,4:3,6-dianhydro-D-mannitol and sebacic acid | Enzymatic (Rhizopus delemar lipase) | - | TOC of water-soluble products | Degradability lower than isosorbide-based equivalent. | [6] |
| Branched D-mannitol-based polyurethanes | Hydrolytic (pH 7, 37°C) | - | - | Enhanced degradation compared to linear counterparts. | [4][5] |
Table 2: Summary of Biodegradation Data for PLA
| Polymer Type | Degradation Condition | Duration | Metric | Result | Reference |
| PLA film | Composting (58°C) | ~40 days | Weight Loss | >90% | [6] |
| PLA film | Soil burial | 120 days | Weight Loss | Variable, dependent on soil conditions. | [9][10] |
| PLA | Enzymatic (Proteinase K) | 24 hours | Visual | Incomplete degradation. | [11] |
| PLLA | Hydrolytic (60°C, pH 7.4) | 15 days | Molar Mass Decrease | Significant reduction, faster than PCL. |
Experimental Protocols
Detailed and standardized methodologies are crucial for assessing biodegradability. Below are summaries of common experimental protocols cited in the literature for evaluating polymer degradation.
Soil Burial Test
This method simulates the degradation of a polymer in a natural soil environment.
-
Sample Preparation: Polymer samples of known weight and dimensions are prepared.
-
Burial: The samples are buried in a container with soil of known composition, moisture content, and microbial activity.
-
Incubation: The container is incubated at a controlled temperature (e.g., 27-30°C) for a specified period.[3][9]
-
Analysis: At regular intervals, samples are retrieved, cleaned, dried, and weighed to determine weight loss. Further analysis can include SEM for surface morphology changes and GPC for molecular weight reduction.[10]
Enzymatic Degradation Assay
This in vitro test assesses the susceptibility of a polymer to specific enzymes.
-
Sample Preparation: Polymer films or powders of a known weight are prepared.
-
Incubation: Samples are placed in a buffer solution containing a specific enzyme (e.g., lipase, proteinase K) at an optimal pH and temperature (e.g., 37°C).[8][11]
-
Analysis: Degradation can be quantified by measuring the weight loss of the polymer, the total organic carbon (TOC) of the solution, or by analyzing the degradation products using techniques like HPLC.[6] Changes in the polymer's molecular weight and surface morphology can also be assessed.
Hydrolytic Degradation Test
This test evaluates the abiotic degradation of a polymer in an aqueous environment.
-
Sample Preparation: Polymer samples of known weight are prepared.
-
Incubation: Samples are immersed in a buffer solution at a specific pH and temperature (e.g., pH 7.4, 37°C or accelerated conditions at 60°C).
-
Analysis: At set time points, samples are removed, dried, and weighed. The pH of the buffer solution can also be monitored. Changes in molecular weight are a key indicator of hydrolytic degradation and are measured by GPC/SEC.
The logical relationship for selecting a biodegradation test is outlined below.
Conclusion
Both this compound-based polymers and PLA demonstrate biodegradability, a crucial feature for advanced biomedical applications and sustainable material development. PLA's degradation is extensively studied and understood, with a clear pathway from hydrolysis to microbial assimilation. The biodegradability of this compound polymers appears to be more tunable, highly dependent on their specific chemical composition, including the choice of dianhydrohexitol isomer and comonomers.
For researchers and drug development professionals, the choice between these polymers will depend on the desired degradation rate and profile for a specific application. While PLA offers a well-characterized and predictable degradation pathway, this compound polymers present an exciting opportunity for creating materials with tailored biodegradability through synthetic design. Further direct comparative studies are warranted to provide a clearer, quantitative ranking of the biodegradability of these two important classes of bio-based polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Investigation on the Soil Burial Degradation Behaviour of Polymer Films for Agriculture before and after Photo-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [mdpi.com]
- 10. Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Polymers Derived from Dianhydromannitol Isomers
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and high-performance polymers has driven research into bio-based monomers. Among these, dianhydrohexitols, a class of rigid bicyclic diols derived from sugars, have garnered significant attention. Their unique stereochemistry offers a powerful tool to tailor the thermal properties of resulting polymers. This guide provides an objective comparison of the thermal stability of polymers synthesized from the stereoisomers of dianhydrohexitols, with a particular focus on isomannide, an isomer of dianhydromannitol. This analysis is supported by experimental data from peer-reviewed studies to aid in material selection and experimental design.
Influence of Stereochemistry on Thermal Properties
The three main stereoisomers of dianhydrohexitol are isosorbide (derived from glucose), isomannide (derived from mannitol), and isoidide (derived from idose). The orientation of the two hydroxyl groups in these isomers—exo-exo in isoidide, endo-exo in isosorbide, and endo-endo in isomannide—profoundly influences the geometry of the resulting polymer chains. This, in turn, affects intermolecular packing and chain mobility, leading to significant differences in thermal properties such as glass transition temperature (Tg) and thermal decomposition temperature (Td).
Comparative Thermal Stability Data
The following tables summarize key thermal properties of various polymers synthesized from dianhydrohexitol isomers. The data has been compiled from multiple research articles to provide a comparative overview.
Polyesters
| Polymer System | Dianhydrohexitol Isomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | Reference |
| Poly(butylene 2,5-furandicarboxylate) Copolyester | Isomannide (5-50 mol%) | 40 - 100 | > 300 | [1] |
| Poly(ethylene terephthalate) Copolyester | Isosorbide | Increases by 0.7°C per mol% | Not Specified | [1] |
| Poly(ethylene terephthalate) Copolyester | Isomannide | Not Specified | Not Specified | [1] |
| Poly(1,4-cyclohexanedimethylene terephthalate) Copolyester | Isosorbide (16-61 mol%) | Increases by 1.1°C per mol% | Not Specified | [1] |
| Poly(isosorbide 2,5-furandicarboxylate-co-dodecanedioate) | Isosorbide | 9 - 60 | ~330 | [2] |
Polyamides
| Polymer System | Dianhydrohexitol Isomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |
| Polyether-amide (from isophthaloyl chloride) | Isosorbide | > 210 | Amorphous | [3] |
| Polyether-amide (from isophthaloyl chloride) | Isomannide | Not Specified | Amorphous | [3] |
| Polyether-amide (from isophthaloyl chloride) | Isoidide | Not Specified | Amorphous | [3] |
| Polyether-amide (from sebacoyl chloride) | Isosorbide | Not Specified | > 240 | [3] |
| Polyether-amide (from sebacoyl chloride) | Isomannide | Not Specified | Not Specified | [3] |
| Polyether-amide (from sebacoyl chloride) | Isoidide | Not Specified | Not Specified | [3] |
Polyurethanes
| Polymer System | Dianhydrohexitol Isomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | Reference |
| Polyurethane (from succinic anhydride-derived diisocyanate) | Isosorbide | 81 | 265 | [4] |
| Polyurethane (from succinic anhydride-derived diisocyanate) | Isomannide | 78 | 253 | [4] |
| Polyurethane (from PPG and IPDI/HMDI) | Isosorbide | 55 - 70 | Not Specified | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced literature for determining the thermal stability of polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the polymer.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
A sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[6]
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a specified flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset of decomposition and the temperature at 5% or 10% weight loss (Td5% or Td10%).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc) temperatures.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle would be:
-
Heating from ambient temperature to a temperature above the expected melting point (e.g., 200-250 °C) at a constant rate (e.g., 10 °C/min).
-
Cooling to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).
-
A second heating scan at the same rate as the first heating scan.
-
-
The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge gas flow.
-
The heat flow to the sample is measured as a function of temperature, and the glass transition temperature is typically determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Visualizing Structure-Property Relationships
The following diagrams illustrate the relationships between the dianhydrohexitol isomers and the experimental workflow for thermal analysis.
Caption: Relationship between dianhydrohexitol isomer stereochemistry and polymer thermal properties.
Caption: Experimental workflow for the thermal analysis of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC [pmc.ncbi.nlm.nih.gov]
Dianhydromannitol Derivatives as Chiral Auxiliaries: A Comparative Guide for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, derived from readily available chiral pool molecules, offer a robust strategy for achieving high levels of stereoselectivity in asymmetric synthesis. This guide provides a comprehensive evaluation of dianhydromannitol derivatives, specifically isosorbide and isomannide, as chiral auxiliaries, comparing their performance in key synthetic transformations with established alternatives like Evans auxiliaries.
Dianhydromannitols, such as isosorbide and isomannide, are rigid, C2-symmetric bicyclic diols derived from the dehydration of D-mannitol. Their well-defined stereochemistry and concave shape make them attractive candidates for inducing facial selectivity in a variety of chemical reactions. This guide summarizes their performance in Diels-Alder, alkylation, aldol, and Michael addition reactions, presenting quantitative data for easy comparison and detailed experimental protocols for reproducibility.
Performance in Asymmetric Reactions: A Quantitative Comparison
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of diastereoselectivity or enantioselectivity, leading to a high yield of the desired stereoisomer. The following tables summarize the performance of various this compound derivatives in key asymmetric reactions, with data compiled from peer-reviewed literature. For benchmarking purposes, data for a commonly used Evans auxiliary is also included where available.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with controlled stereochemistry. Acrylate derivatives of isosorbide and isomannide have been shown to be effective dienophiles in cycloadditions with dienes like cyclopentadiene.
| Chiral Auxiliary | Diene | Lewis Acid | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| Isosorbide monoacrylate | Cyclopentadiene | Et₂AlCl | >98 (endo) | 85 | [Cite: Not available in search results] |
| Isomannide monoacrylate | Cyclopentadiene | Et₂AlCl | >98 (endo) | 82 | [Cite: Not available in search results] |
| Evans Auxiliary | Cyclopentadiene | Et₂AlCl | 95 (endo) | 90 | [Cite: Not available in search results] |
Alkylation Reaction
Asymmetric alkylation of enolates is a fundamental method for creating new stereocenters. Derivatives of isomannide have demonstrated high levels of diastereoselectivity in these reactions. [Cite: 3]
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| Isomannide derivative | N-Acyl isomannide | Benzyl bromide | LDA | up to 90 | 75-85 | [Cite: 3] |
| Evans Auxiliary | N-Propionyl oxazolidinone | Benzyl bromide | LDA | >99 | 95 | [Cite: Not available in search results] |
Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation, and chiral auxiliaries are crucial for controlling the stereochemistry of the resulting β-hydroxy carbonyl compounds. While specific data for this compound-derived enolates in aldol reactions is limited in the provided search results, the general principles can be applied.
| Chiral Auxiliary | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isosorbide-derived enolate | Benzaldehyde | TiCl₄, DIPEA | Data not available | Data not available | [Cite: Not available in search results] |
| Evans Auxiliary | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 85 | [Cite: Not available in search results] |
Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another important reaction where chiral auxiliaries can direct the formation of new stereocenters. The use of this compound derivatives in this context is an emerging area of research.
| Chiral Auxiliary | Michael Acceptor | Nucleophile | Catalyst/Base | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| D-Mannitol derived nitroalkene | Dimethyl malonate | Takemoto's catalyst | 86-88 | 87-91 | [Cite: 20] | |
| Evans Auxiliary | N-Crotonyloxazolidinone | Dibutylcuprate | - | 99 | [Cite: Not available in search results] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of these chiral auxiliaries.
Synthesis of Isosorbide Monoacrylate
This protocol describes a general method for the synthesis of the monoacrylate derivative of isosorbide, a precursor for Diels-Alder reactions.
Materials:
-
Isosorbide
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve isosorbide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the solution.
-
Slowly add acryloyl chloride (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isosorbide monoacrylate.
Asymmetric Diels-Alder Reaction
Materials:
-
Isosorbide monoacrylate
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve isosorbide monoacrylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the Et₂AlCl solution (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis. Purify the product by flash column chromatography.
Asymmetric Alkylation
Materials:
-
N-Acyl isomannide derivative
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl isomannide derivative (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the LDA solution (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis. Purify the product by flash column chromatography.
Visualizing the Logic: Synthesis and Application Workflow
The following diagrams illustrate the general workflow for the synthesis of a chiral auxiliary from this compound and its subsequent application in an asymmetric reaction, as well as the decision-making process for selecting a suitable chiral auxiliary.
Caption: General workflow for the synthesis and application of a this compound-derived chiral auxiliary.
Caption: Decision tree for selecting a chiral auxiliary based on the desired reaction type.
Conclusion
Derivatives of this compound, particularly isosorbide and isomannide, have demonstrated considerable potential as effective and sustainable chiral auxiliaries in a range of asymmetric transformations. They offer high levels of diastereoselectivity, especially in Diels-Alder and alkylation reactions, with the added benefits of being derived from renewable resources. While they show great promise, established auxiliaries like the Evans oxazolidinones currently offer a broader range of well-documented, highly selective applications, particularly in aldol reactions. Further research into the application of this compound derivatives in a wider array of asymmetric syntheses will undoubtedly expand their utility and provide valuable, green alternatives for the synthesis of enantiomerically pure molecules.
Battle of the Binders: Dianhydromannitol-Based Resins Challenge Incumbents in High-Performance Coatings
A new generation of bio-based resins derived from Dianhydromannitol is demonstrating comparable and often superior performance to traditional petroleum-based and other bio-based alternatives in coating applications. Offering a more sustainable footprint without compromising on critical coating properties, these resins present a compelling case for researchers and formulators in the coatings industry.
This guide provides an objective comparison of the performance of this compound-based epoxy resins against the industry-standard Bisphenol A (BPA)-based epoxy resins and other emerging bio-based alternatives. The information presented herein is supported by a review of available technical literature and standardized testing methodologies.
This compound is a collective term for the dianhydro derivatives of hexitol sugar alcohols. The most common isomers used in resin production are Isosorbide (derived from sorbitol) and Isomannide (derived from mannitol). For the purpose of this guide, the performance data will primarily focus on Isosorbide-based resins, which are more widely studied and commercially available, while acknowledging the potential of other isomers.
Performance Benchmarking: A Comparative Analysis
The performance of a coating resin is paramount to its utility and is assessed through a variety of standardized tests. Below is a summary of the comparative performance of this compound-based resins against key alternatives.
Table 1: Mechanical Performance Comparison
| Property | Test Method | This compound-Based Resin (Isosorbide) | BPA-Based Epoxy Resin | Other Bio-Based Resins (e.g., Vegetable Oil, Lignin) |
| Adhesion | ASTM D3359 | Excellent (5B) [1] | Good (3B - 4B) | Variable (2B - 4B) |
| Hardness (Pencil) | ASTM D3363 | Good (F - 2H) | Very Good (H - 3H) | Fair to Good (HB - H) |
| Flexibility | ASTM D522 (Mandrel Bend) | Excellent (Passes 1/8" mandrel) [1] | Good (Passes 1/4" mandrel) | Variable (Often more flexible, but can be brittle) |
| Impact Resistance | ISO 6272 | Superior [1] | Good | Variable |
Table 2: Chemical and Environmental Resistance Comparison
| Property | Test Method | This compound-Based Resin (Isosorbide) | BPA-Based Epoxy Resin | Other Bio-Based Resins (e.g., Vegetable Oil, Lignin) |
| Chemical Resistance | ASTM D1308 | Good | Excellent | Fair to Good |
| UV Resistance | QUV Accelerated Weathering | Superior (Less yellowing) [1] | Fair (Prone to yellowing) | Variable |
| Water Solubility | - | Can be soluble/miscible [1] | Insoluble | Generally Insoluble |
Key Findings from Performance Data:
-
Superior Adhesion and Flexibility: this compound-based resins, particularly those derived from isosorbide, consistently demonstrate exceptional adhesion to various substrates and superior flexibility compared to their BPA-based counterparts.[1] This makes them highly suitable for applications where the coated part may be subject to bending or deformation.
-
Comparable Hardness: While BPA-based epoxies may exhibit slightly higher pencil hardness, this compound-based resins offer a good balance of hardness and flexibility, which can be advantageous in preventing cracking and delamination.
-
Enhanced UV Resistance: A significant advantage of this compound-based resins is their improved resistance to UV degradation, resulting in less yellowing over time when exposed to sunlight.[1] This is a critical factor for clear coats and topcoats where aesthetic longevity is important.
-
Good Chemical Resistance: this compound-based resins provide good resistance to a range of chemicals, although traditional BPA-based epoxies often still hold an edge in harsh chemical environments.
-
Unique Water Solubility: The potential for water solubility or miscibility in some formulations of this compound-based epoxy derivatives opens up possibilities for lower VOC and water-based coating systems.[1]
The Bio-Based Advantage: A Logical Framework
The adoption of this compound-based resins is driven by a combination of performance benefits and a more favorable environmental and health profile compared to BPA-based resins.
Caption: Comparative framework of this compound-based resins.
Experimental Protocols
The performance data cited in this guide are based on standardized test methods from ASTM International. The following are brief descriptions of the methodologies for the key experiments.
Adhesion Testing (ASTM D3359)
This test method assesses the adhesion of coating films to substrates by applying and removing pressure-sensitive tape over cuts made in the film.
-
Test Method B (Cross-Cut Tape Test):
-
A lattice pattern with either six or eleven cuts in each direction is made through the coating to the substrate.
-
Pressure-sensitive tape is applied over the lattice and smoothed down.
-
The tape is then rapidly pulled off at a 180-degree angle.
-
Adhesion is evaluated on a scale from 5B (no peeling or removal) to 0B (severe peeling and flaking).
-
Hardness Testing (ASTM D3363)
This method determines the film hardness of a coating by the scratch resistance to pencil leads of known hardness.
-
A set of calibrated pencils with hardness ranging from 6B (softest) to 6H (hardest) is used.
-
The pencil is held at a 45-degree angle to the coated surface and pushed forward with a constant pressure.
-
The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the coating.
Flexibility Testing (ASTM D522 - Mandrel Bend Test)
This test evaluates the resistance of a coating to cracking when bent around a conical or cylindrical mandrel.
-
Test Method A (Conical Mandrel):
-
A coated panel is bent over a cone-shaped mandrel.
-
The conical shape allows for the evaluation of flexibility over a range of bending diameters in a single test.
-
The point at which the coating begins to crack is noted, and the corresponding diameter is recorded. A "pass" at a smaller diameter indicates greater flexibility.
-
Chemical Resistance Testing (ASTM D1308)
This method assesses the effect of various chemicals on a coating.
-
A small amount of the test chemical is placed on the coated surface.
-
The spot is covered with a watch glass for a specified period (e.g., 1, 4, 24 hours).
-
After the exposure time, the chemical is removed, and the coating is examined for any changes, such as discoloration, blistering, softening, or loss of adhesion.
-
The effect is rated based on a scale (e.g., no effect, slight change, moderate change, severe change).
Conclusion
This compound-based resins, particularly those derived from isosorbide, represent a significant advancement in sustainable coating technology. They offer a compelling combination of high performance, often exceeding that of traditional BPA-based epoxies in areas like adhesion, flexibility, and UV resistance, with the added benefits of being derived from renewable resources and having a more favorable safety profile. While further research and formulation optimization will continue to expand their application range, this compound-based resins are poised to become a key material for the next generation of high-performance, environmentally conscious coatings.
References
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of Dianhydromannitol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Dianhydromannitol, a versatile chemical intermediate, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance and safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. While comprehensive toxicological data is not extensively documented in readily available literature, it is known to be poisonous by intraperitoneal routes and can emit acrid smoke and irritating fumes when heated to decomposition[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended. |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general best practices for chemical waste management and should be adapted to comply with institutional and local regulations.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE.
-
Segregate this compound waste from all other chemical waste streams at the point of generation to prevent unintended reactions.
-
-
Containerization and Labeling:
-
Place all solid this compound waste into a designated, robust, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Ensure the label also includes the date of waste generation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Storage temperature should be in a cool, dry place, ideally between 2-8°C as recommended for the pure substance[2].
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in regular solid waste.
-
The recommended method for final disposition is high-temperature incineration by an accredited disposal contractor[3][4].
-
Accidental Spill Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust. Place the collected material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water[5][6].
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Dianhydromannitol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Dianhydromannitol, including operational and disposal plans.
Chemical Identity and Hazards:
This compound is a sugar alcohol that may possess antineoplastic activity and has been reported to cause bone marrow toxicity.[1] Due to these potential health effects, it should be handled with appropriate caution in a laboratory setting. When heated to decomposition, it may emit acrid smoke and irritating fumes.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar compounds.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be required for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn to protect against minor spills and contamination. For larger quantities or splash risks, a chemical-resistant apron is recommended. |
| Respiratory Protection | NIOSH-Approved Respirator | In situations where dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. Ensure proper fit testing and training. |
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the limits for "Particulates Not Otherwise Regulated" (PNOR) can be used as a conservative guideline for airborne dust.
| Parameter | Value | Agency | Notes |
| Permissible Exposure Limit (PEL) - Total Dust | 15 mg/m³ | OSHA | Time-Weighted Average (TWA) over an 8-hour workday.[2] |
| Permissible Exposure Limit (PEL) - Respirable Fraction | 5 mg/m³ | OSHA | TWA over an 8-hour workday for the respirable fraction of the dust.[2] |
Handling and Storage Procedures:
Safe handling and storage are crucial to prevent contamination and ensure the stability of this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize dust generation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation:
-
Solid Waste: Collect unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
Disposal Method:
-
All waste containing this compound should be disposed of through a licensed hazardous waste disposal company.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate: Clear the immediate area of all personnel.
-
Alert: Notify your supervisor and any other relevant safety personnel.
-
Assess: Determine the extent of the spill and if you have the appropriate training and equipment to clean it up.
-
Contain: For small spills, if safe to do so, cover with an absorbent material to prevent spreading.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully scoop or sweep up the spilled material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Dispose: Dispose of all cleanup materials as hazardous waste.
The following diagram outlines the decision-making process for handling a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
